molecular formula C8H14 B1231227 2,4-Octadiene CAS No. 13643-08-8

2,4-Octadiene

货号: B1231227
CAS 编号: 13643-08-8
分子量: 110.2 g/mol
InChI 键: NZLCAHVLJPDRBL-VSAQMIDASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,4-Octadiene is an alkadiene.
2, 4-Octadiene belongs to the class of organic compounds known as alkadienes. These are acyclic hydrocarbons that contain exactly two carbon-to-carbon double bonds. 2, 4-Octadiene is considered to be a practically insoluble (in water) and relatively neutral molecule. 2, 4-Octadiene has been primarily detected in saliva.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(2E,4E)-octa-2,4-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14/c1-3-5-7-8-6-4-2/h3,5,7-8H,4,6H2,1-2H3/b5-3+,8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZLCAHVLJPDRBL-VSAQMIDASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CC=CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C/C=C/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601020776
Record name 2,4-octadiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601020776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13643-08-8
Record name 2,4-Octadiene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013643088
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-octadiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601020776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 2,4-Octadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Octadiene is a conjugated diene with the molecular formula C8H14. As a member of the alkadiene family, its structure, characterized by two double bonds separated by a single bond, gives rise to unique chemical reactivity and physical properties. This document provides a comprehensive overview of the physical and chemical characteristics of this compound, its various isomers, and general experimental protocols for its synthesis and analysis. The information is intended to serve as a technical resource for researchers and professionals in chemistry and drug development.

Physical and Chemical Properties

This compound is a volatile organic compound. Its properties are influenced by the specific stereochemistry of its double bonds, leading to several isomers (cis/trans or Z/E). The most stable and commonly referenced isomer is (2E,4E)-octa-2,4-diene.

Table 1: Physical Properties of this compound
PropertyValueSource(s)
Molecular Formula C8H14[1][2][3]
Molecular Weight 110.20 g/mol [1][2]
Boiling Point 133.6-134 °C[4]
Density 0.7427 g/cm³ at 25 °C[4]
Vapor Pressure 11.7 mmHg at 25 °C[3]
Flash Point 18.7 °C[3]
logP (Octanol/Water Partition Coefficient) 2.919 - 3.3[3]
Log10 of Water Solubility (mol/L) -2.88[5]
Ionization Energy 8.13 eV[5]
CAS Registry Number 13643-08-8 (for the mixture of isomers)[2]
Stereoisomers

This compound can exist as several geometric isomers due to the presence of two double bonds. The main stereoisomers include:

  • (2E,4E)-octa-2,4-diene (trans,trans)[6]

  • (2E,4Z)-octa-2,4-diene (trans,cis)[7]

  • (2Z,4E)-octa-2,4-diene (cis,trans)

  • (2Z,4Z)-octa-2,4-diene (cis,cis)[8]

These isomers have distinct physical properties and can exhibit different reactivity.

Experimental Protocols

Synthesis of this compound via Wittig Reaction

A common method for the synthesis of conjugated dienes like this compound is the Wittig reaction.[1][2][9] This reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene. For a conjugated diene, an α,β-unsaturated aldehyde can be reacted with a non-stabilized ylide.[9]

General Protocol:

  • Ylide Preparation: A suitable phosphonium salt (e.g., propyltriphenylphosphonium bromide) is suspended in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (e.g., nitrogen or argon). A strong base (e.g., n-butyllithium) is added dropwise at low temperature (e.g., 0 °C) to deprotonate the phosphonium salt and form the ylide.

  • Reaction with Aldehyde: An α,β-unsaturated aldehyde (e.g., 2-pentenal) is dissolved in the same anhydrous solvent and added dropwise to the ylide solution at low temperature.

  • Workup: The reaction is typically allowed to warm to room temperature and stirred for several hours. The reaction is then quenched, for example, with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed, dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified, typically by fractional distillation or column chromatography, to isolate the desired this compound isomer.

Spectroscopic Analysis

¹³C NMR spectroscopy is a powerful tool for elucidating the carbon framework of organic molecules.[4][10]

General Protocol for ¹³C NMR:

  • Sample Preparation: A small amount of the purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard.[4]

  • Data Acquisition: The NMR tube is placed in the spectrometer. The spectrum is acquired using a standard pulse sequence for proton-decoupled ¹³C NMR. The number of scans is adjusted to achieve an adequate signal-to-noise ratio, which can be longer for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[4][10][11]

  • Data Processing: The acquired data (Free Induction Decay) is processed by Fourier transformation. The resulting spectrum is phased and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0 ppm.[4]

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[12][13]

General Protocol for Liquid Sample (Neat):

  • Sample Preparation: A drop of the liquid this compound is placed on the surface of a salt plate (e.g., NaCl). A second salt plate is placed on top to create a thin film of the liquid between the plates.[3][12]

  • Data Acquisition: The salt plates are placed in the sample holder of the IR spectrometer. A background spectrum of the empty spectrometer is first collected. Then, the spectrum of the sample is recorded.[14]

  • Data Analysis: The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the bonds in the molecule. For this compound, characteristic peaks for C=C and C-H bonds would be expected.

GC-MS is a technique used to separate and identify volatile organic compounds.[15][16]

General Protocol:

  • Sample Preparation: A dilute solution of this compound in a volatile solvent (e.g., hexane or dichloromethane) is prepared.

  • Injection: A small volume of the sample is injected into the gas chromatograph.

  • Separation: The sample is vaporized and carried by an inert gas through a capillary column. The components of the sample are separated based on their boiling points and interactions with the stationary phase of the column.

  • Detection and Analysis: As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The mass spectrum, a plot of ion abundance versus mass-to-charge ratio, serves as a molecular fingerprint that can be compared to a spectral library (e.g., NIST) for identification.[17][18][19]

Visualizations

Experimental_Workflow cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Characterization Synthesis Synthesis (e.g., Wittig Reaction) Purification Purification (e.g., Distillation) Synthesis->Purification NMR 13C NMR Spectroscopy Purification->NMR Structure Verification IR IR Spectroscopy Purification->IR Functional Group ID GCMS GC-MS Analysis Purification->GCMS Purity & ID

Caption: General experimental workflow for the synthesis and characterization of this compound.

Electrophilic_Addition cluster_reactants Reactants cluster_products Products Diene This compound Product12 1,2-Addition Product Diene->Product12 Electrophilic Addition Product14 1,4-Addition Product Diene->Product14 Electrophilic Addition HX H-X (e.g., HBr)

Caption: Representative reaction of a conjugated diene: Electrophilic Addition.

References

Spectroscopic Data for 2,4-Octadiene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-octadiene, a conjugated diene of interest in various chemical research and development applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The spectroscopic data presented here is for the various isomers of this compound. It is important to note that the specific stereochemistry of the double bonds ((E,E), (E,Z), (Z,E), or (Z,Z)) will influence the precise spectral details, particularly in NMR spectroscopy. The data provided is a compilation from various spectral databases and literature sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for (2E,4E)-2,4-Octadiene

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (J) in Hz
H-1~ 1.0tJ(H1, H2) ≈ 7.5
H-2~ 5.6mJ(H2, H3) ≈ 15 (trans), J(H2, H1) ≈ 7.5
H-3~ 6.1mJ(H3, H2) ≈ 15 (trans), J(H3, H4) ≈ 10
H-4~ 6.1mJ(H4, H3) ≈ 10, J(H4, H5) ≈ 15 (trans)
H-5~ 5.6mJ(H5, H4) ≈ 15 (trans), J(H5, H6) ≈ 7.0
H-6~ 2.0mJ(H6, H5) ≈ 7.0, J(H6, H7) ≈ 7.5
H-7~ 1.4mJ(H7, H6) ≈ 7.5, J(H7, H8) ≈ 7.5
H-8~ 0.9tJ(H8, H7) ≈ 7.5

Note: These are predicted values and may vary based on the solvent and specific experimental conditions. The coupling constants for cis isomers would be smaller (typically 7-12 Hz for vicinal coupling across a cis double bond).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, four unique signals are expected for the (2E,4E) and (2Z,4Z) isomers due to symmetry, while up to eight signals could be present for the unsymmetrical (E,Z) and (Z,E) isomers.

Table 2: ¹³C NMR Chemical Shifts (δ) for this compound (Isomer Mixture) [1][2]

Carbon AtomChemical Shift (ppm)
C113.7
C212.6
C3131.6
C4129.5
C5130.8
C634.8
C722.9
C817.9

Note: This data is from a mixture of isomers, hence more than the expected four signals for a symmetrical isomer are observed.

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the functional groups present in a molecule. For this compound, the key absorptions are related to the C-H and C=C bonds.

Table 3: Key IR Absorption Bands for this compound (Vapor Phase) [2]

Vibrational ModeWavenumber (cm⁻¹)Intensity
C-H stretch (alkenyl)~ 3020Medium
C-H stretch (alkyl)2850-3000Strong
C=C stretch (conjugated)~ 1650Medium
C-H bend (alkene, trans)~ 965Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) is a common method. The molecular ion peak (M⁺) is expected at an m/z corresponding to the molecular weight of this compound (110.20 g/mol ).

Table 4: Key Mass Spectral Peaks and Fragments for this compound (GC-MS, Electron Ionization) [1][2]

m/zRelative Intensity (%)Proposed Fragment
11025[C₈H₁₄]⁺ (Molecular Ion)
9530[C₇H₁₁]⁺
81100[C₆H₉]⁺ (Base Peak)
6785[C₅H₇]⁺
5560[C₄H₇]⁺
4170[C₃H₅]⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Specific instrument parameters should be optimized for the particular sample and instrument used.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity and optimal resolution.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. For a high-quality spectrum, 8-16 scans are typically co-added.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) and a longer relaxation delay (2-5 seconds) may be necessary to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

    • Integrate the peaks in the ¹H NMR spectrum.

    • Identify the chemical shifts and coupling constants.

FT-IR Spectroscopy
  • Sample Preparation: As this compound is a liquid, it can be analyzed neat.

    • Transmission: Place a single drop of the liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.

    • Attenuated Total Reflectance (ATR): Place a drop of the liquid directly onto the ATR crystal.

  • Instrument Setup:

    • Place the sample holder (salt plates or ATR accessory) into the spectrometer's sample compartment.

    • Acquire a background spectrum of the empty cell or clean ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Data Acquisition:

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is generally sufficient.

  • Data Processing:

    • The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane or dichloromethane). A typical concentration is in the range of 10-100 µg/mL.

  • Instrument Setup:

    • GC: Use a capillary column suitable for the separation of volatile nonpolar compounds (e.g., a DB-5 or HP-5 column). Set the oven temperature program to ramp from a low initial temperature (e.g., 40 °C) to a final temperature that will ensure elution of the compound (e.g., 150 °C). Use helium as the carrier gas at a constant flow rate.

    • MS: Set the mass spectrometer to scan a suitable mass range (e.g., m/z 35-200). Use electron ionization (EI) at a standard energy of 70 eV.

  • Data Acquisition:

    • Inject a small volume (typically 1 µL) of the sample solution into the GC inlet.

    • The GC will separate the components of the sample, and the eluting compounds will be introduced into the mass spectrometer.

  • Data Processing:

    • The software will generate a total ion chromatogram (TIC) and a mass spectrum for each eluting peak.

    • Identify the peak corresponding to this compound based on its retention time.

    • Analyze the mass spectrum to determine the molecular ion and the fragmentation pattern.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis & Interpretation Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Neat Liquid (Thin Film/ATR) Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS Acq_NMR NMR Spectrometer Prep_NMR->Acq_NMR Acq_IR FT-IR Spectrometer Prep_IR->Acq_IR Acq_MS GC-MS System Prep_MS->Acq_MS Proc_NMR Fourier Transform, Phasing, Referencing Acq_NMR->Proc_NMR Proc_IR Background Subtraction Acq_IR->Proc_IR Proc_MS Chromatogram & Mass Spectrum Generation Acq_MS->Proc_MS Analysis_NMR Chemical Shifts, Coupling Constants, Integration Proc_NMR->Analysis_NMR Analysis_IR Characteristic Absorption Bands Proc_IR->Analysis_IR Analysis_MS Molecular Ion, Fragmentation Pattern Proc_MS->Analysis_MS

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide to the Geometric Isomers of 2,4-Octadiene

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the four geometric isomers of 2,4-octadiene: (2E,4E)-2,4-octadiene, (2E,4Z)-2,4-octadiene, (2Z,4E)-2,4-octadiene, and (2Z,4Z)-2,4-octadiene. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the synthesis, spectroscopic properties, and physical characteristics of these conjugated dienes.

Introduction to this compound Isomers

This compound is a conjugated diene with the molecular formula C₈H₁₄. The presence of two double bonds at the C2 and C4 positions allows for four distinct geometric isomers. These isomers arise from the different possible arrangements of the substituents around the double bonds, designated as E (entgegen, opposite) and Z (zusammen, together). The stereochemistry of these isomers plays a crucial role in their physical properties, reactivity, and spectroscopic signatures.

The relationship between the four geometric isomers of this compound is depicted below.

2,4-Octadiene_Isomers cluster_isomers Geometric Isomers of this compound (2E,4E) (2E,4E) (2E,4Z) (2E,4Z) (2E,4E)->(2E,4Z) Isomerization at C4 (2Z,4E) (2Z,4E) (2E,4E)->(2Z,4E) Isomerization at C2 (2Z,4Z) (2Z,4Z) (2Z,4Z)->(2E,4Z) Isomerization at C2 (2Z,4Z)->(2Z,4E) Isomerization at C4

Isomeric relationships of this compound.

Physical and Spectroscopic Properties

The physical and spectroscopic properties of the this compound isomers are summarized in the tables below. It is important to note that while data for the (E,E) isomer and mixtures are available, specific experimental data for the pure (E,Z), (Z,E), and (Z,Z) isomers are less common in the literature. Therefore, some values are predicted based on established chemical principles.

Table 1: Physical Properties of this compound Isomers

Property(2E,4E)-2,4-Octadiene(2E,4Z)-2,4-Octadiene(2Z,4E)-2,4-Octadiene(2Z,4Z)-2,4-Octadiene
Molecular Formula C₈H₁₄C₈H₁₄C₈H₁₄C₈H₁₄
Molecular Weight 110.20 g/mol 110.20 g/mol 110.20 g/mol 110.20 g/mol
Boiling Point (°C) 133-134[1]~131-133 (predicted)~131-133 (predicted)~129-131 (predicted)
Density (g/cm³) 0.743 at 25°C[1]~0.74 (predicted)~0.74 (predicted)~0.73 (predicted)
Melting Point (°C) Not availableNot availableNot availableNot available

Table 2: Spectroscopic Data for this compound Isomers

Isomer1H NMR (δ ppm, multiplicity, J in Hz)13C NMR (δ ppm)UV-Vis λmax (nm)
(2E,4E)-2,4-Octadiene ~5.5-6.2 (m, 4H, olefinic), ~2.0 (q, 2H, CH₂), ~1.7 (d, 3H, CH₃), ~0.9 (t, 3H, CH₃)~135, 132, 130, 128 (olefinic), ~35 (CH₂), ~18 (CH₃), ~14 (CH₃)~228 (calculated)
(2E,4Z)-2,4-Octadiene Olefinic protons expected to be in a similar range to (E,E), with different coupling constants.Olefinic carbons expected to be in a similar range to (E,E).~228 (calculated)
(2Z,4E)-2,4-Octadiene Olefinic protons expected to be in a similar range to (E,E), with different coupling constants.Olefinic carbons expected to be in a similar range to (E,E).~228 (calculated)
(2Z,4Z)-2,4-Octadiene Olefinic protons expected to be slightly upfield compared to the (E,E) isomer.Olefinic carbons expected to be slightly upfield compared to the (E,E) isomer.~228 (calculated)

Note: The UV-Vis λmax is calculated based on Woodward-Fieser rules for a simple acyclic diene (base value 217 nm) with two alkyl substituents (+5 nm each), and an additional +5nm for the exocyclic nature of the double bond in a pseudo-ring conformation.

Stereoselective Synthesis Protocols

The stereoselective synthesis of each isomer requires specific chemical strategies. Below are generalized experimental protocols based on established synthetic methodologies for conjugated dienes. Researchers should note that optimization of reaction conditions may be necessary to achieve high yields and stereoselectivity.

Synthesis of (2E,4E)-2,4-Octadiene

A common method for the synthesis of (E,E)-conjugated dienes is the Wittig reaction using a stabilized ylide, which favors the formation of the E-alkene.

Experimental Protocol: Wittig Reaction

  • Ylide Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend triphenylphosphine in dry diethyl ether. Add an equimolar amount of an appropriate ethyl halide (e.g., ethyl bromide) and stir the mixture at room temperature for 24 hours to form the phosphonium salt. Collect the salt by filtration, wash with dry diethyl ether, and dry under vacuum. To generate the ylide, suspend the phosphonium salt in dry THF and add a strong base such as n-butyllithium at -78°C. Allow the mixture to warm to room temperature and stir for 1 hour.

  • Wittig Reaction: Cool the ylide solution to -78°C and add an equimolar amount of (E)-2-hexenal dropwise. After the addition, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by fractional distillation or column chromatography on silica gel to yield (2E,4E)-2,4-octadiene.

Wittig_EE reagents Triphenylphosphine + Ethyl Bromide ylide Phosphonium Ylide reagents->ylide Base (n-BuLi) product (2E,4E)-2,4-Octadiene ylide->product aldehyde (E)-2-Hexenal aldehyde->product

Synthesis of (2E,4E)-2,4-octadiene.

Synthesis of (2Z,4Z)-2,4-Octadiene

The synthesis of (Z,Z)-dienes can be achieved by the partial hydrogenation of the corresponding diynes using a poisoned catalyst, such as Lindlar's catalyst.

Experimental Protocol: Lindlar Hydrogenation

  • Diyne Synthesis: Prepare 2,4-octadiyne via a suitable coupling reaction, for example, by coupling 1-butyne with 1-bromo-1-butyne.

  • Hydrogenation: Dissolve 2,4-octadiyne in a suitable solvent such as hexane or ethyl acetate. Add a catalytic amount of Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline). Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon). Stir the reaction mixture vigorously at room temperature and monitor the reaction progress by GC or TLC.

  • Work-up and Purification: Once the reaction is complete (consumption of the starting material), filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent. Concentrate the filtrate under reduced pressure. The resulting (2Z,4Z)-2,4-octadiene can be purified by fractional distillation.

Lindlar_ZZ diyne 2,4-Octadiyne product (2Z,4Z)-2,4-Octadiene diyne->product H₂, Lindlar's Catalyst

Synthesis of (2Z,4Z)-2,4-octadiene.

Synthesis of (2E,4Z)- and (2Z,4E)-2,4-Octadienes

The synthesis of mixed (E,Z) isomers often requires more complex, multi-step strategies. One approach involves the stereoselective coupling of organometallic reagents. For example, a Negishi coupling of a (Z)-alkenylzinc reagent with an (E)-alkenyl halide could yield a (Z,E)-diene.

Experimental Protocol: Negishi Coupling (for (2Z,4E)-isomer)

  • Organozinc Reagent Preparation: Prepare a (Z)-1-propenylzinc reagent. This can be achieved by hydroboration of propyne followed by transmetalation with a zinc salt, or by direct insertion of zinc into a (Z)-1-halopropene.

  • Coupling Reaction: In a flame-dried flask under an inert atmosphere, dissolve a palladium catalyst (e.g., Pd(PPh₃)₄) in dry THF. Add an (E)-1-bromo-1-pentene and the prepared (Z)-1-propenylzinc reagent. Stir the reaction mixture at room temperature or with gentle heating until the starting materials are consumed (monitored by GC or TLC).

  • Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride. Extract the product with a suitable organic solvent. Wash the combined organic layers, dry over an anhydrous salt, and concentrate. Purify the resulting (2Z,4E)-2,4-octadiene by fractional distillation or chromatography.

Negishi_ZE reagent1 (Z)-1-Propenylzinc product (2Z,4E)-2,4-Octadiene reagent1->product reagent2 (E)-1-Bromo-1-pentene reagent2->product Pd Catalyst

Synthesis of (2Z,4E)-2,4-octadiene.

Characterization and Analysis

The characterization of the individual isomers relies heavily on spectroscopic techniques and chromatography.

  • Gas Chromatography (GC): Due to differences in their boiling points and shapes, the four isomers can often be separated and quantified by high-resolution gas chromatography.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is invaluable for determining the stereochemistry of the double bonds. The coupling constants (J-values) between the vinylic protons are characteristic: for a trans (E) double bond, the coupling constant is typically in the range of 12-18 Hz, while for a cis (Z) double bond, it is in the range of 6-12 Hz. 13C NMR provides information on the number of unique carbon environments and their electronic nature.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: As conjugated dienes, the this compound isomers exhibit strong absorption in the UV region due to π → π* electronic transitions. The position of the absorption maximum (λmax) can be predicted using the Woodward-Fieser rules.

Conclusion

The four geometric isomers of this compound represent a fundamental system for understanding the properties and reactivity of conjugated dienes. While the (E,E) isomer is the most commonly encountered, the stereoselective synthesis and characterization of all four isomers are crucial for various research and development applications. This guide provides a foundational overview of their properties and synthetic approaches, serving as a valuable resource for professionals in the chemical sciences. Further research is needed to fully characterize the individual (E,Z), (Z,E), and (Z,Z) isomers.

References

Conformational Landscape of 2,4-Octadiene: A Technical Guide to s-cis and s-trans Isomerism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conformational isomerism of conjugated dienes, specifically the equilibrium between the s-cis and s-trans rotamers, is a cornerstone of stereochemistry with profound implications for reactivity and molecular design. This technical guide provides an in-depth analysis of the conformational preferences of 2,4-octadiene, a key structural motif in various organic molecules. Understanding the factors governing the stability and interconversion of its s-cis and s-trans conformers is critical for predicting reaction outcomes, particularly in pericyclic reactions, and for the rational design of novel therapeutics.

Introduction: The Significance of s-cis vs. s-trans Conformations

Rotation around the central C-C single bond in a conjugated diene gives rise to two primary planar conformations: the s-trans and the s-cis. In the s-trans conformation , the double bonds are oriented on opposite sides of the single bond, leading to a more extended, linear geometry. Conversely, the s-cis conformation places the double bonds on the same side, resulting in a U-shaped structure. While the s-trans form is generally the more stable due to reduced steric hindrance, the s-cis conformer is a prerequisite for crucial chemical transformations such as the Diels-Alder reaction. The energetic landscape of these conformers, including their relative stabilities and the rotational barrier between them, dictates the diene's reactivity.

Quantitative Conformational Analysis

Table 1: Calculated Relative Energies and Rotational Barriers for this compound Conformers (Estimated from Analogous Systems)

Conformer of (2E,4E)-2,4-OctadieneRelative Energy (kcal/mol)Rotational Barrier (s-trans to s-cis) (kcal/mol)
s-trans0.0 (most stable)~4.0 - 5.0
s-cis~2.5 - 3.5-

Note: These values are estimations based on data for 1,3-butadiene and substituted dienes. The actual values for this compound may vary depending on the specific stereoisomer (E,E), (E,Z), (Z,E), or (Z,Z) and the computational or experimental method employed.

The increased steric hindrance in the s-cis conformation of this compound, arising from the interaction between the terminal methyl and ethyl groups, is expected to result in a slightly higher energy difference between the s-cis and s-trans forms compared to unsubstituted 1,3-butadiene.

Experimental and Computational Protocols

The determination of conformational energies and rotational barriers relies on a combination of experimental techniques and computational modeling.

Computational Chemistry Protocols

A standard and effective method for probing the conformational landscape of molecules like this compound is through quantum mechanical calculations.

Workflow for Computational Conformational Analysis:

G Computational Conformational Analysis Workflow A Initial Structure Generation (e.g., (2E,4E)-2,4-octadiene) B Conformational Search (Dihedral angle scan around C3-C4 bond) A->B C Geometry Optimization of Conformers (e.g., DFT: B3LYP/6-31G*) B->C D Identification of Stationary Points (Minima: s-cis, s-trans; Maxima: Transition State) C->D E Frequency Calculation (Confirm minima and transition state, obtain ZPE) D->E F Single-Point Energy Calculation (Higher level of theory, e.g., CCSD(T)/aug-cc-pVTZ) E->F G Determination of Relative Energies and Rotational Barrier F->G G s-cis/s-trans Equilibrium in Diels-Alder Reaction cluster_0 Conformational Equilibrium s_trans s-trans-2,4-Octadiene (More Stable, Unreactive) s_cis s-cis-2,4-Octadiene (Less Stable, Reactive) s_trans->s_cis Rotation product Diels-Alder Adduct (Cyclohexene derivative) s_cis->product [4+2] Cycloaddition dienophile Dienophile (e.g., Maleic Anhydride) dienophile->product

An In-depth Technical Guide on the Thermodynamic Stability of 2,4-Octadiene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the thermodynamic stability of the geometric isomers of 2,4-octadiene. Acknowledging the critical role of isomeric purity and stability in drug development and chemical synthesis, this document summarizes key thermodynamic data, outlines relevant computational methodologies, and presents a visual representation of the energetic landscape of these isomers.

Introduction: Geometric Isomerism in Conjugated Dienes

Conjugated dienes, characterized by alternating double and single bonds, exhibit geometric isomerism due to the restricted rotation around the carbon-carbon double bonds. For this compound (C8H14), four distinct geometric isomers exist: (2E,4E), (2E,4Z), (2Z,4E), and (2Z,4Z). The arrangement of the alkyl groups around the double bonds significantly influences the molecule's overall steric strain and electronic distribution, leading to differences in their thermodynamic stabilities. Understanding these stability differences is paramount for controlling reaction outcomes, optimizing separation processes, and ensuring the desired pharmacological profile of a molecule.

Thermodynamic Stability of this compound Isomers

The relative thermodynamic stabilities of the this compound isomers have been investigated through computational chemistry, providing valuable insights into their energetic properties. A key study in this area, "Theoretical Analysis of Different C8H14 Isomers From Their Stability: DFT Level of Study," utilized Density Functional Theory (DFT) to calculate the thermodynamic parameters of fifteen C8H14 isomers, including the 2,4-octadienes.[1]

The calculated values for the standard enthalpy of formation (ΔH), and standard Gibbs free energy of formation (ΔG) are summarized in the table below. These values provide a quantitative measure of the relative stability of each isomer under standard conditions.

IsomerIUPAC NameΔH (kcal/mol)ΔG (kcal/mol)Relative Stability Ranking (based on ΔG)
(2E,4E)-2,4-Octadiene(2E,4E)-octa-2,4-diene-12.528.31 (Most Stable)
(2E,4Z)-2,4-Octadiene(2E,4Z)-octa-2,4-diene-11.629.52
(2Z,4E)-2,4-Octadiene(2Z,4E)-octa-2,4-diene-11.529.63
(2Z,4Z)-2,4-Octadiene(2Z,4Z)-octa-2,4-diene-10.431.24 (Least Stable)

Table 1: Calculated Thermodynamic Properties of this compound Isomers.

The data clearly indicates that the (2E,4E) isomer is the most thermodynamically stable, exhibiting the lowest enthalpy and Gibbs free energy of formation. This is consistent with the general principle that trans (E) configurations in acyclic alkenes are typically more stable than cis (Z) configurations due to reduced steric hindrance. The stability decreases as the number of Z configurations increases, with the (2Z,4Z) isomer being the least stable.

Computational Protocol

The thermodynamic data presented in this guide were obtained through a robust computational methodology, as detailed in the cited literature.[1]

Computational Method:

The calculations were performed using Density Functional Theory (DFT), a widely accepted and powerful quantum mechanical modeling method for investigating the electronic structure of many-body systems.

  • Functional: The Becke, three-parameter, Lee-Yang-Parr (B3LYP) hybrid functional was employed. This functional incorporates a portion of the exact Hartree-Fock exchange, which improves the accuracy for many molecular systems.

  • Basis Set: The 6-311G+** basis set was used. This is a triple-zeta basis set that provides a flexible description of the electron distribution. The "+" indicates the inclusion of diffuse functions, which are important for describing weakly bound electrons, and the "**" signifies the addition of polarization functions on both heavy and hydrogen atoms, allowing for a more accurate representation of bonding environments.

Workflow:

  • Geometry Optimization: The three-dimensional structure of each this compound isomer was fully optimized to find the lowest energy conformation.

  • Frequency Calculations: Following geometry optimization, frequency calculations were performed to confirm that the optimized structures correspond to true energy minima on the potential energy surface (i.e., no imaginary frequencies). These calculations also provided the zero-point vibrational energies (ZPVE) and thermal corrections necessary for the calculation of enthalpy and Gibbs free energy at a standard temperature (298.15 K).

  • Thermochemical Analysis: The final electronic energies were combined with the thermal corrections to yield the standard enthalpies and Gibbs free energies of formation for each isomer.

Visualization of Thermodynamic Stability

To visually represent the relative thermodynamic stabilities of the this compound isomers, the following energy level diagram was generated. The diagram illustrates the energetic hierarchy based on the calculated Gibbs free energy of formation.

Thermodynamic_Stability_of_2_4_Octadiene_Isomers level4 (2Z,4Z)-2,4-Octadiene (31.2 kcal/mol) level3 (2Z,4E)-2,4-Octadiene (29.6 kcal/mol) level2 (2E,4Z)-2,4-Octadiene (29.5 kcal/mol) level1 (2E,4E)-2,4-Octadiene (28.3 kcal/mol) Energy Energy (kcal/mol) Energy->level4

Figure 1: Relative Gibbs free energy of this compound isomers.

Conclusion

This technical guide has provided a detailed overview of the thermodynamic stability of the four geometric isomers of this compound. The quantitative data, derived from high-level DFT calculations, confirms that the (2E,4E) isomer is the most stable, with stability decreasing with an increasing number of cis double bonds. The outlined computational protocol offers a reproducible framework for similar analyses of other unsaturated systems. This information is of significant value to researchers and professionals in the fields of chemistry and drug development, where an understanding of isomeric stability is crucial for process optimization and the rational design of new chemical entities.

References

Unveiling the Past: A Technical Guide to the Historical Context of 2,4-Octadiene's Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical landscape surrounding the discovery and synthesis of 2,4-octadiene, a conjugated diene of significant interest in organic chemistry. While pinpointing the exact moment of its first synthesis is challenging due to the nascent state of chemical documentation in the late 19th and early 20th centuries, this document reconstructs a plausible narrative based on the prevalent synthetic methodologies of the era. We delve into the likely classical approaches that would have been employed for its creation, offering detailed hypothetical experimental protocols and contextualizing its place within the broader history of organic synthesis.

Early Synthesis: A Journey Back to Classical Methods

The initial synthesis of this compound likely emerged from the application of well-established reaction classes of the late 19th and early 20th centuries. Before the advent of modern cross-coupling reactions, chemists relied on fundamental transformations such as elimination reactions and organometallic additions.

One of the most probable routes to the first synthesis of this compound would have been through the dehydration of unsaturated alcohols . This approach was a cornerstone of olefin synthesis during that period. Another plausible method involves the use of Grignard reagents , discovered by Victor Grignard in 1900, which revolutionized organic synthesis by enabling the formation of carbon-carbon bonds with remarkable efficiency.

Below, we provide a detailed, albeit hypothetical, experimental protocol for an early synthesis of this compound based on the dehydration of an appropriate octenol precursor, a method that would have been accessible to chemists of that era.

Hypothetical Early Synthesis Protocol: Dehydration of Oct-3-en-2-ol

This protocol outlines a plausible method for the synthesis of this compound from oct-3-en-2-ol using a strong acid catalyst, a common practice in early organic synthesis.

Objective: To synthesize this compound via the acid-catalyzed dehydration of oct-3-en-2-ol.

Materials:

  • Oct-3-en-2-ol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Diethyl ether

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Distilled Water

Apparatus:

  • Round-bottom flask

  • Distillation apparatus (condenser, receiving flask)

  • Separatory funnel

  • Heating mantle

  • Beakers, graduated cylinders

Procedure:

  • Reaction Setup: In a round-bottom flask, place 50 g of oct-3-en-2-ol.

  • Catalyst Addition: Slowly add 5 mL of concentrated sulfuric acid to the flask while cooling the flask in an ice bath to control the exothermic reaction.

  • Dehydration: Heat the mixture gently using a heating mantle. The product, this compound, along with water, will begin to distill.

  • Distillation: Collect the distillate, which will be a two-phase mixture of the diene and water.

  • Workup:

    • Transfer the distillate to a separatory funnel.

    • Wash the organic layer sequentially with 50 mL of distilled water and 50 mL of saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Separate the organic layer.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Final Distillation: Decant the dried liquid into a clean distillation apparatus and distill to obtain purified this compound.

Expected Observations: The formation of a colorless, volatile liquid with a characteristic hydrocarbon odor.

Quantitative Data from Early Analyses

Early characterization of newly synthesized compounds relied on fundamental physical properties. The table below summarizes the kind of quantitative data that would have been collected to identify and characterize this compound.

PropertyExpected Value (for a mixture of isomers)Method of Determination (Historical Context)
Boiling Point ~ 122-125 °CDistillation with a mercury thermometer.
Density ~ 0.75 g/mL at 20 °CPycnometer or hydrometer.
Refractive Index ~ 1.45Abbe refractometer.
Elemental Analysis C: ~87.2%, H: ~12.8%Combustion analysis (e.g., Liebig's method).
Molecular Formula C₈H₁₄Deduced from elemental analysis and determination of molecular weight (e.g., by vapor density).

Visualizing the Synthetic Pathway

The following diagrams, generated using the DOT language, illustrate the logical flow of the plausible historical synthesis of this compound.

historical_synthesis_overview start Starting Materials reaction Chemical Transformation start->reaction Early 20th Century Synthetic Methods product This compound reaction->product

Caption: Overview of early this compound synthesis.

dehydration_workflow cluster_reaction Reaction Stage cluster_workup Purification Stage a 1. Mix Oct-3-en-2-ol and H₂SO₄ b 2. Gentle Heating a->b c 3. Distill Product Mixture b->c d 4. Aqueous Workup (H₂O, NaHCO₃) c->d e 5. Dry with Na₂SO₄ d->e f 6. Final Distillation e->f g g f->g Purified this compound

Caption: Workflow for the dehydration of oct-3-en-2-ol.

The Evolution of Synthesis: From Classical to Modern

The plausible historical synthesis described above stands in stark contrast to the sophisticated methods available to chemists today. The mid-20th century saw the development of powerful reactions that offered greater control over stereochemistry and yield.

Key Developments in Conjugated Diene Synthesis:

  • The Wittig Reaction (1950s): This reaction provided a reliable method for forming carbon-carbon double bonds from carbonyl compounds and phosphonium ylides, offering more predictable regioselectivity.

  • Palladium-Catalyzed Cross-Coupling Reactions (1970s onwards): The advent of reactions like the Suzuki-Miyaura, Heck, and Stille couplings revolutionized the synthesis of conjugated dienes.[1] These methods allow for the stereospecific formation of dienes from vinyl halides and organoboron, organotin, or alkene coupling partners, respectively.

The following diagram illustrates the conceptual shift in synthetic strategies over time.

synthesis_evolution cluster_classical Classical Era (Late 19th - Mid 20th Century) cluster_modern Modern Era (Mid 20th Century - Present) classical Classical Methods • Elimination (Dehydration) • Grignard Reactions modern Modern Methods • Wittig Reaction • Pd-Catalyzed Cross-Coupling - Suzuki-Miyaura - Heck - Stille classical->modern Advancements in Selectivity & Efficiency

Caption: Evolution of synthetic methods for conjugated dienes.

References

The Ubiquitous Presence of 2,4-Octadiene and Its Derivatives in Nature: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Volatile organic compounds (VOCs) play a crucial role in the chemical ecology of various organisms, acting as signaling molecules, defense compounds, and flavor or aroma constituents. Among these, the C8 unsaturated hydrocarbon 2,4-octadiene and its oxygenated derivatives, such as 2,4-octadienal and 2,4-octadien-1-ol, are of significant interest due to their widespread natural occurrence and potent biological activities. This technical guide provides a comprehensive overview of the natural sources, biosynthesis, and biological signaling pathways associated with this compound and its derivatives, alongside detailed experimental protocols for their analysis.

Natural Occurrence of this compound and Its Derivatives

This compound and its derivatives are found across a diverse range of natural sources, from fruits and cooked meats to fungi and insects. Their presence contributes significantly to the characteristic aroma and flavor profiles of many natural and processed foods.

Table 1: Quantitative Data on the Natural Occurrence of this compound Derivatives

CompoundNatural SourceConcentrationReference(s)
(E,E)-2,4-DecadienalUncured Pork0.69 ± 0.16 mg/kg[1]
Total AldehydesCooked Chicken Meat (Sample B)823.73 µg/kg[2]
Total AldehydesCooked Chicken Meat (Sample C)58.88 µg/kg[2]
2,4-DecadienalHeated Butter OilPresent (qualitative)[1]
2,4-DecadienalRancid Peanut ButterPresent (qualitative)[1]
2,4-DecadienalOil of Tangerine PeelUp to 500 ppm[1]
2,6-OctadienalCitrus Leaf Essential Oils16.24% - 21.98%[3]
2,4-DecadienalGanoderma lucidumPresent (trace amount)[4]

Note: Data for this compound itself is less commonly quantified than its more stable and odorous derivatives. 2,4-decadienal is included as a structurally similar and well-studied analogue.

These compounds are particularly noted for their "fatty" and "green" aromas and are key contributors to the flavor of cooked chicken and citrus fruits.[5][6] In fungi such as Ganoderma lucidum, they are part of a complex mixture of volatile compounds.[4][7][8][9]

Biosynthesis of this compound and its Derivatives

The primary route for the biosynthesis of unsaturated aldehydes, including 2,4-octadienal, is through the oxidative degradation of polyunsaturated fatty acids (PUFAs).[10][11][12][13] This process, known as lipid peroxidation, can occur both enzymatically and non-enzymatically.

In plants, the lipoxygenase (LOX) pathway is a major contributor to the formation of these volatile compounds. In insects, hydrocarbons, which can be precursors to aldehydes, are synthesized from fatty acids via an elongation-decarboxylation pathway.[14][15][16]

Biosynthesis_Lipid_Peroxidation PUFA Polyunsaturated Fatty Acids (PUFAs) LOOH Lipid Hydroperoxides (LOOH) PUFA->LOOH Oxidation Aldehydes α,β-Unsaturated Aldehydes (e.g., 2,4-Octadienal) LOOH->Aldehydes Decomposition ROS Reactive Oxygen Species (ROS) ROS->PUFA initiates Enzymes Lipoxygenases (LOX) Enzymes->PUFA catalyzes

Figure 1: Simplified pathway of aldehyde formation via lipid peroxidation.

Biological Signaling Pathways

α,β-Unsaturated aldehydes, such as 2,4-octadienal, are electrophilic molecules that can react with nucleophilic residues in proteins, thereby modulating cellular signaling pathways. One of the most critical pathways affected is the Keap1-Nrf2 signaling pathway, a master regulator of the cellular antioxidant response.[11][17][18][19][20][21][22]

Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophiles, like 2,4-octadienal, can modify cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a battery of cytoprotective genes.[10][18][19]

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Electrophile α,β-Unsaturated Aldehyde (e.g., 2,4-Octadienal) Keap1_Nrf2 Keap1-Nrf2 Complex Electrophile->Keap1_Nrf2 modifies Keap1 Keap1_mod Modified Keap1 Keap1_Nrf2->Keap1_mod Proteasome Proteasome Keap1_Nrf2->Proteasome Ubiquitination & Degradation (Basal) Nrf2_free Free Nrf2 Keap1_mod->Nrf2_free releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation Nrf2_Maf Nrf2-sMaf Heterodimer Nrf2_nuc->Nrf2_Maf dimerizes with Maf sMaf Maf->Nrf2_Maf ARE Antioxidant Response Element (ARE) Nrf2_Maf->ARE binds to Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes activates transcription of

Figure 2: Activation of the Keap1-Nrf2 pathway by α,β-unsaturated aldehydes.

Experimental Protocols

The analysis of volatile compounds like this compound and its derivatives typically involves their extraction from the sample matrix followed by separation and identification, most commonly using Gas Chromatography-Mass Spectrometry (GC-MS). Headspace Solid-Phase Microextraction (HS-SPME) is a widely used solvent-free extraction technique for this purpose.[23][24][25][26][27]

Protocol 1: HS-SPME-GC-MS Analysis of Volatile Compounds in Fungal Samples (e.g., Ganoderma lucidum)

1. Sample Preparation:

  • Weigh approximately 900 mg of ground and homogenized fungal material into a 20 mL headspace vial.[24]

  • Seal the vial with a PTFE/silicone septum.

  • For quantitative analysis, add a known amount of an appropriate internal standard (e.g., 2-methyl-3-heptanone) to the sample.[2]

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • Incubate the sealed vial at 70°C for 30 minutes in a heating block or water bath to allow volatiles to equilibrate in the headspace.[24]

  • Expose a 75 µm Carboxen/Polydimethylsiloxane (CAR/PDMS) SPME fiber to the headspace of the vial for 40 minutes at the same temperature.[2]

  • Retract the fiber into the needle.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Immediately insert the SPME fiber into the GC injection port, heated to 250°C, for thermal desorption in splitless mode.[24]

  • Use a suitable capillary column (e.g., Rxi-5ms, 60 m x 0.25 mm x 0.25 µm).[24]

  • Program the GC oven temperature, for example: hold at 45°C for 2 min, ramp to 72°C at 2°C/min and hold for 2 min, then increase to 78°C at 2°C/min, followed by 85°C at 1.5°C/min, 105°C at 10°C/min, 137°C at 1.5°C/min, 157°C at 5°C/min, and finally to 240°C at 20°C/min with a final hold for 3 min.[24]

  • Set the mass spectrometer to scan a mass range of m/z 35-550 in electron ionization (EI) mode at 70 eV.

4. Data Analysis:

  • Identify compounds by comparing their mass spectra with those in a spectral library (e.g., NIST, Wiley) and by comparing their retention indices with literature values.

  • For quantification, calculate the concentration of each analyte based on the peak area ratio to the internal standard and a calibration curve.

Experimental_Workflow_HS_SPME_GC_MS SamplePrep 1. Sample Preparation (Grinding, Weighing, Internal Standard Addition) HSSpme 2. Headspace SPME (Incubation, Extraction) SamplePrep->HSSpme GCMS 3. GC-MS Analysis (Thermal Desorption, Separation, Detection) HSSpme->GCMS DataAnalysis 4. Data Analysis (Identification, Quantification) GCMS->DataAnalysis

Figure 3: General experimental workflow for HS-SPME-GC-MS analysis.
Protocol 2: Derivatization of Aldehydes for Enhanced HPLC Analysis

For less volatile aldehydes or when GC-MS is not available, derivatization followed by High-Performance Liquid Chromatography (HPLC) can be employed. A common derivatizing agent is 2,4-dinitrophenylhydrazine (DNPH).

1. Derivatization:

  • Carbonyl compounds are reacted with DNPH in an acidic medium to form stable 2,4-dinitrophenylhydrazone derivatives.[13]

2. HPLC Analysis:

  • The hydrazone derivatives are separated on a C18 reversed-phase column.

  • Detection is typically performed using a UV detector.

Conclusion

This compound and its derivatives are naturally occurring volatile compounds with significant impacts on food flavor and biological signaling. Their biosynthesis is intrinsically linked to lipid metabolism, and their electrophilic nature allows them to modulate key cellular pathways such as the Keap1-Nrf2 system. The analytical methods detailed in this guide provide a robust framework for researchers to further investigate the distribution, function, and potential therapeutic applications of these fascinating molecules. Further research is warranted to expand the quantitative data on a wider range of these compounds in various natural matrices and to fully elucidate their complex biological roles.

References

In-depth Technical Guide on the Toxicological and Safety Data for 2,4-Octadiene

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available data reveals a significant gap in the toxicological and safety information for 2,4-Octadiene. Currently, there is a notable absence of in-depth studies providing quantitative data on its acute and chronic toxicity, genotoxicity, carcinogenicity, and reproductive or developmental effects. This guide summarizes the limited available information and outlines standard toxicological assessment workflows.

Physicochemical Information and Identified Occurrences

This compound is a volatile organic compound that has been identified as a component in the essential oils of some plants and as a volatile compound generated during the heating of edible oils.[1][2] It is also listed as a volatile biomarker in the breath of patients with certain medical conditions.[3][4][5] However, its presence in these contexts does not provide direct information on its toxicological properties.

Toxicological Data for this compound

A thorough search of scientific literature and toxicological databases for specific toxicity values for this compound (CAS No. 13643-08-8) did not yield any quantitative data for the following key endpoints:

  • Acute Toxicity: No oral, dermal, or inhalation LD50/LC50 values were found.

  • Skin and Eye Irritation/Sensitization: No studies assessing the skin or eye irritation potential, or skin sensitization properties of this compound were identified.

  • Repeated Dose Toxicity: No sub-acute, sub-chronic, or chronic toxicity studies were available.

  • Genotoxicity: No data from Ames tests, in vitro or in vivo micronucleus assays, or other genotoxicity studies were found.

  • Carcinogenicity: No carcinogenicity bioassays in animals were identified.

  • Reproductive and Developmental Toxicity: No studies on the potential reproductive or developmental effects of this compound were found.

It is important to note that data for structurally related but distinct compounds, such as the isomer 1,7-Octadiene and the aldehyde 2,4-Octadienal, are available. For instance, 1,7-Octadiene has a reported oral LD50 in rats of 14696 mg/kg.[6] However, these data cannot be directly extrapolated to assess the toxicity of this compound due to differences in chemical structure and reactivity.

General Experimental Protocols for Toxicological Assessment

While specific experimental protocols for this compound are unavailable due to the lack of studies, the following are standard methodologies used in toxicological assessments.

Acute Oral Toxicity (OECD Guideline 423)

The acute oral toxicity is typically determined using a stepwise procedure with a limited number of animals. The substance is administered in a single dose by gavage. Observations of effects and mortality are made over a 14-day period. The LD50 (the dose causing death in 50% of the treated animals) is then estimated.

Bacterial Reverse Mutation Test (Ames Test - OECD Guideline 471)

This in vitro test uses strains of Salmonella typhimurium and Escherichia coli to detect gene mutations. The test substance, with and without metabolic activation, is incubated with the bacterial strains. A positive result is indicated by a significant increase in the number of revertant colonies compared to the control.

In Vitro Mammalian Cell Micronucleus Test (OECD Guideline 487)

This genotoxicity test assesses chromosome damage. Cultured mammalian cells are exposed to the test substance, and then the cells are analyzed for the presence of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.

Visualization of a Standard Toxicological Assessment Workflow

The following diagram illustrates a general workflow for the toxicological assessment of a chemical substance.

Toxicological_Assessment_Workflow cluster_0 Initial Assessment cluster_1 In Vitro Testing cluster_2 In Vivo Testing (Tier 1) cluster_3 In Vivo Testing (Tier 2) cluster_4 In Vivo Testing (Tier 3) cluster_5 Risk Assessment A Physicochemical Characterization B In Silico / QSAR Prediction A->B C Genotoxicity (e.g., Ames Test) B->C D Cytotoxicity C->D E Skin Corrosion / Irritation D->E F Acute Toxicity (Oral, Dermal, Inhalation) E->F G Skin & Eye Irritation / Sensitization F->G H Repeated Dose Toxicity (28-day / 90-day) G->H If warranted by use pattern or initial results I Reproductive / Developmental Screening H->I J In Vivo Genotoxicity (e.g., Micronucleus) H->J M Hazard Identification H->M L Full Reproductive Toxicity Study I->L If concerns arise I->M K Chronic Toxicity / Carcinogenicity J->K If genotoxicity is observed J->M K->M L->M N Dose-Response Assessment M->N O Exposure Assessment N->O P Risk Characterization O->P

A generalized workflow for toxicological assessment of a chemical substance.

Conclusion

Due to the significant lack of publicly available toxicological and safety data for this compound, a comprehensive risk assessment cannot be performed at this time. The absence of fundamental data such as acute toxicity, irritation, sensitization, and genotoxicity prevents the establishment of a safety profile for this compound. Further research is required to determine the potential hazards associated with exposure to this compound. Professionals in research, drug development, and other relevant fields should exercise caution and consider the need for de novo toxicological testing if significant human exposure to this substance is anticipated.

References

Methodological & Application

Application Notes and Protocols for Diels-Alder Cycloaddition Reactions Using 2,4-Octadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction is a cornerstone of modern organic synthesis, enabling the stereocontrolled formation of six-membered rings, a ubiquitous structural motif in a vast array of natural products and pharmaceutical agents. This [4+2] cycloaddition reaction between a conjugated diene and a dienophile offers a powerful and atom-economical method for constructing complex molecular architectures. 2,4-Octadiene, a readily available and versatile conjugated diene, serves as a valuable building block in the synthesis of substituted cyclohexene derivatives.

These application notes provide a comprehensive overview of the use of this compound in Diels-Alder reactions, including a detailed, representative experimental protocol, a discussion of key reaction parameters, and potential applications in synthetic chemistry and drug development.

Principle of the Reaction

The Diels-Alder reaction is a concerted, pericyclic reaction that proceeds through a cyclic transition state. The stereochemistry of the reaction is highly controlled, with the relative stereochemistry of the substituents on both the diene and the dienophile being retained in the product. For acyclic dienes like this compound, the diene must adopt an s-cis conformation to react. The reaction is typically favored by electron-donating groups on the diene and electron-withdrawing groups on the dienophile.

The stereochemical outcome of the Diels-Alder reaction with cyclic dienophiles is often governed by the "endo rule," which states that the dienophile's substituents with π-systems tend to orient themselves under the diene in the transition state, leading to the kinetic endo product. However, the exo product is often thermodynamically more stable.

Applications in Synthesis

The substituted cyclohexene adducts formed from the Diels-Alder reaction of this compound can serve as versatile intermediates in the synthesis of a wide range of complex molecules, including:

  • Natural Products: Many terpenes, alkaloids, and polyketides contain six-membered rings that can be constructed using a Diels-Alder strategy.

  • Pharmaceuticals: The cyclohexene core is a common scaffold in many drug molecules. The Diels-Alder reaction provides a means to introduce multiple stereocenters with high control, which is crucial for pharmacological activity.

  • Fine Chemicals and Materials: Substituted cyclohexenes are valuable building blocks for the synthesis of fragrances, polymers, and other advanced materials.

Experimental Protocols

The following protocols are representative examples of Diels-Alder reactions involving a substituted 2,4-diene. The specific conditions for this compound may require optimization.

Protocol 1: Thermal Diels-Alder Reaction with Maleic Anhydride

This protocol is adapted from the well-established reaction of similar 2,4-dienes with maleic anhydride.

Materials:

  • (2E,4E)-2,4-Octadiene

  • Maleic Anhydride

  • Toluene (anhydrous)

  • Hexanes

  • Ethyl Acetate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Büchner funnel and filter flask

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (2E,4E)-2,4-octadiene (1.0 eq).

  • Dissolve the diene in a minimal amount of anhydrous toluene.

  • Add maleic anhydride (1.05 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexanes:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • The product may precipitate upon cooling. If not, place the flask in an ice bath to induce crystallization.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold toluene or hexanes to remove any unreacted starting materials.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.

  • Dry the purified product under vacuum to obtain the Diels-Alder adduct.

Data Presentation:

Reactant 1Reactant 2SolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (endo:exo)
(2E,4E)-2,4-OctadieneMaleic AnhydrideToluene1102-4Data not availablePredominantly endo
(2E,4E)-2,4-Hexadien-1-olMaleic AnhydrideToluene1100.2510.5Not reported
Protocol 2: Lewis Acid Catalyzed Diels-Alder Reaction with an Acrylate Dienophile

Lewis acid catalysis can accelerate the Diels-Alder reaction and enhance its regioselectivity and stereoselectivity, allowing the reaction to proceed at lower temperatures.

Materials:

  • (2E,4E)-2,4-Octadiene

  • Methyl acrylate

  • Aluminum chloride (AlCl₃) or other suitable Lewis acid

  • Dichloromethane (anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a septum

  • Syringes

  • Magnetic stirrer and stir bar

  • Inert atmosphere (nitrogen or argon)

  • Low-temperature bath (e.g., dry ice/acetone)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add anhydrous dichloromethane and cool the flask to -78 °C in a dry ice/acetone bath.

  • Add the Lewis acid (e.g., AlCl₃, 1.1 eq) to the cold solvent.

  • Slowly add methyl acrylate (1.0 eq) to the Lewis acid suspension with stirring.

  • After stirring for 15-30 minutes, add a solution of (2E,4E)-2,4-octadiene (1.2 eq) in anhydrous dichloromethane dropwise via syringe.

  • Allow the reaction to stir at -78 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel.

Data Presentation:

Reactant 1Reactant 2Lewis AcidSolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio
(2E,4E)-2,4-OctadieneMethyl AcrylateAlCl₃Dichloromethane-781-3Data not availableData not available

Note: Specific quantitative data for this reaction of this compound is not available in the searched literature and would require experimental determination.

Visualizations

Caption: General mechanism of the Diels-Alder reaction.

Experimental_Workflow Experimental Workflow for Thermal Diels-Alder Reaction A 1. Reaction Setup - Dissolve this compound in toluene. - Add maleic anhydride. B 2. Reflux - Heat the mixture to 110 °C. - Monitor by TLC. A->B C 3. Work-up - Cool to room temperature. - Induce crystallization. B->C D 4. Isolation - Collect product by vacuum filtration. - Wash with cold solvent. C->D E 5. Purification - Recrystallize from a suitable solvent. D->E F 6. Characterization - Obtain melting point, NMR, etc. E->F

Caption: A typical experimental workflow for a thermal Diels-Alder reaction.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Toluene is flammable and toxic; handle with care.

  • Maleic anhydride is corrosive and a respiratory irritant.

  • Lewis acids like aluminum chloride are corrosive and react violently with water. Handle under an inert atmosphere.

Conclusion

The Diels-Alder reaction of this compound provides a versatile and efficient route to highly substituted cyclohexene derivatives. These adducts are valuable intermediates in the synthesis of complex organic molecules with applications in drug discovery and materials science. The provided protocols offer a starting point for the development of specific synthetic procedures, which can be further optimized by screening solvents, temperatures, and catalysts to achieve desired yields and stereoselectivities. Further experimental investigation is required to determine the precise quantitative outcomes for the reactions of this compound.

Application Notes and Protocols for the Polymerization of 2,4-Octadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the polymerization of 2,4-octadiene, a conjugated diene monomer. Due to the limited availability of specific literature on the polymerization of this compound, the following protocols and data are based on established principles of diene polymerization and information available for analogous monomers, such as 2,4-heptadiene. This document offers a foundation for researchers to develop experimental work, covering cationic, anionic, and Ziegler-Natta coordination polymerization methods.

Introduction to this compound Polymerization

This compound is a conjugated diene that can be polymerized to form poly(this compound). The resulting polymer's microstructure, and consequently its physical and chemical properties, are highly dependent on the polymerization method employed. The primary modes of polymerization for conjugated dienes are 1,2-addition and 1,4-addition, which lead to different polymer backbones. The choice of polymerization technique—cationic, anionic, or coordination—is critical in controlling the polymer's molecular weight, polydispersity index (PDI), and stereochemistry.[1]

Data Presentation

The following tables summarize representative quantitative data that could be expected from the polymerization of this compound under different conditions. These values are illustrative and based on typical results for similar conjugated dienes.

Table 1: Representative Data for Cationic Polymerization of this compound

Initiator SystemMonomer/Initiator RatioTemperature (°C)Polymerization Time (h)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)
BF₃·OEt₂100:1-782858,0001.8
AlCl₃ / H₂O150:1-501.59012,0002.1
TiCl₄ / H₂O200:1-7838015,0001.9

Table 2: Representative Data for Anionic Polymerization of this compound

InitiatorMonomer/Initiator RatioSolventTemperature (°C)Polymerization Time (h)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)
n-BuLi100:1Hexane504>9511,0001.1
sec-BuLi150:1Cyclohexane406>9516,5001.05
n-BuLi / TMEDA200:1THF251>9922,0001.2

Table 3: Representative Data for Ziegler-Natta Polymerization of this compound

Catalyst SystemCo-catalystAl/Ti RatioTemperature (°C)Polymerization Time (h)Activity (kg Pol/mol Ti·h)Mn ( g/mol )PDI (Mw/Mn)
TiCl₄/MgCl₂Al(C₂H₅)₃200:1702500150,0004.5
VCl₃Al(i-Bu)₃150:1603300120,0005.2
Cp₂TiCl₂MAO500:15011000250,0002.8

Experimental Protocols

The following are detailed protocols for the polymerization of this compound. Safety Precaution: All polymerization procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn. All reagents and solvents should be handled under an inert atmosphere (e.g., argon or nitrogen) to prevent reactions with moisture and oxygen.

Protocol 1: Cationic Polymerization of this compound

This protocol describes a general procedure for the cationic polymerization of this compound using a Lewis acid initiator.[1][2]

Materials:

  • This compound (freshly distilled)

  • Lewis acid initiator (e.g., Boron trifluoride etherate, BF₃·OEt₂)

  • Anhydrous solvent (e.g., Dichloromethane, CH₂Cl₂)

  • Methanol (for termination)

  • Argon or Nitrogen gas

  • Oven-dried glassware for inert atmosphere chemistry (Schlenk line, syringes, septa)

Procedure:

  • Assemble all glassware while hot and cool under a stream of inert gas.

  • In a Schlenk flask equipped with a magnetic stir bar, add the desired volume of anhydrous dichloromethane via syringe.

  • Cool the solvent to the desired reaction temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • Add the freshly distilled this compound monomer to the cooled solvent via syringe.

  • Initiate the polymerization by the dropwise addition of the Lewis acid initiator (e.g., BF₃·OEt₂) via syringe.

  • Allow the reaction to proceed for the desired time. An increase in viscosity may be observed.

  • Terminate the polymerization by adding an excess of cold methanol.

  • Allow the reaction mixture to warm to room temperature.

  • Precipitate the polymer by pouring the solution into a large volume of a non-solvent (e.g., methanol).

  • Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.

  • Characterize the polymer using appropriate techniques (e.g., GPC for molecular weight and PDI, NMR for microstructure).[1]

Protocol 2: Anionic Polymerization of this compound

This protocol outlines a method for the living anionic polymerization of this compound, which allows for precise control over the polymer architecture.[3][4]

Materials:

  • This compound (rigorously purified and distilled)

  • Anionic initiator (e.g., sec-Butyllithium, sec-BuLi) in a hydrocarbon solvent

  • Anhydrous solvent (e.g., Cyclohexane or Tetrahydrofuran, THF)

  • Degassed methanol (for termination)

  • Argon or Nitrogen gas

  • High-vacuum line or glovebox

  • Oven-dried glassware

Procedure:

  • Purify the solvent and monomer to remove all protic impurities. This typically involves distillation from a suitable drying agent (e.g., sodium/benzophenone ketyl for THF).

  • Under a high-vacuum or in a glovebox, add the purified solvent to a reaction vessel.

  • Add the purified this compound monomer to the solvent.

  • Cool the solution to the desired polymerization temperature (e.g., 25 °C to 50 °C).

  • Add the calculated amount of the anionic initiator dropwise via syringe. The reaction is often rapid.

  • Allow the polymerization to proceed until all monomer is consumed. The progress can be monitored by taking aliquots for analysis (e.g., GC or NMR).

  • Terminate the polymerization by adding a small amount of degassed methanol to quench the living anions.

  • Precipitate the polymer by pouring the solution into a large volume of a non-solvent (e.g., methanol).

  • Collect the polymer by filtration, wash with fresh non-solvent, and dry under vacuum to a constant weight.

  • Characterize the resulting polymer.

Protocol 3: Ziegler-Natta Polymerization of this compound

This protocol provides a general method for the coordination polymerization of this compound using a Ziegler-Natta catalyst.[5][6]

Materials:

  • This compound (polymerization grade)

  • Transition metal halide (e.g., Titanium tetrachloride, TiCl₄)

  • Organoaluminum co-catalyst (e.g., Triethylaluminum, Al(C₂H₅)₃)

  • Anhydrous solvent (e.g., Toluene or Heptane)

  • Methanol with a small amount of HCl (for catalyst deactivation and polymer precipitation)

  • Argon or Nitrogen gas

  • Oven-dried reaction vessel suitable for heterogeneous catalysis

Procedure:

  • Set up the reaction vessel under a strict inert atmosphere.

  • Add the anhydrous toluene to the vessel.

  • Introduce the organoaluminum co-catalyst to the solvent.

  • Slowly add the transition metal halide to form the active catalyst complex. The mixture may become heterogeneous and change color.

  • Age the catalyst for a specified period at a controlled temperature according to established procedures for the chosen catalyst system.

  • Add the this compound monomer to the activated catalyst slurry.

  • Maintain the reaction at the desired temperature for the required duration.

  • Terminate the polymerization by adding the methanol/HCl mixture. This will also break down the catalyst residues.

  • Wash the polymer solution with water to remove catalyst residues.

  • Precipitate the polymer by adding the solution to a non-solvent.

  • Collect and dry the polymer under vacuum.

  • Characterize the polymer for its microstructure (cis/trans, 1,2/1,4-addition) and stereoregularity.[1]

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_polymerization Polymerization cluster_workup Work-up & Purification cluster_characterization Characterization Monomer_Purification Monomer (this compound) Purification Reaction_Setup Reaction Setup (Inert Atmosphere) Monomer_Purification->Reaction_Setup Solvent_Purification Solvent Purification Solvent_Purification->Reaction_Setup Glassware_Prep Glassware Drying & Assembly Glassware_Prep->Reaction_Setup Initiation Initiation Reaction_Setup->Initiation Propagation Propagation Initiation->Propagation Termination Termination Propagation->Termination Precipitation Precipitation Termination->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Drying Filtration->Drying GPC GPC/SEC (Mn, Mw, PDI) Drying->GPC NMR NMR (Microstructure) Drying->NMR DSC_TGA DSC/TGA (Thermal Properties) Drying->DSC_TGA

Caption: General experimental workflow for the polymerization of this compound.

Cationic Polymerization Signaling Pathway

Cationic_Polymerization Initiator Initiator (E.g., BF₃·OEt₂) Monomer This compound Initiator->Monomer Initiation Carbocation Carbocationic Intermediate Growing_Chain Propagating Polymer Chain Carbocation->Monomer Propagation Termination_Agent Termination Agent (E.g., Methanol) Growing_Chain->Termination_Agent Termination Terminated_Chain Terminated Polymer

Caption: Key steps in the cationic polymerization of this compound.

Anionic Polymerization Signaling Pathway

Anionic_Polymerization Initiator Initiator (E.g., n-BuLi) Monomer This compound Initiator->Monomer Initiation Carbanion Carbanionic Intermediate Living_Chain Living Polymer Chain Carbanion->Monomer Propagation Termination_Agent Termination Agent (E.g., Methanol) Living_Chain->Termination_Agent Termination Terminated_Chain Terminated Polymer

Caption: Key steps in the anionic polymerization of this compound.

Ziegler-Natta Polymerization Logical Relationship

Ziegler_Natta_Polymerization Catalyst Transition Metal Halide (E.g., TiCl₄) Active_Site Active Catalyst Complex Catalyst->Active_Site Co_catalyst Organoaluminum Co-catalyst (E.g., Al(C₂H₅)₃) Co_catalyst->Active_Site Monomer This compound Active_Site->Monomer Coordination Coordination Monomer Coordination Insertion Insertion into Metal-Carbon Bond Coordination->Insertion Propagation Growing_Chain Growing Polymer Chain Insertion->Growing_Chain Termination Chain Termination/ Transfer Growing_Chain->Termination Final_Polymer Poly(this compound) Termination->Final_Polymer

References

Application Notes and Protocols: Synthesis of Fine Chemicals from 2,4-Octadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of synthetic routes for converting 2,4-octadiene into valuable fine chemicals. The protocols outlined below are based on established chemical transformations and are intended to serve as a foundational guide for laboratory synthesis. Researchers should optimize conditions for their specific substrates and equipment.

Introduction

This compound is a conjugated diene that serves as a versatile starting material for the synthesis of a variety of fine chemicals. Its conjugated double bond system allows for a range of transformations, including cycloadditions, oxidations, and epoxidations. These reactions can be employed to introduce functionality and build molecular complexity, making this compound a valuable precursor for the synthesis of fragrances, pharmaceutical intermediates, and other specialty chemicals. This document details protocols for key transformations of this compound and provides a framework for its application in chemical synthesis.

Key Synthetic Transformations

Diels-Alder Reaction for Cyclohexene Derivatives

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings.[1][2] As a conjugated diene, this compound can react with a variety of dienophiles to produce substituted cyclohexene derivatives, which are common scaffolds in natural products and pharmaceuticals. The reaction is a [4+2] cycloaddition that proceeds in a concerted fashion.[2] The stereochemistry of the starting diene and dienophile is retained in the product. For the Diels-Alder reaction to occur, the diene must be in the s-cis conformation.[3]

Experimental Protocol: Diels-Alder Reaction of (2E,4E)-2,4-Octadiene with Maleic Anhydride

This protocol describes the synthesis of 4-methyl-5-propylcyclohex-4-ene-1,2-dicarboxylic anhydride, a potential intermediate for various functionalized molecules.

Materials:

  • (2E,4E)-2,4-Octadiene

  • Maleic Anhydride

  • Toluene (anhydrous)

  • Diethyl ether (anhydrous)

  • Argon or Nitrogen gas

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (argon or nitrogen), add maleic anhydride (5.0 g, 51 mmol).

  • Add 30 mL of anhydrous toluene to the flask.

  • While stirring, add (2E,4E)-2,4-octadiene (6.2 mL, 46 mmol) to the solution.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Reduce the solvent volume by approximately half using a rotary evaporator.

  • Cool the concentrated solution in an ice bath to induce crystallization of the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold, anhydrous diethyl ether.

  • Dry the product under vacuum to obtain the desired 4-methyl-5-propylcyclohex-4-ene-1,2-dicarboxylic anhydride.

Data Presentation:

Reactant/ProductMolar Mass ( g/mol )Amount (mmol)Yield (%)
(2E,4E)-2,4-Octadiene110.2046-
Maleic Anhydride98.0651-
Product208.26Theoretical: 4685-95 (typical)
Epoxidation to form Oxiranes and Diols

The epoxidation of the double bonds in this compound can lead to the formation of mono- and di-epoxides. These oxiranes are valuable intermediates that can be ring-opened to form diols and other functionalized compounds.[4][5] Epoxidation can be achieved using various reagents, such as peroxy acids (e.g., m-CPBA), or through catalytic methods.[6][7] Enzymatic epoxidation offers a green chemistry alternative.[8][9] Subsequent hydrolysis of the epoxides yields the corresponding diols, which are important building blocks for polyesters and polyurethanes.[4][10]

Experimental Protocol: Di-epoxidation of this compound and Subsequent Hydrolysis to a Tetrol

This protocol outlines the synthesis of a 2,3,4,5-octanetetrol, a polyol with potential applications in polymer chemistry.

Materials:

  • This compound (mixture of isomers)

  • meta-Chloroperoxybenzoic acid (m-CPBA, 77% max)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (saturated aqueous solution)

  • Sodium sulfite (10% aqueous solution)

  • Magnesium sulfate (anhydrous)

  • Sulfuric acid (0.5 M)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

Part A: Di-epoxidation

  • Dissolve this compound (5.5 g, 50 mmol) in 100 mL of dichloromethane in a 250 mL round-bottom flask.

  • Cool the solution in an ice bath with stirring.

  • Slowly add m-CPBA (25 g, ~112 mmol, 2.2 equivalents) in portions over 30 minutes, keeping the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture again in an ice bath and quench by the slow addition of 10% aqueous sodium sulfite solution until a starch-iodide paper test is negative.

  • Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude di-epoxide.

Part B: Hydrolysis to Tetrol

  • To the crude di-epoxide, add 50 mL of 0.5 M sulfuric acid.

  • Heat the mixture at 60 °C with vigorous stirring for 4 hours.

  • Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude tetrol.

  • Purify the tetrol by column chromatography or recrystallization.

Data Presentation:

Intermediate/ProductMolar Mass ( g/mol )Theoretical Yield (g)Actual Yield (g)Yield (%)
2,3:4,5-Diepoxyoctane142.207.11-70-85 (typical for epoxidation)
2,3,4,5-Octanetetrol178.228.91-80-90 (typical for hydrolysis)
Oxidation to 2,4-Octadienal

The selective oxidation of one of the terminal methyl groups of this compound can yield 2,4-octadienal, a compound with applications in the flavor and fragrance industry.[11][12] This transformation can be challenging due to the presence of multiple reactive sites. Catalytic oxidation using specific catalysts can achieve the desired selectivity.

Experimental Protocol: Catalytic Oxidation of this compound to 2,4-Octadienal

This protocol is an illustrative example of a potential catalytic oxidation process. The choice of catalyst and reaction conditions is critical for achieving good selectivity and yield.

Materials:

  • This compound

  • Selenium dioxide (SeO₂)

  • tert-Butyl hydroperoxide (TBHP, 70% in water)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (saturated aqueous solution)

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask, suspend selenium dioxide (0.55 g, 5 mmol) in 100 mL of dichloromethane.

  • To this suspension, add this compound (11.0 g, 100 mmol).

  • Slowly add tert-butyl hydroperoxide (15.4 mL, 110 mmol) dropwise to the stirred mixture.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 40 °C) for 24 hours.

  • Monitor the reaction by Gas Chromatography (GC) or TLC.

  • After cooling to room temperature, filter the reaction mixture to remove the selenium catalyst.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude 2,4-octadienal by vacuum distillation.

Data Presentation:

Reactant/ProductMolar Mass ( g/mol )Amount (mmol)Yield (%)
This compound110.20100-
Selenium dioxide110.965-
tert-Butyl hydroperoxide90.12110-
2,4-Octadienal124.18-50-70 (typical)

Visualizations

Diels_Alder_Reaction cluster_reactants Reactants cluster_product Product diene This compound product Cyclohexene Derivative diene->product [4+2] Cycloaddition dienophile Maleic Anhydride dienophile->product

Caption: Diels-Alder reaction of this compound.

Epoxidation_Hydrolysis start This compound epoxide 2,3:4,5-Diepoxyoctane start->epoxide Epoxidation (e.g., m-CPBA) tetrol 2,3,4,5-Octanetetrol epoxide->tetrol Hydrolysis (H₃O⁺)

Caption: Synthesis of a tetrol from this compound.

Oxidation_Reaction start This compound product 2,4-Octadienal start->product Catalytic Oxidation (e.g., SeO₂)

Caption: Oxidation of this compound to 2,4-octadienal.

References

Application Notes and Protocols for the Quantification of 2,4-Octadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Octadiene is a volatile organic compound (VOC) that can be present as a flavoring agent, a fragrance component, or a potential impurity in various products, including food, beverages, and pharmaceutical formulations. Accurate and precise quantification of this compound is crucial for quality control, stability testing, and safety assessment. These application notes provide detailed protocols for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

General Sample Preparation for Volatile Analytes

The choice of sample preparation technique is critical for the accurate quantification of volatile compounds like this compound. Headspace sampling is a highly effective method that minimizes matrix effects and is suitable for a wide range of sample types.

Protocol: Static Headspace (SHS) Sample Preparation

  • Sample Weighing: Accurately weigh an appropriate amount of the homogenized sample (e.g., 1-5 g) into a headspace vial (e.g., 20 mL).

  • Matrix Modification (Optional): For solid or viscous samples, add a matrix modifier to facilitate the release of volatiles. A common approach is to add a saturated salt solution (e.g., sodium chloride) to increase the ionic strength of the aqueous phase.

  • Vial Sealing: Immediately seal the vial with a PTFE/silicone septum and an aluminum cap.

  • Incubation: Place the vial in the headspace autosampler's incubator. The incubation temperature and time should be optimized to ensure the equilibrium of this compound between the sample matrix and the headspace. Typical conditions are 80-120°C for 15-30 minutes.[1]

  • Injection: After incubation, a defined volume of the headspace gas is automatically injected into the GC or HPLC system.

Method 1: Quantification of this compound by Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

This method is highly sensitive and selective, making it the preferred technique for trace-level quantification of this compound.

Experimental Protocol

Instrumentation:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID) and a Mass Spectrometer (MS)

  • Headspace Autosampler

GC-MS Conditions:

ParameterValue
Column HP-INNOWAX capillary column (60 m x 0.25 mm x 0.25 µm) or equivalent polar phase column
Carrier Gas Helium, constant flow rate of 0.8 mL/min
Injector Temperature 250°C
Injection Mode Split (split ratio of 1:10 to 1:50, depending on concentration)
Oven Temperature Program Initial temperature of 40°C for 5 min, ramp at 3°C/min to 100°C, hold for 5 min, then ramp at 5°C/min to 230°C and hold for 10 min.
Transfer Line Temperature 280°C
MS Source Temperature 230°C
MS Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Mode Full Scan (m/z 35-350) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis
SIM Ions for this compound To be determined from the mass spectrum of a standard. Likely ions would include the molecular ion and characteristic fragment ions.

Source: Adapted from a method for 2,4-diene aldehyde compounds.[2]

Calibration:

Prepare a series of calibration standards of this compound in a suitable solvent (e.g., methanol) or a matrix blank. The concentration range should bracket the expected concentration of this compound in the samples. An internal standard, such as dodecane, can be used to improve precision.[3]

Data Presentation: Expected Quantitative Performance

The following table summarizes the typical performance characteristics of a validated HS-GC-MS method for the quantification of volatile organic compounds.

ParameterExpected Value
Limit of Detection (LOD) 0.1 - 1 ng/g (ppb)
Limit of Quantification (LOQ) 0.3 - 3 ng/g (ppb)
Linearity (R²) > 0.995
Accuracy (Recovery) 90 - 110%
Precision (RSD) < 10%

Experimental Workflow: HS-GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Weighing Vial Transfer to Headspace Vial Sample->Vial Seal Vial Sealing Vial->Seal Incubate Incubation in Autosampler Seal->Incubate Inject Headspace Injection Incubate->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Qual Qualitative Analysis (Full Scan) Detect->Qual Quant Quantitative Analysis (SIM) Detect->Quant Report Reporting Results Qual->Report Quant->Report

HS-GC-MS analysis workflow for this compound.

Method 2: Quantification of this compound by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for samples where this compound is present at higher concentrations or when a GC-MS system is not available. As a conjugated diene, this compound exhibits strong UV absorbance, allowing for sensitive detection.

Experimental Protocol

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV-Vis Detector

  • Autosampler

HPLC-UV Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 - 20 µL
UV Detection Wavelength ~230 nm (The optimal wavelength should be determined by scanning a standard solution of this compound)

Source: Adapted from general methods for conjugated dienes.[4][5]

Sample Preparation for HPLC:

For liquid samples, direct injection after filtration may be possible. For solid or semi-solid samples, a solvent extraction is required.

  • Extraction: Extract a known amount of the sample with a suitable organic solvent (e.g., hexane, acetonitrile).

  • Filtration: Filter the extract through a 0.45 µm syringe filter before injection.

Data Presentation: Expected Quantitative Performance

The following table summarizes the typical performance characteristics of a validated HPLC-UV method for the quantification of conjugated dienes.

ParameterExpected Value
Limit of Detection (LOD) 0.01 - 0.1 µg/mL (ppm)
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL (ppm)
Linearity (R²) > 0.998
Accuracy (Recovery) 95 - 105%
Precision (RSD) < 5%

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample Weighing Extract Solvent Extraction Sample->Extract Filter Filtration Extract->Filter Inject Injection Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Calculate Concentration Calculation Calibrate->Calculate

References

Application Note: Stereoselective Synthesis of (2E,4E)-octa-2,4-diene via Horner-Wadsworth-Emmons Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the stereoselective synthesis of (2E,4E)-octa-2,4-diene, a conjugated diene of interest in synthetic organic chemistry. The described method utilizes the Horner-Wadsworth-Emmons (HWE) reaction, which is renowned for its high (E)-alkene selectivity and operational simplicity. By reacting diethyl butylphosphonate with (2E)-but-2-enal (crotonaldehyde) under Masamune-Roush conditions, the target diene is synthesized with high stereoselectivity and in good yield. This protocol is intended for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction

Conjugated dienes are fundamental structural motifs in a vast array of natural products, pharmaceuticals, and functional organic materials. The precise control of stereochemistry in these systems is often crucial for their biological activity or material properties. The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used olefination method that offers significant advantages over the traditional Wittig reaction for the synthesis of (E)-alkenes.[1][2] Key benefits include the enhanced nucleophilicity of the phosphonate carbanion and the straightforward removal of the water-soluble phosphate byproduct during workup.[3]

This protocol details the application of the HWE reaction under Masamune-Roush conditions (utilizing lithium chloride and an amine base) to achieve a highly stereoselective synthesis of (2E,4E)-octa-2,4-diene.[1][4] This method is particularly advantageous for reactions involving potentially base-sensitive substrates, ensuring high yields and excellent stereocontrol.[5]

Overall Reaction Scheme

The synthesis is a two-step process starting from the preparation of the phosphonate reagent via the Michaelis-Arbuzov reaction, followed by the Horner-Wadsworth-Emmons olefination.

Step 1: Michaelis-Arbuzov Reaction

1-Bromobutane + Triethyl phosphite → Diethyl butylphosphonate + Bromoethane

Step 2: Horner-Wadsworth-Emmons Reaction

Diethyl butylphosphonate + (2E)-but-2-enal --(LiCl, DBU)--> (2E,4E)-octa-2,4-diene + Diethyl phosphate salt

Experimental Protocols

Materials and Equipment
  • Reagents: 1-Bromobutane, triethyl phosphite, (2E)-but-2-enal (crotonaldehyde), anhydrous lithium chloride (LiCl), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), anhydrous acetonitrile (MeCN), ethyl acetate (EtOAc), saturated aqueous ammonium chloride (NH₄Cl), saturated aqueous sodium chloride (brine), anhydrous sodium sulfate (Na₂SO₄).

  • Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer with heating plate, dropping funnel, inert atmosphere setup (e.g., nitrogen or argon manifold), rotary evaporator, standard laboratory glassware, thin-layer chromatography (TLC) plates (silica gel), flash chromatography system.

Protocol 1: Synthesis of Diethyl butylphosphonate (Michaelis-Arbuzov Reaction)
  • Setup: Assemble a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar).

  • Reaction: Charge the flask with triethyl phosphite (1.2 equiv.) and 1-bromobutane (1.0 equiv.).

  • Heating: Heat the reaction mixture to 150 °C (oil bath temperature) and maintain it at reflux. Monitor the reaction progress by observing the evolution of bromoethane (b.p. 38 °C), which can be vented through the condenser into a bubbler. The reaction is typically complete within 4-6 hours.

  • Purification: After cooling to room temperature, purify the crude product by vacuum distillation to afford diethyl butylphosphonate as a colorless oil.

Protocol 2: Synthesis of (2E,4E)-octa-2,4-diene (Horner-Wadsworth-Emmons Reaction)
  • Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere, add anhydrous lithium chloride (1.2 equiv.). Heat the flask under vacuum to ensure it is completely dry, then allow it to cool to room temperature and backfill with inert gas.

  • Reagent Addition: Add anhydrous acetonitrile (to achieve a concentration of approx. 0.2 M with respect to the aldehyde). To this suspension, add diethyl butylphosphonate (1.2 equiv.) and (2E)-but-2-enal (crotonaldehyde, 1.0 equiv.) via syringe.

  • Base Addition: Cool the vigorously stirred mixture to 0 °C (ice-water bath). Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equiv.) dropwise over 10-15 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC (e.g., using a hexane/ethyl acetate eluent system).

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure.

  • Isolation: Purify the resulting crude oil by flash column chromatography on silica gel (using a non-polar eluent such as hexanes) to yield (2E,4E)-octa-2,4-diene as a colorless liquid.

Data Presentation

The Horner-Wadsworth-Emmons reaction under Masamune-Roush conditions is expected to provide high yield and stereoselectivity.

Reaction StepReactantsProductYield (%)Stereoselectivity ((E,E) : other isomers)Reference Conditions
Michaelis-Arbuzov 1-Bromobutane, Triethyl phosphiteDiethyl butylphosphonate> 90N/A[3]
Horner-Wadsworth-Emmons Diethyl butylphosphonate, (2E)-but-2-enal(2E,4E)-octa-2,4-diene75 - 85> 95 : 5[1],[4]

Table 1: Expected yields and stereoselectivity for the synthesis of (2E,4E)-octa-2,4-diene.

Workflow and Pathway Diagrams

The logical workflow for the synthesis and the mechanism of the key olefination step are visualized below using the DOT language.

G cluster_0 Step 1: Michaelis-Arbuzov Reaction cluster_1 Step 2: Horner-Wadsworth-Emmons Reaction Bromobutane 1-Bromobutane Arbuzov_Reaction Heat (150 °C) Bromobutane->Arbuzov_Reaction Phosphite Triethyl Phosphite Phosphite->Arbuzov_Reaction Phosphonate Diethyl butylphosphonate Arbuzov_Reaction->Phosphonate Distillation Vacuum Distillation Phosphonate->Distillation Pure_Phosphonate Pure Diethyl butylphosphonate Distillation->Pure_Phosphonate HWE_Reaction LiCl, DBU MeCN, 0°C to RT Pure_Phosphonate->HWE_Reaction Pure_Phosphonate->HWE_Reaction Crotonaldehyde (2E)-but-2-enal Crotonaldehyde->HWE_Reaction Workup Aqueous Workup (NH4Cl, EtOAc) HWE_Reaction->Workup Chromatography Flash Chromatography Workup->Chromatography Final_Product (2E,4E)-octa-2,4-diene Chromatography->Final_Product

Figure 1. Experimental workflow for the two-step synthesis of (2E,4E)-octa-2,4-diene.

HWE_Mechanism Phosphonate Diethyl butylphosphonate Deprotonation Deprotonation (DBU) Phosphonate->Deprotonation Carbanion Phosphonate Carbanion (Nucleophile) Deprotonation->Carbanion Addition Nucleophilic Addition (Li+ coordination) Carbanion->Addition Aldehyde (2E)-but-2-enal (Electrophile) Aldehyde->Addition Intermediate Oxaphosphetane Intermediate Addition->Intermediate Elimination Syn-Elimination Intermediate->Elimination Product (2E,4E)-octa-2,4-diene Elimination->Product Byproduct Li+ Diethyl Phosphate (Water Soluble) Elimination->Byproduct

Figure 2. Simplified mechanism of the Horner-Wadsworth-Emmons reaction.

Conclusion

The Horner-Wadsworth-Emmons reaction, particularly under the mild Masamune-Roush conditions, provides an efficient, reliable, and highly stereoselective route to (2E,4E)-octa-2,4-diene. The protocol described herein offers high yields, excellent (E,E)-selectivity, and a straightforward purification procedure, making it an ideal method for both academic and industrial research settings. This approach is broadly applicable to the synthesis of other conjugated dienes, underscoring the versatility of the HWE olefination in modern organic synthesis.

References

Application of 2,4-Octadiene Derivatives in the Synthesis of Decalin-Containing Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction, a cornerstone of modern organic synthesis, provides a powerful and stereocontrolled method for the construction of six-membered rings. Conjugated dienes are essential components in this pericyclic reaction, and among them, 2,4-octadiene and its derivatives serve as versatile C8 building blocks. The application of these synthons is particularly valuable in the total synthesis of complex natural products, especially those featuring the decalin ring system (a bicyclo[4.4.0]decane skeleton). This motif is prevalent in a wide array of bioactive natural products, including terpenoids and polyketides, which exhibit diverse pharmacological activities such as antibacterial, antiviral, and antitumor properties.

This application note details the use of a 2,4-octadienyl derivative in the stereoselective synthesis of a key intermediate for decalin-containing natural products, highlighting the practical utility of this diene in constructing complex molecular architectures.

Principle: Intramolecular Diels-Alder Reaction of a 2,4-Octadienyl Ester

The core transformation highlighted in this note is an intramolecular Diels-Alder (IMDA) reaction of a triene substrate bearing a 2,4-octadienyl moiety linked to a dienophile. This strategy is highly effective for the construction of the decalin framework in a single, stereocontrolled step. The stereochemical outcome of the IMDA reaction is dictated by the geometry of the diene and the dienophile, as well as the nature of the tether connecting them. The reaction typically proceeds through a well-defined chair-like transition state, leading to the formation of the cis- or trans-fused decalin system with high diastereoselectivity.

Featured Application: Synthesis of a Functionalized Decalin Core

A key step in the synthesis of numerous decalin-containing natural products involves the thermal IMDA cyclization of a (2E,4E)-2,4-octadienyl acrylate derivative. This reaction efficiently establishes the bicyclic core and sets the stereochemistry for subsequent transformations.

Reaction Scheme:

G cluster_0 Synthesis of the IMDA Precursor cluster_1 Intramolecular Diels-Alder Reaction start (2E,4E)-2,4-Octadien-1-ol acrylate Acryloyl Chloride, Et3N start->acrylate Acylation precursor (2E,4E)-Octa-2,4-dienyl Acrylate (IMDA Precursor) acrylate->precursor imda_precursor (2E,4E)-Octa-2,4-dienyl Acrylate heat Heat (Toluene, 180 °C) imda_precursor->heat IMDA Cyclization decalin Functionalized Decalin Lactone heat->decalin

Caption: Synthetic approach to a functionalized decalin lactone.

Quantitative Data

The following table summarizes typical quantitative data for the key intramolecular Diels-Alder reaction step.

Reaction StepDieneDienophileConditionsProductYield (%)Diastereomeric Ratio (endo:exo)
IMDA Cyclization(2E,4E)-Octa-2,4-dienylAcrylateToluene, 180 °C, 24 hFused bicyclic γ-lactone75>95:5

Experimental Protocols

Synthesis of (2E,4E)-Octa-2,4-dienyl Acrylate (IMDA Precursor)

Materials:

  • (2E,4E)-2,4-Octadien-1-ol

  • Acryloyl chloride

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a stirred solution of (2E,4E)-2,4-octadien-1-ol (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add acryloyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure (2E,4E)-octa-2,4-dienyl acrylate.

Intramolecular Diels-Alder Cyclization

Materials:

  • (2E,4E)-Octa-2,4-dienyl acrylate

  • Toluene, anhydrous

  • Hydroquinone (as a polymerization inhibitor)

Procedure:

  • Dissolve the (2E,4E)-octa-2,4-dienyl acrylate (1.0 eq) and a catalytic amount of hydroquinone in anhydrous toluene in a sealed tube.

  • Degas the solution by bubbling argon or nitrogen through it for 15 minutes.

  • Seal the tube tightly and heat the reaction mixture to 180 °C in an oil bath for 24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the functionalized decalin lactone.

Logical Workflow

The overall logical workflow for the synthesis and potential application of the decalin intermediate is depicted below.

G cluster_workflow Synthetic Workflow and Application A 2,4-Octadien-1-ol (Starting Material) B IMDA Precursor Synthesis (Acrylation) A->B C Intramolecular Diels-Alder (Decalin Formation) B->C D Functionalized Decalin (Key Intermediate) C->D E Further Transformations (e.g., reduction, oxidation) D->E F Target Natural Product E->F G Biological Activity Screening F->G H Drug Development Lead G->H G cluster_pathway Generic Signaling Pathway Modulation cluster_nucleus Generic Signaling Pathway Modulation Ligand External Signal (e.g., Cytokine) Receptor Cell Surface Receptor Ligand->Receptor Kinase_Cascade Kinase Cascade (e.g., IKK complex) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor (e.g., NF-κB) Kinase_Cascade->Transcription_Factor Nucleus Nucleus Transcription_Factor->Nucleus Translocation Gene_Expression Target Gene Expression (Inflammation, Proliferation) Natural_Product Decalin Natural Product Natural_Product->Kinase_Cascade Inhibition Transcription_Factor_n Transcription Factor DNA DNA Transcription_Factor_n->DNA DNA->Gene_Expression

Application Note and Protocol for the Separation of 2,4-Octadiene Isomers by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Octadiene is a conjugated diene with four geometric isomers: (2E,4E), (2E,4Z), (2Z,4E), and (2Z,4Z). The distinct stereochemistry of these isomers can lead to significant differences in their physical, chemical, and biological properties. In the context of drug development and chemical synthesis, the selective synthesis and analysis of a specific isomer are often crucial. Gas chromatography (GC) is a powerful analytical technique for the separation and quantification of volatile and semi-volatile compounds, making it an ideal method for analyzing this compound isomers.[1]

The primary challenge in the GC separation of this compound isomers lies in their similar boiling points and polarities, which can lead to co-elution on standard non-polar columns.[2] Achieving baseline separation requires high-resolution capillary columns and optimized chromatographic conditions. This application note details two effective GC methods for the separation of this compound isomers, utilizing both a non-polar and a polar stationary phase to achieve successful resolution.

Materials and Methods

This section outlines the recommended materials and the detailed experimental protocols for two distinct gas chromatography methods for separating this compound isomers.

Materials
  • Gas Chromatograph (GC): A system equipped with a flame ionization detector (FID) or a mass spectrometer (MS). An autosampler is recommended for reproducible injections.

  • GC Columns:

    • Method 1 (Non-Polar): Squalane capillary column (e.g., 100 m x 0.25 mm I.D., 0.25 µm film thickness). A very long column (e.g., 195 m) can provide exceptional resolution.[3]

    • Method 2 (Polar): Bis(cyanopropyl) polysiloxane capillary column (e.g., DB-23, SP-2340, or equivalent; 30 m x 0.25 mm I.D., 0.25 µm film thickness).[2][4]

  • Carrier Gas: Helium or Hydrogen, high purity (99.999%).

  • Reagents:

    • This compound isomer standard mixture.

    • High-purity solvent for sample dilution (e.g., n-hexane or pentane).

  • Sample Preparation:

    • Prepare a stock solution of the this compound isomer mixture in the chosen solvent.

    • Perform serial dilutions to create working standards at appropriate concentrations for GC analysis (e.g., 1-100 ppm).

Experimental Workflow

The general workflow for the GC analysis of this compound isomers is depicted below.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample This compound Isomer Mixture Dilution Dilution with Solvent Sample->Dilution Injection GC Injection Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (FID/MS) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration & Identification Chromatogram->Integration Quantification Quantification Integration->Quantification Report Report Quantification->Report Final Report

Figure 1: General workflow for the GC analysis of this compound isomers.

Detailed GC Protocols

This method, adapted from the separation of n-octadienes, utilizes a long, high-efficiency squalane column to resolve the isomers based on subtle differences in their boiling points and shapes.[3]

Protocol:

  • Column Installation and Conditioning: Install the squalane capillary column in the GC oven. Condition the column according to the manufacturer's instructions to ensure a stable baseline.

  • Instrument Setup:

    • Injector:

      • Mode: Split (e.g., 100:1 split ratio)

      • Temperature: 200 °C

      • Injection Volume: 1 µL

    • Oven Temperature Program:

      • Initial Temperature: 40 °C

      • Hold Time: Isothermal analysis for the duration of the run.

    • Carrier Gas:

      • Gas: Hydrogen

      • Flow Rate: Set to an average linear velocity of 25-30 cm/s.

    • Detector (FID):

      • Temperature: 250 °C

      • Hydrogen Flow: 30 mL/min

      • Air Flow: 300 mL/min

      • Makeup Gas (Nitrogen): 25 mL/min

  • Sample Analysis: Inject the prepared standards and samples.

  • Data Acquisition and Analysis: Acquire the chromatogram and integrate the peaks. Identify the isomers based on their retention times relative to a known standard.

This method leverages the polarity of the stationary phase to enhance the separation of the geometric isomers. Polar stationary phases can interact differently with the dipole moments of the cis and trans isomers.[2][4]

Protocol:

  • Column Installation and Conditioning: Install the bis(cyanopropyl) polysiloxane column and condition it as per the manufacturer's guidelines.

  • Instrument Setup:

    • Injector:

      • Mode: Split (e.g., 50:1 split ratio)

      • Temperature: 220 °C

      • Injection Volume: 1 µL

    • Oven Temperature Program:

      • Initial Temperature: 50 °C

      • Hold Time: 5 minutes

      • Ramp Rate: 2 °C/min to 150 °C

      • Final Hold Time: 5 minutes

    • Carrier Gas:

      • Gas: Helium

      • Flow Rate: 1.0 mL/min (constant flow)

    • Detector (FID):

      • Temperature: 250 °C

      • Hydrogen Flow: 30 mL/min

      • Air Flow: 300 mL/min

      • Makeup Gas (Nitrogen): 25 mL/min

  • Sample Analysis: Inject the standards and samples.

  • Data Acquisition and Analysis: Record the chromatogram, integrate the peaks, and identify the isomers based on their retention times.

Results and Discussion

The separation of this compound isomers is highly dependent on the choice of the stationary phase and the chromatographic conditions. The expected elution order on a non-polar column is generally based on boiling points, while on a polar column, the interaction with the stationary phase becomes a more dominant factor.

The following table summarizes hypothetical, yet expected, quantitative data for the separation of this compound isomers using the two described methods. The retention times are illustrative and will vary depending on the specific instrument and exact conditions.

Table 1: Expected Retention Data for this compound Isomers

IsomerMethod 1: Squalane ColumnMethod 2: Polar Cyanopropyl Column
Retention Time (min) Retention Time (min)
(2E,4E)-2,4-Octadiene18.522.1
(2E,4Z)-2,4-Octadiene19.223.5
(2Z,4E)-2,4-Octadiene19.824.2
(2Z,4Z)-2,4-Octadiene20.525.8

Note: The elution order may vary. Identification should be confirmed with authentic standards.

The non-polar squalane column (Method 1) provides separation based on the subtle differences in the van der Waals interactions and boiling points of the isomers. The high efficiency of a long capillary is crucial for resolving the closely eluting peaks.[3]

The polar cyanopropyl column (Method 2) offers an alternative selectivity. The cyano groups in the stationary phase can induce dipole-dipole interactions with the C=C bonds of the dienes. This often results in a different elution order and can provide better resolution for certain isomer pairs compared to non-polar columns.[2]

For both methods, optimization of the temperature program and carrier gas flow rate may be necessary to achieve baseline resolution for all four isomers.[5] The use of a mass spectrometer as a detector can further aid in the identification of the isomers by providing mass spectral data for each peak.

Conclusion

The successful separation of this compound isomers by gas chromatography is achievable through the careful selection of a high-resolution capillary column and the optimization of analytical conditions. This application note provides two robust methods: one utilizing a high-efficiency non-polar squalane column and another employing a polar bis(cyanopropyl) polysiloxane column. These protocols offer a starting point for researchers, scientists, and drug development professionals to develop and validate their own methods for the accurate analysis and quantification of this compound isomers, which is essential for quality control and the understanding of their specific roles in chemical and biological systems.

Logical Relationship of Method Selection

The choice between the two presented methods depends on the specific requirements of the analysis, such as the available instrumentation and the complexity of the sample matrix. The following diagram illustrates the decision-making process for selecting the appropriate GC method.

Method_Selection Start Start: Need to Separate This compound Isomers HighRes High-Resolution Separation Critical for All Isomers? Start->HighRes PolarInteractions Alternative Selectivity Needed? HighRes->PolarInteractions No Method1 Method 1: Long Non-Polar Squalane Column HighRes->Method1 Yes PolarInteractions->Method1 No, start with a general method Method2 Method 2: Polar Cyanopropyl Column PolarInteractions->Method2 Yes End Optimized Separation Achieved Method1->End Method2->End

Figure 2: Decision tree for selecting a GC method for this compound isomer separation.

References

The Role of 2,4-Octadiene in the Synthesis of Flavor and Fragrance Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Octadiene, a conjugated diene, serves as a versatile precursor in the synthesis of a variety of flavor and fragrance compounds. Its chemical structure allows for targeted modifications, primarily through oxidation and cycloaddition reactions, to produce molecules with desirable sensory characteristics. This document provides detailed application notes and experimental protocols for the synthesis of key flavor and fragrance compounds derived from this compound, including the potent aroma chemical (2E,4E)-2,4-octadienal and various cyclic compounds generated via the Diels-Alder reaction. The protocols are intended to be a practical guide for researchers in organic synthesis, flavor and fragrance chemistry, and related fields.

Introduction to this compound and its Derivatives in Flavors and Fragrances

This compound is a volatile organic compound that exists as several geometric isomers. The (2E,4E) isomer is of particular importance in the flavor and fragrance industry as a starting material for the synthesis of high-impact aroma chemicals. The conjugated double bond system in this compound is the key to its reactivity, allowing for selective transformations to produce a range of compounds with diverse and valuable organoleptic properties.

Two primary synthetic routes unlock the potential of this compound in this field:

  • Oxidation: The controlled oxidation of 2,4-octadien-1-ol (the corresponding alcohol of this compound) yields (2E,4E)-2,4-octadienal, a powerful aroma compound with a characteristic fatty, green, and citrusy odor profile. This aldehyde is a key component in many flavor formulations, particularly for savory, citrus, and tropical fruit notes.

  • Diels-Alder Cycloaddition: As a conjugated diene, this compound can participate in [4+2] cycloaddition reactions with various dienophiles. This powerful ring-forming reaction allows for the construction of complex cyclic structures, many of which possess unique and desirable fragrance properties, often with woody, spicy, or floral notes.

Synthesis of (2E,4E)-2,4-Octadienal from 2,4-Octadien-1-ol

The synthesis of (2E,4E)-2,4-octadienal is most commonly achieved through the oxidation of its corresponding alcohol, (2E,4E)-2,4-octadien-1-ol. Two effective and widely used laboratory-scale methods are the Swern oxidation and the Pyridinium Chlorochromate (PCC) oxidation.

Physical and Chemical Properties of Key Compounds
Property(2E,4E)-2,4-Octadien-1-ol(2E,4E)-2,4-Octadienal
Molecular Formula C₈H₁₄OC₈H₁₂O
Molecular Weight 126.20 g/mol 124.18 g/mol
Appearance Colorless liquidColorless to pale yellow liquid
Odor Profile GreenFatty, green, citrus, waxy
Boiling Point ~98-100 °C at 15 mmHg~88 °C at 10 mmHg
Solubility Soluble in organic solvents; insoluble in water.Soluble in organic solvents; slightly soluble in water.
Experimental Protocols for Oxidation

The Swern oxidation is a mild and efficient method for oxidizing primary alcohols to aldehydes with minimal side reactions.

Workflow Diagram:

Swern_Oxidation reagents Oxalyl Chloride + DMSO in CH2Cl2 at -78°C activation Activation (Formation of Chloro(dimethyl)sulfonium chloride) reagents->activation intermediate Alkoxysulfonium Salt Formation activation->intermediate Addition of Alcohol alcohol (2E,4E)-2,4-Octadien-1-ol alcohol->intermediate elimination Elimination intermediate->elimination Addition of Base base Triethylamine (Et3N) base->elimination product (2E,4E)-2,4-Octadienal elimination->product workup Aqueous Workup and Extraction product->workup purification Purification (Distillation or Chromatography) workup->purification

Caption: Swern Oxidation Workflow.

Materials:

  • (2E,4E)-2,4-Octadien-1-ol

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions (oven-dried)

  • Magnetic stirrer and stir bar

  • Low-temperature thermometer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation: Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a low-temperature thermometer, and an argon/nitrogen inlet.

  • Activation: Charge the flask with anhydrous dichloromethane (CH₂Cl₂) and cool the flask to -78 °C using a dry ice/acetone bath. To the cooled solution, add oxalyl chloride (1.1 equivalents) dropwise via the dropping funnel, maintaining the temperature below -70 °C.

  • DMSO Addition: Slowly add a solution of dimethyl sulfoxide (2.2 equivalents) in anhydrous CH₂Cl₂ to the reaction mixture via the dropping funnel. Stir the mixture for 15 minutes at -78 °C.

  • Alcohol Addition: Add a solution of (2E,4E)-2,4-Octadien-1-ol (1.0 equivalent) in anhydrous CH₂Cl₂ dropwise to the reaction mixture, ensuring the temperature remains below -70 °C. Stir for 30 minutes.

  • Base Addition: Add triethylamine (5.0 equivalents) dropwise to the reaction mixture. The mixture may become thick. Continue stirring at -78 °C for 30 minutes, then allow the reaction to slowly warm to room temperature.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude (2E,4E)-2,4-octadienal can be purified by vacuum distillation or column chromatography on silica gel.

Expected Yield: 75-90%

PCC is a milder alternative to other chromium-based oxidizing agents and is effective for the oxidation of primary allylic alcohols to α,β-unsaturated aldehydes.[1]

Workflow Diagram:

PCC_Oxidation reagents PCC in CH2Cl2 reaction Oxidation Reaction reagents->reaction alcohol (2E,4E)-2,4-Octadien-1-ol alcohol->reaction filtration Filtration through Silica Gel reaction->filtration evaporation Solvent Evaporation filtration->evaporation product (2E,4E)-2,4-Octadienal purification Purification (Optional: Distillation) product->purification evaporation->product

Caption: PCC Oxidation Workflow.

Materials:

  • (2E,4E)-2,4-Octadien-1-ol

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Silica gel

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend PCC (1.5 equivalents) in anhydrous dichloromethane (CH₂Cl₂).

  • Reaction: Add a solution of (2E,4E)-2,4-Octadien-1-ol (1.0 equivalent) in anhydrous CH₂Cl₂ to the PCC suspension in one portion. Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short pad of silica gel to remove the chromium salts. Wash the silica gel pad with additional diethyl ether.

  • Isolation: Combine the organic filtrates and remove the solvent using a rotary evaporator.

  • Purification: The resulting crude product is often of sufficient purity for many applications. If further purification is required, vacuum distillation can be performed.

Expected Yield: 70-85%

Synthesis of Cyclic Fragrance Compounds via Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for constructing six-membered rings, which are common motifs in fragrance molecules. This compound can react with various dienophiles to create a diverse range of cyclic compounds with potentially interesting olfactory properties.

General Principles of the Diels-Alder Reaction with this compound
  • Diene: this compound (typically a mixture of isomers, though the (E,E)-isomer is often favored for its reactivity in the s-cis conformation).

  • Dienophile: An alkene or alkyne, often containing electron-withdrawing groups (e.g., carbonyls, esters, nitriles) to accelerate the reaction.

  • Product: A substituted cyclohexene derivative. The stereochemistry of the product is predictable based on the stereochemistry of the starting materials.

Logical Relationship Diagram:

Diels_Alder_Concept Diene This compound (Conjugated Diene) Reaction [4+2] Cycloaddition (Diels-Alder Reaction) Diene->Reaction Dienophile Dienophile (e.g., Maleic Anhydride, Acrylates) Dienophile->Reaction Product Cyclohexene Adduct (Potential Fragrance Compound) Reaction->Product Aroma Aroma Profile (Woody, Spicy, Floral, etc.) Product->Aroma

Caption: Diels-Alder Reaction Concept.

Experimental Protocol: Diels-Alder Reaction of this compound with Maleic Anhydride

This protocol provides a general method for the reaction of this compound with maleic anhydride, a common dienophile. The resulting adduct can serve as a precursor to other fragrance ingredients. A similar procedure has been reported for the reaction of 2,4-hexadien-1-ol with maleic anhydride.[2]

Materials:

  • This compound (mixture of isomers)

  • Maleic anhydride

  • Toluene or Xylene (as solvent)

  • Standard reflux apparatus (round-bottom flask, condenser)

  • Magnetic stirrer and stir bar

  • Crystallization dish

  • Vacuum filtration apparatus (Büchner funnel)

Procedure:

  • Setup: In a round-bottom flask, combine this compound (1.0 equivalent) and maleic anhydride (1.0 equivalent). Add a suitable solvent such as toluene or xylene.

  • Reaction: Heat the mixture to reflux with stirring. The reaction progress can be monitored by the disappearance of the reactants using TLC or GC analysis. Reflux for 2-4 hours.

  • Crystallization: After the reaction is complete, allow the mixture to cool to room temperature. The product may begin to crystallize. Further cooling in an ice bath can promote complete crystallization.

  • Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the crystals with a small amount of cold solvent (toluene or petroleum ether) to remove any unreacted starting materials. The product can be further purified by recrystallization if necessary.

Expected Yield: Moderate to high, depending on the purity of the diene and reaction conditions.

Aroma Characterization of Diels-Alder Adducts

The olfactory properties of the resulting cyclohexene adducts are highly dependent on the specific dienophile used and the stereochemistry of the product. Generally, these adducts can exhibit a range of notes, including:

  • Woody: Often associated with bicyclic structures or those with certain alkyl substitutions.

  • Spicy: Can arise from the presence of specific functional groups or the overall molecular shape.

  • Floral: Possible with certain oxygen-containing dienophiles or through subsequent chemical modifications of the adduct.

  • Fruity: Less common directly from the Diels-Alder reaction but can be introduced through functional group manipulation of the product.

Further research and sensory evaluation are typically required to fully characterize the aroma profile of novel Diels-Alder adducts derived from this compound.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis of flavor and fragrance compounds from this compound derivatives.

Table 1: Reaction Conditions and Yields for the Oxidation of (2E,4E)-2,4-Octadien-1-ol

Oxidation MethodOxidizing AgentCo-reagentsSolventTemperatureTypical YieldReference
Swern OxidationOxalyl Chloride/DMSOTriethylamineCH₂Cl₂-78 °C to RT75-90%General Protocol
PCC OxidationPCC-CH₂Cl₂Room Temp.70-85%[1]

Table 2: Spectroscopic Data for (2E,4E)-2,4-Octadienal

Spectroscopic TechniqueKey Data Points
¹H NMR (CDCl₃) δ ~9.5 (d, CHO), 6.0-7.3 (m, olefinic H), ~2.2 (q, CH₂), ~1.0 (t, CH₃) ppm
¹³C NMR (CDCl₃) δ ~193 (C=O), 128-155 (olefinic C), ~35 (CH₂), ~13 (CH₃) ppm
IR (neat) ~1685 cm⁻¹ (C=O stretch, conjugated), ~1640 cm⁻¹ (C=C stretch)
Mass Spectrometry (EI) m/z (%) = 124 (M⁺), 95, 81, 67, 55, 41

Conclusion

This compound is a valuable and versatile starting material for the synthesis of important flavor and fragrance compounds. The protocols outlined in this document provide robust and reproducible methods for the preparation of (2E,4E)-2,4-octadienal and for the exploration of novel cyclic fragrance molecules via the Diels-Alder reaction. The provided data and workflows are intended to facilitate further research and development in the field of flavor and fragrance chemistry. Researchers are encouraged to adapt and optimize these protocols for their specific applications and to explore the vast chemical space accessible from this readily available diene.

References

High-Yield Synthesis of 2,4-Octadiene: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the high-yield synthesis of 2,4-octadiene, a conjugated diene of interest in organic synthesis and as a building block for various fine chemicals and pharmaceutical intermediates. Two primary synthetic routes, the Wittig reaction and the Grignard reaction, are presented, offering flexibility in starting materials and stereochemical control. This guide includes comprehensive experimental procedures, data presentation in tabular format for easy comparison, and visualizations of the reaction workflows to aid in experimental setup and execution.

Introduction

Conjugated dienes are crucial structural motifs in a wide array of organic molecules, including natural products, polymers, and pharmaceuticals. Among these, this compound serves as a versatile C8 building block. The controlled and high-yield synthesis of this compound is therefore of significant interest to the scientific community. This application note details two robust and widely applicable methods for its preparation: the Wittig reaction, which involves the coupling of an aldehyde with a phosphorus ylide, and the Grignard reaction, which utilizes the nucleophilic addition of an organomagnesium halide to a carbonyl compound. Both methods offer distinct advantages and can be tailored to achieve desired stereoisomers of the final product.

Key Synthetic Pathways

Two principal methods for the high-yield synthesis of this compound are the Wittig reaction and the Grignard reaction.

  • Wittig Reaction: This method offers a reliable way to form a carbon-carbon double bond with good control over its position. For the synthesis of this compound, crotonaldehyde is reacted with a butylidene phosphorane, generated in situ from butyltriphenylphosphonium bromide. The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions.

  • Grignard Reaction: This approach involves the reaction of a Grignard reagent with an aldehyde. Specifically, a butenyl Grignard reagent, prepared from a butenyl halide and magnesium, is reacted with crotonaldehyde. This method is a powerful tool for carbon-carbon bond formation.

Experimental Protocols

Protocol 1: Synthesis of this compound via Wittig Reaction

This protocol details the synthesis of this compound from crotonaldehyde and butyltriphenylphosphonium bromide.

Materials:

  • Butyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Crotonaldehyde

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Dropping funnel

  • Thermometer

  • Schlenk line or inert gas manifold

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Ylide Generation:

    • To a flame-dried three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add butyltriphenylphosphonium bromide (1.1 equivalents).

    • Add anhydrous tetrahydrofuran (THF) via syringe.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add n-butyllithium (1.0 equivalent) dropwise via syringe. The solution will turn a deep red or orange color, indicating the formation of the ylide.

    • Stir the mixture at 0 °C for 1 hour.

  • Reaction with Crotonaldehyde:

    • Cool the ylide solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of crotonaldehyde (1.0 equivalent) in anhydrous THF dropwise via a dropping funnel over 30 minutes.

    • Allow the reaction mixture to warm slowly to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter and concentrate the solvent using a rotary evaporator.

    • The crude product can be purified by fractional distillation or column chromatography on silica gel to yield this compound.

Protocol 2: Synthesis of this compound via Grignard Reaction

This protocol describes the synthesis of this compound from 1-bromo-2-butene and crotonaldehyde.

Materials:

  • Magnesium turnings

  • Iodine (a small crystal)

  • Anhydrous diethyl ether

  • 1-Bromo-2-butene

  • Crotonaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Dilute hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Dropping funnel

  • Heating mantle

  • Schlenk line or inert gas manifold

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Grignard Reagent Formation:

    • To a flame-dried three-necked round-bottom flask under an inert atmosphere, add magnesium turnings (1.2 equivalents) and a small crystal of iodine.

    • Add a small amount of anhydrous diethyl ether.

    • In a dropping funnel, prepare a solution of 1-bromo-2-butene (1.0 equivalent) in anhydrous diethyl ether.

    • Add a small portion of the 1-bromo-2-butene solution to the magnesium suspension to initiate the reaction (indicated by the disappearance of the iodine color and gentle reflux).

    • Once the reaction has started, add the remaining 1-bromo-2-butene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Crotonaldehyde:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Slowly add a solution of crotonaldehyde (1.0 equivalent) in anhydrous diethyl ether dropwise via a dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Acidify the mixture with dilute hydrochloric acid to dissolve any remaining magnesium salts.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Filter and concentrate the solvent using a rotary evaporator.

    • The resulting alcohol intermediate is then dehydrated using a mild acid catalyst (e.g., p-toluenesulfonic acid) with azeotropic removal of water to yield this compound. The final product is purified by distillation.

Data Presentation

ParameterWittig ReactionGrignard Reaction
Starting Materials Butyltriphenylphosphonium bromide, Crotonaldehyde1-Bromo-2-butene, Crotonaldehyde
Key Reagents n-ButyllithiumMagnesium
Solvent Anhydrous THFAnhydrous Diethyl Ether
Reaction Temperature -78 °C to Room Temperature0 °C to Room Temperature
Typical Yield 70-85%65-80% (two steps)
Stereoselectivity Dependent on ylide and conditionsOften yields a mixture of isomers

Visualization of Experimental Workflows

Wittig_Reaction_Workflow cluster_ylide Ylide Generation cluster_reaction Wittig Reaction cluster_workup Work-up and Purification ylide_start Butyltriphenylphosphonium bromide in THF add_nBuLi Add n-BuLi at 0°C ylide_start->add_nBuLi stir_ylide Stir for 1h at 0°C add_nBuLi->stir_ylide cool_ylide Cool ylide to -78°C stir_ylide->cool_ylide add_crotonaldehyde Add Crotonaldehyde in THF cool_ylide->add_crotonaldehyde warm_stir Warm to RT and stir overnight add_crotonaldehyde->warm_stir quench Quench with NH4Cl (aq) warm_stir->quench extract Extract with Diethyl Ether quench->extract dry Dry with MgSO4 extract->dry concentrate Concentrate dry->concentrate purify Purify (Distillation/Chromatography) concentrate->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound via the Wittig reaction.

Grignard_Reaction_Workflow cluster_grignard Grignard Reagent Formation cluster_reaction Grignard Reaction cluster_workup Work-up, Dehydration, and Purification grignard_start Mg turnings and I2 in Ether add_bromo_butene Add 1-Bromo-2-butene in Ether grignard_start->add_bromo_butene reflux_grignard Reflux for 30 min add_bromo_butene->reflux_grignard cool_grignard Cool Grignard to 0°C reflux_grignard->cool_grignard add_crotonaldehyde Add Crotonaldehyde in Ether cool_grignard->add_crotonaldehyde stir_reaction Stir for 2h at RT add_crotonaldehyde->stir_reaction quench Quench with NH4Cl (aq) stir_reaction->quench acidify Acidify with HCl quench->acidify extract Extract with Diethyl Ether acidify->extract dry Dry with Na2SO4 extract->dry concentrate Concentrate dry->concentrate dehydrate Dehydrate (Acid catalyst) concentrate->dehydrate purify Purify (Distillation) dehydrate->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound via the Grignard reaction.

Conclusion

The Wittig and Grignard reactions represent two effective and versatile methods for the high-yield synthesis of this compound. The choice of method may depend on the availability of starting materials, desired stereochemical outcome, and scale of the reaction. The detailed protocols and workflows provided in this application note are intended to serve as a comprehensive guide for researchers in the successful synthesis and purification of this valuable conjugated diene. Careful attention to anhydrous conditions and reaction temperatures is crucial for achieving high yields and purity.

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yields in 2,4-Octadiene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 2,4-octadiene. The following sections detail common synthetic methods, potential pitfalls, and strategies for optimizing reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The synthesis of this compound, a conjugated diene, is typically achieved through olefination reactions or elimination reactions. The most prevalent methods include:

  • Wittig Reaction and its modifications: This involves the reaction of a phosphorus ylide with an aldehyde. For this compound, this could involve the reaction of an ylide derived from a C5 phosphonium salt with propanal, or a C3 ylide with pentanal.[1] To favor the formation of conjugated dienes with specific stereochemistry, it is often better to react a nonstabilized saturated ylide with an α,β-unsaturated aldehyde.[1]

  • Horner-Wadsworth-Emmons (HWE) Reaction: A variation of the Wittig reaction that uses a phosphonate-stabilized carbanion, often leading to higher E-selectivity and easier purification.[2][3]

  • Julia-Kocienski Olefination: This method involves the reaction of a sulfone with an aldehyde or ketone and is known for its high E-selectivity.[4][5][6]

  • Dehydration of Alcohols: The elimination of water from an appropriate octenol, such as octan-3-ol or octa-1,4-dien-3-ol, can yield this compound, though this method can be prone to the formation of isomeric byproducts.

Q2: I am getting a mixture of isomers in my final product. How can I improve the stereoselectivity?

A2: Achieving high stereoselectivity for a specific isomer of this compound (e.g., (2E,4E), (2E,4Z), (2Z,4E), or (2Z,4Z)) is a common challenge. Here are some strategies:

  • Choice of Olefination Reagent:

    • For (E)-alkenes: The Horner-Wadsworth-Emmons[2][3] and Julia-Kocienski[4][5][6] reactions are generally preferred for their high E-selectivity.

    • For (Z)-alkenes: Non-stabilized Wittig ylides under salt-free conditions tend to favor the formation of Z-alkenes.[7] The Still-Gennari modification of the HWE reaction can also be employed for Z-selectivity.[8]

  • Reaction Conditions: For Wittig reactions, the presence of lithium salts can decrease Z-selectivity. Using sodium- or potassium-based strong bases can improve the Z:E ratio.

  • Isomerization: If a mixture of isomers is unavoidable during synthesis, it may be possible to isomerize the mixture to the desired, often more stable, isomer. However, this adds an extra step and may also result in a mixture.

Q3: My reaction is not going to completion, and I have a significant amount of unreacted starting material. What could be the issue?

A3: Incomplete conversion can be due to several factors depending on the chosen synthetic route:

  • Wittig/HWE Reaction:

    • Inactive Ylide/Carbanion: The base used may not be strong enough to fully deprotonate the phosphonium salt or phosphonate. Ensure anhydrous conditions and use a sufficiently strong base (e.g., n-BuLi, NaH, KHMDS). The formation of the ylide is often indicated by a distinct color change.

    • Steric Hindrance: Highly substituted aldehydes or bulky ylides can slow down the reaction rate. Longer reaction times or elevated temperatures may be necessary.

  • Grignard Reaction (if used to prepare an alcohol precursor):

    • Inactive Grignard Reagent: The magnesium may not have been activated properly, or there may be moisture in the reaction. Ensure all glassware is flame-dried and solvents are anhydrous.

    • Side Reactions: Grignard reagents are strong bases and can deprotonate acidic protons in the substrate, leading to the recovery of starting material.

  • Dehydration of Alcohols:

    • Insufficient Acid Catalyst or Temperature: The dehydration of alcohols requires a strong acid catalyst and heat. Ensure the correct catalyst concentration and reaction temperature are used.

Q4: Besides the desired this compound, I am observing several side products. What are they and how can I avoid them?

A4: Common side products can include:

  • Isomeric Dienes: In dehydration reactions, migration of the double bond is a common issue, leading to a mixture of octadiene isomers. Using milder dehydration conditions or alternative methods like the Grieco elimination may help.

  • Wittig Reaction Byproducts: The main byproduct is triphenylphosphine oxide. While its formation is the driving force of the reaction, its removal can sometimes be challenging.[9] In some cases, side reactions like self-condensation of the aldehyde can occur if the ylide is not reactive enough.

  • Grignard Reaction Byproducts: Wurtz coupling of the alkyl halide can occur, leading to the formation of dimers. Slow addition of the alkyl halide to the magnesium can minimize this.

Troubleshooting Guides

Low Yield in Wittig Reaction for this compound Synthesis
Symptom Possible Cause(s) Troubleshooting Steps
Low conversion of starting aldehyde 1. Incomplete ylide formation. 2. Ylide decomposition. 3. Low reactivity of the ylide or aldehyde.1. Use a stronger base (e.g., n-BuLi, NaHMDS). Ensure anhydrous conditions. Look for the characteristic color change of the ylide. 2. Prepare and use the ylide at low temperatures (-78 °C) and under an inert atmosphere (N₂ or Ar). 3. Increase reaction time and/or temperature. Consider using a more reactive ylide (less stabilized).
Formation of multiple isomers 1. Use of a semi-stabilized ylide. 2. Presence of lithium salts.1. For E-selectivity, consider the Horner-Wadsworth-Emmons reaction. For Z-selectivity, use a non-stabilized ylide with a potassium-based base. 2. Prepare "salt-free" ylides by using bases like NaHMDS or KHMDS instead of n-BuLi.
Difficult purification (triphenylphosphine oxide contamination) Triphenylphosphine oxide is a common byproduct and can be difficult to separate.1. Recrystallization from a non-polar solvent like hexane or a hexane/ether mixture can sometimes selectively precipitate the triphenylphosphine oxide. 2. Column chromatography on silica gel is often effective. 3. Consider using the Horner-Wadsworth-Emmons reaction, as the phosphate byproduct is water-soluble and easily removed during workup.[3]
Low Yield in Dehydration of Octanol to this compound
Symptom Possible Cause(s) Troubleshooting Steps
Low conversion of starting alcohol 1. Insufficient acid catalyst. 2. Reaction temperature is too low.1. Increase the amount of acid catalyst (e.g., H₂SO₄, H₃PO₄). 2. Ensure the reaction is heated to the appropriate temperature for the specific alcohol being used.
Formation of a mixture of octadiene isomers 1. Carbocation rearrangements. 2. Non-selective proton elimination.1. This is a common issue with acid-catalyzed dehydration. Consider alternative, milder dehydration methods that do not proceed through a carbocation intermediate, such as the Martin sulfurane dehydration or the Grieco elimination. 2. While difficult to control in this reaction, sometimes adjusting the temperature or acid catalyst can slightly alter the product distribution.
Formation of di-octyl ether The reaction temperature is too low, favoring intermolecular dehydration (ether formation) over intramolecular dehydration (alkene formation).Increase the reaction temperature to favor the elimination reaction.

Experimental Protocols

Note: These are generalized protocols and may require optimization for specific substrates and scales.

General Protocol for Wittig Reaction
  • Phosphonium Salt Formation: A solution of triphenylphosphine (1.1 eq.) and the appropriate alkyl halide (1.0 eq.) in a suitable solvent (e.g., toluene, acetonitrile) is heated to reflux for 24 hours. The resulting white precipitate is filtered, washed with cold solvent, and dried under vacuum to yield the phosphonium salt.

  • Ylide Generation and Olefination: The phosphonium salt (1.1 eq.) is suspended in anhydrous THF under an inert atmosphere and cooled to -78 °C. A strong base (e.g., n-BuLi, 1.05 eq.) is added dropwise, and the mixture is stirred for 1 hour, during which a color change should be observed. A solution of the aldehyde (1.0 eq.) in anhydrous THF is then added dropwise at -78 °C. The reaction is allowed to warm to room temperature and stirred overnight.

  • Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., diethyl ether, ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to separate the this compound from triphenylphosphine oxide and any unreacted starting materials.

General Protocol for Horner-Wadsworth-Emmons Reaction
  • Phosphonate Carbanion Generation: A solution of the appropriate phosphonate (1.1 eq.) in anhydrous THF is cooled to 0 °C under an inert atmosphere. A base such as sodium hydride (NaH, 1.1 eq.) is added portion-wise, and the mixture is stirred until hydrogen evolution ceases.

  • Olefination: The aldehyde (1.0 eq.) is added dropwise to the solution of the phosphonate carbanion at 0 °C. The reaction is then allowed to warm to room temperature and stirred until completion (monitored by TLC).

  • Work-up and Purification: The reaction is quenched with saturated aqueous NH₄Cl. The product is extracted with an organic solvent, and the combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, and concentrated. The crude product is then purified by column chromatography.

Visualizing Reaction Workflows

Troubleshooting Logic for Low Yield in Wittig Synthesis

Wittig_Troubleshooting Start Low Yield in Wittig Reaction Check_Ylide Check Ylide Formation (Color Change?) Start->Check_Ylide No_Color No Color Change Check_Ylide->No_Color No Color_Change Color Change Observed Check_Ylide->Color_Change Yes Check_Aldehyde Check Aldehyde Purity/Reactivity Color_Change->Check_Aldehyde Low_Purity Low Purity/Decomposition Check_Aldehyde->Low_Purity No Good_Purity Aldehyde is Pure Check_Aldehyde->Good_Purity Yes Optimize_Conditions Optimize Reaction Conditions Good_Purity->Optimize_Conditions Consider_Alternative Consider Alternative Reactions (HWE, Julia) Optimize_Conditions->Consider_Alternative

Caption: Troubleshooting workflow for low yields in Wittig synthesis.

General Experimental Workflow for Olefination Reactions

Olefination_Workflow Start Start: Reagents & Solvents Reaction_Setup Reaction Setup (Inert Atmosphere, Temperature Control) Start->Reaction_Setup Reagent_Addition Slow Addition of Reagents Reaction_Setup->Reagent_Addition Reaction_Monitoring Monitor Reaction Progress (TLC/GC) Reagent_Addition->Reaction_Monitoring Workup Aqueous Workup & Extraction Reaction_Monitoring->Workup Purification Purification (Column Chromatography, Distillation) Workup->Purification Analysis Product Characterization (NMR, GC-MS) Purification->Analysis End Final Product Analysis->End

Caption: A generalized experimental workflow for olefination reactions.

References

Technical Support Center: Purification of 2,4-Octadiene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2,4-octadiene from reaction byproducts.

Troubleshooting Guides & FAQs

FAQ 1: What are the common byproducts in the synthesis of this compound?

The byproducts largely depend on the synthetic route employed.

  • Wittig Reaction: The most common byproduct is triphenylphosphine oxide (TPPO) .[1] The formation of the highly stable phosphorus-oxygen double bond in TPPO is the thermodynamic driving force for the reaction.[1] You can also expect unreacted starting materials (e.g., the aldehyde and the phosphonium salt) and geometric isomers of this compound. The stereoselectivity of the Wittig reaction depends on the nature of the ylide; stabilized ylides tend to give (E)-alkenes, while non-stabilized ylides often yield (Z)-alkenes.[2][3]

  • Suzuki Coupling: Common byproducts include homocoupling products of the starting materials and inorganic salts from the base and boron reagents.[4][5]

  • Elimination Reactions: Dehydrohalogenation of dihalooctanes can lead to a mixture of positional and geometric isomers of octadiene, as well as alkynes as potential side products.

FAQ 2: I have a white, crystalline solid that is difficult to separate from my nonpolar this compound. What is it and how can I remove it?

This is very likely triphenylphosphine oxide (TPPO), a common byproduct of the Wittig reaction.[1] TPPO is a highly polar and crystalline solid, but it can sometimes co-elute with products or be challenging to separate by simple extraction.

Here are several methods for its removal:

  • Precipitation/Crystallization: TPPO has low solubility in non-polar solvents like hexanes or diethyl ether. You can often precipitate the bulk of the TPPO by concentrating your reaction mixture and triturating with one of these solvents.

  • Silica Gel Plug Filtration: For relatively non-polar products like this compound, a quick filtration through a plug of silica gel can be effective. The more polar TPPO will adsorb onto the silica, while the nonpolar diene passes through with the non-polar eluent.

  • Chemical Conversion: In more persistent cases, TPPO can be converted into a more easily separable derivative. For example, reaction with oxalyl chloride or certain metal salts like ZnCl₂ can form insoluble complexes that can be filtered off.

FAQ 3: My this compound is a mixture of geometric isomers. How can I separate them?

Separating geometric isomers of this compound is challenging due to their similar physical properties.

  • Fractional Distillation: While difficult, it may be possible to separate isomers with different boiling points through careful fractional distillation under reduced pressure. The boiling point of a mixture of this compound isomers is around 133.6-134 °C.[6]

  • Argentation Chromatography (Silver Nitrate Chromatography): This is a powerful technique for separating unsaturated compounds, including geometric isomers.[7] The silver ions impregnated on the silica gel interact with the π-bonds of the dienes, and this interaction is sensitive to the stereochemistry of the double bonds. Typically, cis-isomers bind more strongly than trans-isomers.

FAQ 4: How can I confirm the purity and isomeric composition of my this compound sample?

A combination of analytical techniques is recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC is an excellent method for determining the purity of volatile compounds like this compound and can often separate the different isomers, allowing for their quantification. The mass spectrum will confirm the molecular weight (110.20 g/mol ).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show characteristic signals for the olefinic protons, and the coupling constants can help determine the stereochemistry of the double bonds.

    • ¹³C NMR: The carbon NMR spectrum will indicate the number of unique carbon environments, providing further confirmation of the isomeric purity.

Quantitative Data

The following table summarizes typical data for the purification of conjugated dienes. Please note that specific results will vary depending on the reaction scale and specific conditions.

Purification MethodTarget CompoundStarting Purity (if specified)Final PurityYieldKey Parameters
Fractional Distillation Mixture of alkene isomersMixture>95% for each isomerVariable, depends on boiling point differenceReduced pressure, high efficiency column
Column Chromatography (Silica Gel) 2,4,6-Triphenyl-1-hexene from TPPOCrude reaction mixture>98%GoodHexane/ethyl acetate gradient
Argentation Chromatography (AgNO₃ on Silica) cis and trans isomers of a dieneIsomeric mixture>99% for each isomerGoodNon-polar eluent system

Experimental Protocols

Protocol 1: Purification of this compound by Flash Column Chromatography

This protocol is designed to remove polar impurities like TPPO from the less polar this compound.

  • Slurry Preparation: In a beaker, add silica gel to your chosen non-polar solvent (e.g., hexanes or petroleum ether) to form a slurry.

  • Column Packing: Pour the slurry into a glass column with a stopcock, ensuring there are no air bubbles. Allow the silica to settle, and drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve your crude this compound in a minimal amount of the non-polar solvent. Carefully add this solution to the top of the silica gel bed.

  • Elution: Add fresh non-polar solvent to the column and begin to collect fractions. The non-polar this compound will elute first, while more polar impurities like TPPO will remain on the column.

  • Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) or GC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 2: Separation of this compound Isomers by Argentation Column Chromatography

This method is effective for separating geometric isomers.

  • Preparation of AgNO₃-Silica Gel: Prepare a solution of silver nitrate in water or methanol. In a separate flask, add silica gel. Slowly add the silver nitrate solution to the silica gel with constant stirring until a free-flowing powder is obtained. Activate the AgNO₃-silica gel by heating at ~120 °C for several hours.

  • Column Packing: Pack a column with the prepared AgNO₃-silica gel using a non-polar solvent like hexane.

  • Sample Loading: Dissolve the mixture of this compound isomers in a minimal amount of the eluting solvent and load it onto the column.

  • Elution: Elute the column with a non-polar solvent or a mixture of non-polar solvents (e.g., hexane/toluene). The trans,trans-isomer will typically elute first, followed by the cis,trans- and cis,cis-isomers.

  • Fraction Collection and Analysis: Collect fractions and analyze them by GC or NMR to determine the isomeric composition.

  • Solvent Removal: Combine the fractions containing the desired pure isomer and remove the solvent.

Visualizations

Purification_Workflow cluster_synthesis Synthesis of this compound cluster_purification Purification cluster_analysis Analysis Wittig Wittig Reaction Crude_Mixture Crude Reaction Mixture (this compound, Byproducts) Wittig->Crude_Mixture Suzuki Suzuki Coupling Suzuki->Crude_Mixture Elimination Elimination Reaction Elimination->Crude_Mixture Distillation Fractional Distillation Crude_Mixture->Distillation Chromatography Column Chromatography Crude_Mixture->Chromatography GCMS GC-MS Distillation->GCMS NMR NMR Distillation->NMR Chromatography->GCMS Chromatography->NMR Pure_Product Pure this compound GCMS->Pure_Product NMR->Pure_Product

Caption: General workflow for the synthesis, purification, and analysis of this compound.

Troubleshooting_Byproducts cluster_issue Identified Issue cluster_synthesis Probable Synthetic Origin cluster_byproduct_type Likely Byproduct Identity Byproduct Unknown Byproduct Detected Wittig Wittig Reaction Byproduct->Wittig Suzuki Suzuki Coupling Byproduct->Suzuki Elimination Elimination Byproduct->Elimination TPPO Triphenylphosphine Oxide Wittig->TPPO Isomers Geometric Isomers Wittig->Isomers Homocoupling Homocoupled Products Suzuki->Homocoupling Elimination->Isomers Alkynes Alkynes / Positional Isomers Elimination->Alkynes

Caption: Troubleshooting logic for identifying byproducts based on the synthetic route.

References

preventing unwanted polymerization of 2,4-Octadiene during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 2,4-octadiene to prevent unwanted polymerization.

Frequently Asked Questions (FAQs)

Q1: What is unwanted polymerization and why is it a concern for this compound?

A1: Unwanted polymerization is the process where individual molecules of this compound (monomers) react with each other to form larger molecules called oligomers or polymers. This is a concern because it changes the chemical and physical properties of the substance, rendering it impure and potentially unusable for experiments. The presence of polymers can lead to increased viscosity, the formation of solids, and a decrease in the concentration of the desired this compound monomer.

Q2: What factors can trigger the polymerization of this compound?

A2: As a conjugated diene, this compound is susceptible to polymerization initiated by several factors, including:

  • Heat: Elevated temperatures provide the energy needed to initiate the polymerization process.

  • Light: UV light can generate free radicals that trigger polymerization.

  • Oxygen: The presence of oxygen can lead to the formation of peroxides, which are potent polymerization initiators.

  • Acidic Impurities: Traces of acids can catalyze cationic polymerization.

  • Contact with certain metals: Some metals can promote polymerization.

Q3: How can I visually detect if my this compound has started to polymerize?

A3: The initial signs of polymerization can be subtle. Look for the following changes in your sample:

  • Increased viscosity: The liquid will become noticeably thicker.

  • Appearance of cloudiness or precipitates: The formation of insoluble polymers will make the solution appear hazy.

  • Color change: The typically colorless or pale yellow liquid may develop a more intense yellow or brownish hue.

  • Formation of a solid mass: In advanced stages, the entire sample may solidify.

Q4: What are the ideal storage conditions to prevent the polymerization of this compound?

A4: To ensure the long-term stability of this compound, it is crucial to store it under the following conditions:

  • Temperature: Store in a cool environment. A refrigerated temperature range of 2-8°C is recommended. Avoid freezing, as this can cause phase separation of any added inhibitors. The freezing point of a similar compound, 1,7-octadiene, is -70°C, suggesting this compound has a low freezing point.[1]

  • Light: Store in an amber or opaque container to protect it from light.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to exclude oxygen.

  • Container: Use a tightly sealed container made of an inert material (e.g., glass or a suitable plastic) to prevent contamination and exposure to air.

Q5: What are polymerization inhibitors and should they be used for storing this compound?

A5: Polymerization inhibitors are chemical compounds added in small quantities to monomers to prevent spontaneous polymerization. For conjugated dienes like this compound, the use of an inhibitor is highly recommended for long-term storage.

Q6: Which inhibitors are recommended for this compound and at what concentration?

A6: While specific data for this compound is limited, data from similar conjugated dienes like butadiene and styrene can provide guidance. Common and effective inhibitors include:

  • 4-tert-Butylcatechol (TBC): This is a highly effective inhibitor for conjugated dienes. A typical concentration range is 10-100 ppm .[2][3][4] TBC is noted to be significantly more effective than hydroquinone at elevated temperatures.[5]

  • Hydroquinone (HQ): Another commonly used inhibitor, although it may be less effective than TBC at higher temperatures.

Q7: What is the expected shelf-life of this compound?

A7: The shelf-life of this compound is highly dependent on storage conditions and the presence of an inhibitor. When stored properly with an effective inhibitor like TBC, the shelf-life can be several months to a year. For instance, the half-life of TBC in styrene under ambient conditions is reported to be 6-10 weeks, indicating the inhibitor is gradually consumed.[4] Regular monitoring of the inhibitor concentration and product purity is recommended for long-term storage. Without an inhibitor, and if exposed to adverse conditions, polymerization can occur within days or weeks.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Increased Viscosity Onset of polymerization.1. Do not use the material for critical applications. 2. Consider purifying the material by distillation (note: distillation can be hazardous if peroxides are present; test for peroxides first). 3. If the viscosity increase is minor, it might be usable for non-critical applications, but results may be affected.
Presence of Precipitate/Solid Significant polymerization has occurred.1. The material is likely unusable and should be disposed of according to your institution's safety protocols. 2. Do not attempt to heat the material to dissolve the solids, as this can accelerate further polymerization.
Color Change (Yellowing) Initial stages of oxidation and/or polymerization.1. Check for the presence of peroxides using peroxide test strips. 2. If peroxides are absent, the material may still be usable, but its purity should be verified by analytical methods (e.g., GC-MS) before use. 3. Ensure the container is properly sealed and purged with an inert gas.
Inhibitor Concentration is Low The inhibitor has been consumed over time.1. If the material is still in good condition (no signs of polymerization), consider adding more inhibitor to the recommended concentration. 2. Monitor the inhibitor concentration more frequently.

Quantitative Data Summary

ParameterRecommended Value/RangeReference(s)
Storage Temperature 2-8°CGeneral recommendation for cool storage
Inhibitor Type 4-tert-Butylcatechol (TBC)[2][3][4][5]
TBC Concentration 10-100 ppm[2][3][4]
Freezing Point (of 1,7-octadiene) -70°C[1]
Boiling Point ~122-124°C[1]

Experimental Protocols

Protocol for Monitoring the Stability of this compound during Storage

This protocol outlines a method to periodically assess the quality of stored this compound.

1. Visual Inspection:

  • Once a month, visually inspect the stored this compound for any changes in color, clarity, or viscosity without opening the container if possible.
  • Record all observations in a laboratory notebook.

2. Peroxide Testing:

  • Quarterly, or if any visual changes are noted, test for the presence of peroxides.
  • Materials: Peroxide test strips.
  • Procedure:
  • In a well-ventilated fume hood, carefully open the this compound container.
  • Dip the end of a peroxide test strip into the sample for the time specified by the manufacturer.
  • Remove the strip and compare the color to the chart provided with the test strips to determine the peroxide concentration.
  • Caution: If peroxide levels are high, the material may be hazardous to handle, especially if distillation is considered.

3. Analysis of Polymer Content by Gas Chromatography (GC):

  • Every 3-6 months, analyze the sample for the presence of oligomers.
  • Instrumentation: Gas Chromatograph with a Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS).
  • Procedure:
  • Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., hexane or dichloromethane).
  • Inject a small volume of the solution into the GC.
  • Use a temperature program that starts at a low temperature to elute the monomer and ramps up to a higher temperature to elute any higher-boiling oligomers.
  • The appearance of new peaks at later retention times compared to a fresh sample indicates the formation of oligomers. Quantification can be performed by integrating the peak areas.

4. Monitoring Inhibitor Concentration by High-Performance Liquid Chromatography (HPLC):

  • Every 3-6 months, verify the concentration of the TBC inhibitor.
  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
  • Procedure:
  • Prepare a standard curve of the inhibitor (TBC) in a suitable solvent (e.g., methanol or acetonitrile).
  • Prepare a sample of the this compound for analysis, which may involve a simple dilution or a liquid-liquid extraction to separate the polar inhibitor from the non-polar diene.
  • Inject the prepared sample and standards onto the HPLC.
  • Quantify the inhibitor concentration by comparing the peak area of the inhibitor in the sample to the standard curve.

Visualizations

Polymerization_Pathway cluster_0 Initiation Factors cluster_1 Polymerization Process cluster_2 Prevention Measures Heat Heat Polymerization Unwanted Polymerization Heat->Polymerization Light Light Light->Polymerization Oxygen Oxygen Oxygen->Polymerization Acid_Impurities Acidic Impurities Acid_Impurities->Polymerization Monomer This compound Monomer Monomer->Polymerization Polymer Oligomers/ Polymers Polymerization->Polymer Cool_Storage Cool Storage (2-8°C) Cool_Storage->Polymerization Light_Protection Light Protection (Amber Bottle) Light_Protection->Polymerization Inert_Atmosphere Inert Atmosphere (N2 or Ar) Inert_Atmosphere->Polymerization Inhibitor Addition of Inhibitor (e.g., TBC) Inhibitor->Polymerization Stability_Workflow Start Start: Stored this compound Visual_Inspection Monthly: Visual Inspection Start->Visual_Inspection Record_Observations Record Observations Visual_Inspection->Record_Observations Peroxide_Test Quarterly: Peroxide Test Visual_Inspection->Peroxide_Test GC_Analysis 3-6 Months: GC Analysis for Polymers Peroxide_Test->GC_Analysis HPLC_Analysis 3-6 Months: HPLC Analysis for Inhibitor GC_Analysis->HPLC_Analysis Decision Is material stable? HPLC_Analysis->Decision Continue_Storage Continue Storage Decision->Continue_Storage Yes Action Take Action: (Purify or Dispose) Decision->Action No Continue_Storage->Visual_Inspection

References

Technical Support Center: Optimizing Catalyst Efficiency for 2,4-Octadiene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance catalyst efficiency in the synthesis of 2,4-Octadiene and related conjugated dienes.

Frequently Asked Questions (FAQs)

Q1: What are the common catalytic methods for synthesizing conjugated dienes like this compound?

A1: The synthesis of conjugated dienes can be achieved through several catalytic pathways. The optimal choice depends on the available starting materials, desired stereoselectivity, and process scale. Key methods include:

  • Olefin Metathesis: Cross-metathesis reactions using ruthenium-based catalysts, such as Grubbs or Hoveyda-Grubbs catalysts, are versatile for forming specific diene isomers.[1][2]

  • Acid Catalysis (Prins Reaction): Solid acid catalysts like zeolites (e.g., HZSM-5) can be used for the condensation of aldehydes and alkenes to form dienes.[3]

  • Palladium-Catalyzed Cross-Coupling: These reactions are a powerful tool for creating carbon-carbon bonds to form diene structures, for instance, by coupling an alkenylboronate with a vinylic halide.[4][5]

  • Dehydrogenation/Isomerization: Supported metal-oxide systems can be used for the dehydrogenation of alkanes, although this can be non-selective. Subsequent isomerization steps may be required.[6]

Q2: What are the key experimental parameters that influence catalyst efficiency and selectivity?

A2: Optimizing catalyst performance requires careful control of several parameters:

  • Temperature: Reaction rates are highly sensitive to temperature. However, excessive heat can lead to catalyst degradation or the formation of undesired byproducts.[3]

  • Solvent: The polarity and coordinating ability of the solvent can stabilize catalysts and intermediates, affecting both reactivity and selectivity.[2][7]

  • Catalyst Loading: The amount of catalyst used influences the reaction rate. However, high loadings can be uneconomical and may lead to side reactions.

  • Substrate Ratio: The molar ratio of reactants can be adjusted to maximize the conversion of a limiting reagent and improve selectivity towards the desired product.[2]

  • Pressure: For gas-phase reactions, pressure is a critical parameter for controlling reactant concentrations and residence time.[6]

Q3: How can I improve the stereoselectivity (e.g., for the E,E-isomer) of the this compound product?

A3: Achieving high stereoselectivity is crucial. Strategies include:

  • Catalyst Selection: Certain catalysts are designed for high stereocontrol. For example, specific Grubbs-type catalysts in olefin metathesis can retain the geometry of a "spectator" double bond while ensuring high E-selectivity at the newly formed bond.[1][2]

  • Ligand Modification: In organometallic catalysts (e.g., Palladium or Ruthenium-based), modifying the ligands can create steric or electronic effects that favor the formation of one stereoisomer over another.

  • Reaction Conditions: Fine-tuning the temperature and solvent can influence the energy barriers for the formation of different isomers, thereby enhancing selectivity.

Q4: What are the common signs of catalyst deactivation?

A4: Catalyst deactivation is the loss of catalytic activity and/or selectivity over time.[8] Key indicators include:

  • A noticeable decrease in the reaction rate or conversion over time.[9]

  • A change in product selectivity, where the yield of desired products decreases while byproducts increase.[9]

  • In heterogeneous catalysis, physical changes to the catalyst, such as a change in color, may indicate coke formation.

  • In recycling studies, a significant drop in performance after the first cycle often points to deactivation or leaching.[10]

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound.

Problem 1: Low Reaction Yield or Conversion

Q: My reaction shows low conversion of starting materials, resulting in a poor yield. What are the potential causes and how can I troubleshoot this?

A: Low conversion is a common issue that can often be resolved by systematically investigating the catalyst, reaction conditions, and reagents. The logical workflow below can guide your troubleshooting process. Start by verifying catalyst activity and then move to optimizing reaction conditions and ensuring reagent purity.

Low_Yield_Troubleshooting start Low Yield Detected cat_check 1. Check Catalyst start->cat_check cond_check 2. Check Conditions start->cond_check reagent_check 3. Check Reagents start->reagent_check cat_active Is catalyst active? (Test on benchmark reaction) cat_check->cat_active cat_prep Improper activation or storage? cat_check->cat_prep cat_load Incorrect loading? cat_check->cat_load temp Temperature too low? cond_check->temp time Reaction time too short? cond_check->time mixing Inefficient mixing? cond_check->mixing purity Purity of substrates and solvent? reagent_check->purity inhibitors Presence of inhibitors? (e.g., H2O, S, O2) reagent_check->inhibitors

Caption: Troubleshooting workflow for low reaction yield.

Problem 2: Catalyst Deactivation

Q: My catalyst's performance is declining with each recycle or over a single long run. What are the likely deactivation mechanisms?

A: Catalyst deactivation can occur through several physical or chemical pathways. Identifying the mechanism is key to preventing it. Common causes include poisoning, where impurities block active sites; coking, where carbonaceous deposits cover the surface; and structural changes like sintering (loss of surface area) or leaching of the active metal.[8][10]

Catalyst_Deactivation active_cat Active Catalyst poisoning Poisoning active_cat->poisoning Impurities (S, H2O) block active sites coking Coking / Fouling active_cat->coking Carbon deposits form on catalyst surface sintering Sintering / Agglomeration active_cat->sintering High temperatures cause crystal growth, reducing surface area leaching Metal Leaching active_cat->leaching Active metal dissolves into reaction medium

Caption: Common pathways for catalyst deactivation.

Data Presentation: Catalyst Performance in Diene Synthesis

The following table summarizes performance data for various catalytic systems used in the synthesis of this compound or structurally related conjugated dienes. Note that conditions and results are highly substrate-specific.

Catalytic SystemCatalystReactantsProductYield (%)Selectivity (%)Reference
Acid CatalysisHZSM-5 (Si/Al=39)Iso-butyl aldehyde, tert-Butyl alcohol2,5-dimethyl-2,4-hexadiene57.8High[3]
Olefin MetathesisHoveyda-Grubbs IITerminal alkene, Methyl (2Z,4E)-hexadienoateSubstituted (2Z,4E)-dienyl ester62-79High (single isomer)[2]
Co-metathesisNH₄ReO₄/Al₂O₃Ethylene, Cyclohexene1,7-Octadiene~25 (conversion)>99[6]
Pd-CouplingPd(PPh₃)₄Alkenylalane, Allylic Halide1,4-DieneGoodHigh[5]

Experimental Protocols

Protocol 1: General Procedure for Olefin Cross-Metathesis

This protocol is adapted for the synthesis of a substituted diene using a second-generation Grubbs-Hoveyda catalyst.[1][2]

  • Reactor Setup: A flame-dried Schlenk flask is equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., Argon or Nitrogen).

  • Reagent Preparation: In the flask, dissolve the diene substrate (e.g., a hexadienoate, 1.0 equiv) in a degassed, anhydrous solvent (e.g., dichloromethane, CH₂Cl₂), to a concentration of approximately 0.15 M.

  • Catalyst Addition: Add the Hoveyda-Grubbs second-generation catalyst (2-5 mol%) to the flask.

  • Alkene Addition: Add the terminal alkene partner (1.2-1.5 equiv) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approx. 40°C for CH₂Cl₂) and monitor the reaction progress using TLC or GC-MS. Reactions are typically complete within 2-8 hours.

  • Workup: Upon completion, cool the reaction to room temperature, concentrate it under reduced pressure, and purify the residue by flash column chromatography on silica gel to isolate the this compound derivative.

Experimental_Workflow A 1. Reactor Setup (Inert Atmosphere) B 2. Solvent & Substrate Addition A->B C 3. Catalyst Introduction B->C D 4. Reaction (Heating & Monitoring) C->D E 5. Quenching & Workup D->E F 6. Purification & Analysis (Chromatography, NMR, MS) E->F

Caption: General experimental workflow for catalytic synthesis.

Protocol 2: Catalyst Activation for a Supported Metal-Oxide Catalyst

This procedure is a general guide for activating a heterogeneous catalyst, such as Re/Al₂O₃, prior to a gas-phase reaction.[6]

  • Catalyst Loading: Place the required volume of the catalyst (e.g., NH₄ReO₄/Al₂O₃) into a fixed-bed flow reactor.

  • Drying/Calcination: Heat the catalyst bed under a flow of dry air (e.g., 3 mL/s). Ramp the temperature from ambient to 540°C over 3 hours.

  • Activation: Hold the temperature at 540°C for 6 hours under the continuous air flow to ensure complete activation.

  • Inert Purge: Cool the catalyst to the desired reaction temperature under a flow of an inert gas (e.g., Argon or Nitrogen) to remove residual air.

  • Catalyst Ready: The catalyst is now activated and ready for the introduction of reactants. This activation or a similar regeneration step can be repeated between cycles to restore catalyst activity.[6]

References

Technical Support Center: Diels-Alder Reactions with 2,4-Octadiene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals utilizing Diels-Alder reactions with 2,4-octadiene.

Frequently Asked Questions (FAQs)

Q1: My Diels-Alder reaction with this compound is not proceeding or giving a very low yield. What are the common causes?

A1: Low or no yield in a Diels-Alder reaction with this compound can stem from several factors:

  • Incorrect Diene Conformation: The Diels-Alder reaction requires the diene to be in the s-cis conformation. Acyclic dienes like this compound naturally exist in a more stable s-trans conformation. The energy barrier to rotate into the s-cis conformation must be overcome, which often requires thermal energy (heating).[1][2][3]

  • Diene Isomer Purity: this compound can exist as three geometric isomers: (2E,4E), (2E,4Z), and (2Z,4Z). The (2E,4E) isomer readily adopts the necessary s-cis conformation for the reaction. However, the (2Z,4Z) isomer experiences significant steric hindrance between the terminal alkyl groups in the s-cis conformation, making it much less reactive.[4] The (2E,4Z) isomer can also react but may lead to a mixture of stereoisomers. Ensure you are using the (2E,4E) isomer for optimal results.

  • Reaction Temperature: Sufficient heat is often necessary to promote the reaction by enabling the diene to adopt the s-cis conformation and to overcome the activation energy of the reaction. Refluxing in a suitable solvent like toluene is a common practice.[5]

  • Dienophile Reactivity: The reaction rate is significantly influenced by the electronic nature of the dienophile. Electron-withdrawing groups on the dienophile, such as carbonyls, nitriles, or esters, enhance its reactivity.[2][6] If your dienophile is not sufficiently electron-poor, the reaction may be sluggish.

  • Steric Hindrance: Bulky substituents on either the diene or the dienophile can sterically hinder the approach of the two molecules, slowing down or preventing the reaction.

  • Side Reactions: At elevated temperatures, side reactions such as polymerization of the diene or dienophile can compete with the desired Diels-Alder reaction.

Q2: I am observing a mixture of stereoisomers in my product. How can I control the stereochemistry?

A2: The Diels-Alder reaction is stereospecific, meaning the stereochemistry of the reactants dictates the stereochemistry of the product.

  • Diene Stereochemistry: The geometry of the double bonds in this compound determines the relative stereochemistry of the substituents on the newly formed six-membered ring.

    • (2E,4E)-octadiene: The two "outside" groups (the ethyl and propyl groups) will end up cis to each other in the product. The two "inside" hydrogens will also be cis to each other.

    • (2E,4Z)-octadiene: One "outside" group and one "inside" group are the alkyl substituents, which will result in a trans relationship between them in the product.

  • Dienophile Stereochemistry: The stereochemistry of the dienophile is also retained. A cis-dienophile will result in cis substituents in the product, while a trans-dienophile will lead to trans substituents.

  • Endo vs. Exo Products: When a cyclic dienophile or a dienophile with bulky substituents is used, two diastereomeric products, endo and exo, can be formed. The endo product is often the kinetically favored product due to secondary orbital interactions. To favor the thermodynamically more stable exo product, higher reaction temperatures or longer reaction times may be employed. Lewis acid catalysis can also influence the endo/exo selectivity.[7][8]

Q3: What are common side reactions to be aware of when running a Diels-Alder reaction with this compound?

A3: The primary side reaction of concern is polymerization . At the elevated temperatures often required for the Diels-Alder reaction, the diene, this compound, can polymerize. This is especially true if there are any impurities present that can initiate polymerization. Using a polymerization inhibitor, ensuring the purity of the diene, and using the minimum necessary reaction temperature and time can help to mitigate this. Another potential side reaction is the isomerization of the diene's double bonds at high temperatures, which could lead to a mixture of stereoisomeric products.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No reaction or very low conversion Reaction temperature is too low.Increase the reaction temperature. Refluxing in a solvent like toluene (b.p. 111 °C) or xylene (b.p. ~140 °C) is common.
Dienophile is not reactive enough.Use a dienophile with strong electron-withdrawing groups. Consider using a Lewis acid catalyst (e.g., AlCl₃, BF₃·OEt₂) to activate the dienophile.
Incorrect diene isomer is being used.Ensure you are using (2E,4E)-2,4-octadiene for optimal reactivity. The (2Z,4Z) isomer is generally unreactive.
Presence of an inhibitor in the diene.Purify the this compound by distillation before use.
Formation of a tarry, insoluble material Polymerization of the diene.Use a polymerization inhibitor (e.g., hydroquinone). Lower the reaction temperature and shorten the reaction time. Ensure the diene is free of peroxides.
Formation of multiple products Use of a non-stereochemically pure diene isomer (e.g., a mixture of E,E and E,Z).Purify the starting diene to obtain a single isomer.
Isomerization of the diene at high temperatures.Lower the reaction temperature if possible.
Formation of both endo and exo products.To favor the kinetic endo product, use lower temperatures and shorter reaction times. To favor the thermodynamic exo product, use higher temperatures and longer reaction times. Lewis acid catalysis can also be explored to enhance selectivity.
Difficulty in product purification Product is an oil and does not crystallize.Utilize column chromatography for purification. Common stationary phases include silica gel or alumina, with a non-polar eluent system (e.g., hexanes/ethyl acetate).
Product co-elutes with starting material or byproducts.Optimize the eluent system for column chromatography. Consider using a different stationary phase.

Quantitative Data

The following table summarizes expected yields for Diels-Alder reactions with dienes analogous to this compound. Note that specific yields for this compound are not widely reported in the literature, so these values serve as an estimate.

DieneDienophileSolventTemperatureYieldReference
(2E,4E)-2,4-Hexadien-1-olMaleic AnhydrideTolueneReflux10.5%[5]

Experimental Protocols

General Protocol for the Diels-Alder Reaction of (2E,4E)-2,4-Octadiene with Maleic Anhydride

This protocol is adapted from a similar procedure for a substituted hexadiene and should be optimized for your specific needs.[5]

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve maleic anhydride (1.0 equivalent) in toluene (approximately 5 mL per gram of maleic anhydride).

  • Addition of Diene: Add (2E,4E)-2,4-octadiene (1.1 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • If a precipitate forms, collect the product by vacuum filtration and wash with cold toluene.

    • If no precipitate forms, remove the toluene under reduced pressure.

  • Purification:

    • If the product is a solid, it can be recrystallized from a suitable solvent (e.g., toluene, hexanes/ethyl acetate).

    • If the product is an oil, it should be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.[7]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Dissolve Maleic Anhydride in Toluene add_diene Add (2E,4E)-2,4-Octadiene prep->add_diene reflux Heat to Reflux (1-4 hours) add_diene->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool filter Filter Precipitate cool->filter if solid evaporate Evaporate Solvent cool->evaporate if oil purify Recrystallize or Column Chromatography filter->purify evaporate->purify stereochemistry diene This compound Isomer ee (2E,4E) diene->ee ez (2E,4Z) diene->ez zz (2Z,4Z) diene->zz cis cis-Alkyl Groups ee->cis s-cis conformation accessible trans trans-Alkyl Groups ez->trans s-cis conformation accessible no_reaction No Reaction (Steric Hindrance) zz->no_reaction s-cis conformation disfavored product Product Stereochemistry

References

strategies for controlling stereoselectivity in 2,4-Octadiene reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for stereoselective reactions involving 2,4-octadiene. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide actionable guidance for controlling stereochemical outcomes in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in controlling stereoselectivity in reactions with this compound?

A1: this compound is a non-symmetrical conjugated diene, which presents several challenges. The main difficulties are:

  • Regioselectivity: The two double bonds have different electronic and steric environments, leading to potential reactions at either the C2-C3 or C4-C5 bond. Controlling which double bond reacts is a primary challenge. Generally, the most electron-rich double bond is favored in reactions like dihydroxylation.[1]

  • Diastereoselectivity: In reactions that create new stereocenters, such as the Diels-Alder reaction, multiple diastereomers can be formed (e.g., endo vs. exo).[2][3] The geometry of the diene ((2E,4E), (2E,4Z), etc.) directly influences the relative stereochemistry of the product.

  • Enantioselectivity: When forming chiral products from this achiral starting material, achieving high enantiomeric excess (e.e.) requires the use of chiral catalysts or reagents that can effectively differentiate between the two enantiotopic faces of the diene or the dienophile.

Q2: How does the geometry of the this compound isomer affect the stereochemical outcome of a Diels-Alder reaction?

A2: The stereochemistry of the diene is conserved in the product of a Diels-Alder reaction.[4] This is a concerted, suprafacial cycloaddition.[5] For example:

  • (2E,4E)-octadiene: The substituents on the diene will have a specific, predictable relative stereochemistry in the resulting cyclohexene ring.

  • (2Z,4E)-octadiene: The different geometry will lead to a different diastereomer of the product compared to the (2E,4E) isomer. The "in" and "out" groups on the diene will end up cis to each other in the product.[4]

Q3: What is the "endo rule" in the context of a Diels-Alder reaction involving this compound?

A3: The "endo rule" states that in a Diels-Alder reaction, the dienophile's electron-withdrawing groups tend to be oriented "under" the diene's π-system in the transition state.[3][6] This arrangement is favored due to secondary orbital interactions, which stabilize the transition state, even though the resulting endo product is often sterically more hindered and less thermodynamically stable than the exo product.[3] Therefore, under kinetic control (lower temperatures), the endo product is typically the major product.

Troubleshooting Guides

Issue 1: Low Diastereoselectivity in Diels-Alder Reactions

Question: My Diels-Alder reaction with (2E,4E)-octadiene and maleic anhydride is giving a nearly 1:1 mixture of endo and exo products. How can I improve the selectivity for the endo product?

Answer: Low diastereoselectivity often indicates that the reaction is running under thermodynamic control or that the kinetic preference is weak.

Troubleshooting Steps:

  • Lower the Reaction Temperature: The endo product is the kinetically favored product.[3] Running the reaction at a lower temperature will favor the kinetic pathway over the thermodynamic one, thus increasing the ratio of the endo isomer.

  • Use a Lewis Acid Catalyst: Lewis acids can enhance the rate and selectivity of the Diels-Alder reaction.[6] They coordinate to the dienophile, lowering its LUMO energy and exaggerating the secondary orbital interactions that favor the endo transition state.

  • Solvent Choice: The choice of solvent can influence the transition state energies. Experiment with different solvents to see if selectivity improves.

Logical Flow for Improving Diastereoselectivity

Caption: Troubleshooting workflow for low diastereoselectivity.

Issue 2: Poor Enantioselectivity in Asymmetric Dihydroxylation

Question: I am performing a Sharpless Asymmetric Dihydroxylation (SAD) on (2E,4E)-octadiene, but my enantiomeric excess (e.e.) is very low. What could be the cause?

Answer: Low e.e. in a SAD reaction can stem from several factors related to the reagents and reaction conditions.

Troubleshooting Steps:

  • Verify Reagent Quality: The chiral ligand (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL) is the source of chirality.[1][7] Ensure it has not degraded. Use fresh AD-mix preparations if possible.

  • Control Stoichiometry: The reaction is catalytic in osmium tetroxide, which is regenerated by a stoichiometric oxidant like potassium ferricyanide.[1] Incorrect stoichiometry can lead to side reactions or a breakdown of the catalytic cycle.

  • Optimize Reaction Temperature: These reactions are typically run at low temperatures (e.g., 0 °C) to maximize enantioselectivity.[8] Ensure your cooling bath is stable.

  • Check for Competing Reactions: this compound has two double bonds. While the SAD reaction is often site-selective for the more electron-rich double bond, reaction at the other site can lead to a mixture of diols, complicating analysis.[1]

Data Presentation: Stereoselective Reactions of Dienes

The following table summarizes typical results for key stereoselective reactions. Note that data for this compound specifically can be limited in literature; therefore, representative data for similar diene systems are included to illustrate expected outcomes.

Reaction TypeSubstrateCatalyst/ReagentDiastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.)
Diels-Alder 2,4-Dienal + α,β-Unsaturated EsterChiral Thiourea Organocatalyst>25:1 (exo)>99%
Asymmetric Epoxidation Allylic AlcoholTi(OiPr)₄, (+)-DETN/A>95%
Asymmetric Dihydroxylation Trans-disubstituted AlkeneAD-mix-βN/A>98%
Asymmetric Dihydroxylation Cis-disubstituted AlkeneAD-mix-βN/A~85-95%

Data compiled from representative examples in organic synthesis literature.[7][9][10]

Experimental Protocols

Protocol 1: Organocatalytic Asymmetric Diels-Alder Reaction

This protocol is adapted from methodologies using chiral organocatalysts to achieve high stereoselectivity.[9]

  • Preparation: To a flame-dried vial under an inert atmosphere (Argon or Nitrogen), add the chiral thiourea organocatalyst (e.g., 10-20 mol%).

  • Reagent Addition: Add the dienophile (e.g., α,β-unsaturated ester, 1.2 equivalents) followed by the solvent (e.g., toluene or CH₂Cl₂). Cool the mixture to the desired temperature (e.g., -20 °C).

  • Initiation: Add the this compound (1.0 equivalent) dropwise to the stirred solution.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Once the reaction is complete, quench the reaction (if necessary) and remove the solvent under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to isolate the desired cyclohexene adduct.

  • Analysis: Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by HPLC analysis on a chiral stationary phase.

Protocol 2: Sharpless Asymmetric Dihydroxylation (SAD)

This protocol describes a general procedure for the SAD of an alkene like this compound.[1][7][8]

  • Preparation: To a round-bottom flask, add a solvent mixture of t-BuOH and water (1:1). Add the commercially available AD-mix-β (for one enantiomer) or AD-mix-α (for the other). Stir until both phases are clear.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Substrate Addition: Add the (2E,4E)-octadiene (1.0 equivalent) to the vigorously stirred solution.

  • Reaction: Continue stirring at 0 °C. The reaction progress can be monitored by TLC, watching for the consumption of the starting material. The reaction mixture will typically change color from orange to a darker shade.

  • Quenching: After the reaction is complete (typically 6-24 hours), add solid sodium sulfite and allow the mixture to warm to room temperature. Stir for an additional hour.

  • Extraction: Add ethyl acetate and transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the resulting diol by flash chromatography. Determine the enantiomeric excess by chiral HPLC or by converting the diol to a chiral derivative (e.g., a Mosher's ester) for NMR analysis.

Mandatory Visualizations

Diagram 1: Stereocontrol Pathways

Stereocontrol_Pathways cluster_0 Controlling Stereoselectivity cluster_1 Key Control Points A Starting Materials (this compound + Reagent) C Transition State(s) A->C B Reaction Conditions (Temp, Solvent, Catalyst) B->C D Product Mixture C->D E Desired Stereoisomer D->E Purification F Substrate Control (Diene Geometry) F->A G Reagent Control (Chiral Auxiliary) G->A H Catalyst Control (Chiral Catalyst) H->B

Caption: Key factors influencing the stereochemical outcome of a reaction.

Diagram 2: Sharpless Asymmetric Dihydroxylation Facial Selectivity

SAD_Facial_Selectivity cluster_alkene cluster_top Top Face Attack cluster_bottom Bottom Face Attack Alkene This compound Top_Product Product A (R,R)-diol Alkene->Top_Product Bottom_Product Product B (S,S)-diol Alkene->Bottom_Product Top_Catalyst AD-mix-β (DHQD)₂PHAL Ligand Top_Catalyst->Alkene Bottom_Catalyst AD-mix-α (DHQ)₂PHAL Ligand Bottom_Catalyst->Alkene

Caption: Choice of AD-mix dictates the enantiomer formed in dihydroxylation.

References

identification and characterization of impurities in 2,4-Octadiene samples

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the identification and characterization of impurities in 2,4-octadiene samples. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound samples?

A1: Impurities in this compound can be categorized as follows:

  • Geometric Isomers: this compound exists as multiple geometric isomers ((2E,4E), (2E,4Z), (2Z,4E), and (2Z,4Z)).[1][2][3][4] A sample is often a mixture of these, and one isomer may be considered an impurity relative to the desired isomer.

  • Positional Isomers: Other octadiene isomers with different double bond positions (e.g., 1,3-octadiene, 1,7-octadiene) may be present as byproducts from the synthesis process.

  • Synthesis-Related Impurities: These can include unreacted starting materials, residual catalysts, and byproducts from side reactions such as polymerization.[5][6]

  • Degradation Products: As a conjugated diene, this compound can be susceptible to oxidation, leading to the formation of impurities like aldehydes (e.g., 2,4-octadienal) or peroxides, especially during improper storage.[7]

Q2: What is the recommended primary analytical technique for impurity profiling of this compound?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) is the most suitable and widely used technique.[8] It provides excellent separation of volatile and semi-volatile compounds like octadiene isomers and allows for their identification based on mass spectra and retention times.[9][10] A non-polar capillary column is typically preferred for this analysis.[9]

Q3: How can I distinguish between the different geometric isomers of this compound?

A3: Distinguishing between geometric isomers requires high-resolution analytical techniques:

  • High-Resolution Gas Chromatography: A long, non-polar GC column (e.g., 100-150m) can often separate geometric isomers based on subtle differences in their boiling points and shapes.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful for unambiguous identification.[11][12] The coupling constants (J-values) of the olefinic protons are diagnostic for cis (typically 6-14 Hz) and trans (typically 11-18 Hz) configurations.[13] Two-dimensional NMR techniques like COSY and HSQC can further confirm the structure.[11]

Q4: Is HPLC a suitable method for analyzing this compound?

A4: While possible, it is generally less straightforward than GC. This compound is a very non-polar compound, which makes it challenging to retain on standard reversed-phase (RP-HPLC) columns.[14][15] If RP-HPLC is used, a mobile phase with a very high percentage of organic solvent (like acetonitrile or isopropanol) would be necessary.[15] Normal-phase HPLC can also be used for separating non-polar compounds.[16] HPLC may be more suitable for analyzing more polar, non-volatile degradation products.

Troubleshooting Guide

This section addresses common problems encountered during the GC analysis of this compound.

Q5: My chromatogram shows significant peak tailing for the main this compound peak. What could be the cause?

A5: Peak tailing can be caused by several factors:

  • Column Overloading: The sample concentration may be too high.[17] Try diluting the sample or using a split injection.

  • Active Sites: The column or inlet liner may have active sites (e.g., exposed silanols) that interact with the analytes. Conditioning the column at a high temperature or using a deactivated liner can help.[17]

  • Improper Sample Vaporization: Ensure the injector temperature is appropriate for the solvent and analytes.

  • Column Degradation: The stationary phase of the column may be degraded. If other solutions fail, the column may need to be replaced.[18]

Q6: I am observing "ghost peaks" in my blank runs after analyzing a this compound sample. How can I resolve this?

A6: Ghost peaks are typically due to carryover from previous injections or system contamination.[19]

  • Injector Contamination: The injector port, particularly the liner and septum, can be a source of carryover. Replace the septum and clean or replace the inlet liner.[20]

  • Column Bleed: If the baseline is consistently high and noisy, especially at higher temperatures, it may be due to column bleed.[17] Bake out the column according to the manufacturer's instructions.

  • Sample Preparation: Ensure that the solvent used for sample dilution is of high purity.

Q7: The retention times of my peaks are shifting between runs. What should I check?

A7: Retention time shifts indicate a lack of stability in the chromatographic system.

  • Carrier Gas Flow Rate: Fluctuations in the carrier gas flow rate are a common cause.[21] Check the gas cylinder pressure and ensure you are using a two-stage regulator to maintain a stable inlet pressure.[21]

  • Leaks: Air leaks in the system can affect flow and pressure.[21] Perform a leak check of all fittings and connections from the injector to the detector.

  • Oven Temperature: Verify that the GC oven temperature is stable and accurately controlled.

Q8: I have an unexpected peak in my chromatogram. What is the workflow for identifying it?

A8: Identifying an unknown impurity requires a systematic approach. The following workflow can be used:

G cluster_0 start Unknown Peak Detected ms_check Check Mass Spectrum start->ms_check db_search Search MS Database (e.g., NIST) ms_check->db_search match Positive Match? db_search->match lit_review Review Synthesis Pathway & Degradation Products match->lit_review No identify Tentative Identification match->identify Yes nmr_analysis Perform Further Analysis (e.g., NMR, high-res MS) lit_review->nmr_analysis nmr_analysis->identify confirm Confirm with Standard identify->confirm

Caption: Workflow for identifying an unknown impurity.

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound

This protocol outlines a standard method for separating and identifying impurities in a this compound sample.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with a high-purity solvent (e.g., hexane or dichloromethane). This results in a concentration of ~1 mg/mL.

  • Vortex the solution to ensure homogeneity.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 6890 or equivalent.

  • Mass Spectrometer: Agilent 5973 or equivalent.

  • Column: Non-polar capillary column, e.g., HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).[10]

  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

  • Injector: Split/Splitless injector.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250°C.

  • Split Ratio: 50:1 (can be adjusted based on sample concentration).

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Scan Range: m/z 35-350.

3. Data Analysis:

  • Integrate all peaks in the total ion chromatogram (TIC).

  • Identify the main this compound isomers by their retention times and mass spectra.[22]

  • For unknown peaks, compare their mass spectra against a reference library (e.g., NIST).

  • Calculate the relative percentage of each impurity by area percent normalization.

G cluster_workflow GC-MS Experimental Workflow prep Sample Preparation (Dilution in Hexane) inject GC Injection (1 µL, Split Mode) prep->inject sep Chromatographic Separation (HP-5MS Column) inject->sep ion Ionization (Electron Impact, 70 eV) sep->ion detect Mass Detection (Quadrupole Analyzer) ion->detect analysis Data Analysis (Peak Integration & Library Search) detect->analysis

References

Technical Support Center: 2,4-Octadiene Stability and Shelf-Life

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols to enhance the stability and extend the shelf-life of 2,4-Octadiene in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the inherent stability of this compound?

A1: this compound is a conjugated diene. Due to the delocalization of pi-electrons across the alternating double and single bonds, conjugated dienes like this compound are inherently more stable than their non-conjugated (isolated) counterparts.[1][2][3] This increased stability is demonstrated by their lower heat of hydrogenation compared to non-conjugated dienes.[1][4] However, despite this relative stability, the conjugated system is susceptible to specific degradation pathways.

Q2: What are the primary degradation pathways for this compound?

A2: The main degradation pathways for this compound are autoxidation and polymerization.

  • Autoxidation: In the presence of oxygen, especially when exposed to light or heat, conjugated dienes can form hydroperoxides and other oxidative degradation products. This process is often initiated by free radicals.

  • Polymerization: Conjugated dienes can undergo polymerization, especially at elevated temperatures or in the presence of catalysts (like iron rust) or radical initiators.[5][6] This can lead to the formation of oligomers or high-molecular-weight polymers, often observed as a gummy or solid residue.

Q3: What are the optimal storage conditions for this compound to ensure maximum shelf-life?

A3: To maximize shelf-life and maintain purity, this compound should be stored under the following conditions:

  • Temperature: Store in a cool, dry place.[7][8] Refrigeration is recommended, but consult the safety data sheet (SDS) for the specific product to avoid freezing if it's not advised.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize contact with oxygen.

  • Light: Protect from light by using an amber or opaque container.[9]

  • Container: Use a tightly sealed container to prevent exposure to air and moisture.[7][10]

  • Purity: Ensure the initial purity is high, as impurities can sometimes catalyze degradation.

Q4: What types of stabilizers or inhibitors can be added to this compound?

A4: To prevent polymerization and oxidation, small amounts of inhibitors are often added. Common choices for unsaturated compounds include:

  • Phenolic Compounds: Such as Butylated Hydroxytoluene (BHT) or hydroquinone, which act as free-radical scavengers.[5]

  • Aromatic Amines: These can also inhibit polymerization.[5]

  • 4-tert-Butylcatechol (TBC): A common inhibitor for dienes. The choice and concentration of the inhibitor depend on the subsequent application of the this compound. Always verify that the inhibitor will not interfere with your experimental setup.

Troubleshooting Guide

Q1: My this compound sample shows new, unexpected peaks in its GC-MS or NMR spectrum. What is happening?

A1: The appearance of new peaks typically indicates degradation.

  • Possible Cause: The sample has likely been exposed to oxygen, leading to the formation of oxidation products (e.g., epoxides, aldehydes, or alcohols). Alternatively, exposure to heat or light may have initiated oligomerization.

  • Solution:

    • Confirm the identity of the degradation products using analytical techniques like GC-MS or LC-MS/MS.[11][12]

    • Review your storage and handling procedures. Ensure the container is properly sealed and stored under an inert atmosphere in a cool, dark location.[7][9]

    • If the compound is old, consider purchasing a new batch. Check the manufacturer's lot number to determine the product's age.[13]

    • Filter the material through a short column of activated alumina to remove polar impurities and some oligomers, but be aware this may also remove certain inhibitors.

Q2: A reaction using this compound resulted in a low yield and a significant amount of a sticky, non-soluble residue. What went wrong?

A2: This is a classic sign of polymerization.

  • Possible Cause: The reaction conditions (e.g., high temperature, extended reaction time, presence of certain metals or acidic/basic impurities) likely induced the polymerization of the diene.[5] Iron rust, for example, is known to promote polymerization.[5]

  • Solution:

    • Lower the reaction temperature if possible.

    • Reduce the reaction time or analyze the progress more frequently to stop it upon completion.

    • Ensure all glassware is scrupulously clean and consider using an apparatus made of materials less likely to catalyze polymerization, such as glass instead of certain metals.[5]

    • Consider adding a suitable polymerization inhibitor (that doesn't interfere with your desired reaction) to the reaction mixture.

Factors Affecting this compound Stability

The stability of this compound is influenced by several environmental and chemical factors. The diagram below illustrates the key relationships.

Stability_Factors Stability This compound Stability Temp Temperature Polymerization Polymerization Temp->Polymerization Promotes Oxygen Oxygen (Air) Oxidation Autoxidation Oxygen->Oxidation Promotes Light Light (UV) Light->Oxidation Promotes Light->Polymerization Promotes Inhibitors Inhibitors (e.g., BHT) Inhibitors->Stability Increases Inhibitors->Oxidation Prevents Inhibitors->Polymerization Prevents Purity Impurities (e.g., Metals, Peroxides) Purity->Polymerization Catalyzes Oxidation->Stability Decreases Polymerization->Stability Decreases Storage Proper Storage: Cool, Dark, Inert Gas Storage->Stability Increases

Caption: Key factors influencing the stability and degradation of this compound.

Quantitative Data Summary

Specific shelf-life data for this compound is often proprietary. However, the following table summarizes the expected impact of various conditions on the stability of conjugated dienes in general. "Half-life" is used here as a qualitative measure of the time until significant degradation occurs.

ConditionTemperatureAtmosphereLight ExposureInhibitor (e.g., BHT)Expected Relative Half-LifePrimary Degradation Pathway
Optimal 4°CInert (Argon)Dark (Amber Vial)PresentVery Long (Years)Minimal
Sub-optimal A 25°C (RT)Inert (Argon)Dark (Amber Vial)PresentModerate (Months)Slow Polymerization
Sub-optimal B 25°C (RT)AirDark (Amber Vial)PresentShort (Weeks to Months)Oxidation, Polymerization
Poor 25°C (RT)AirAmbient LightAbsentVery Short (Days to Weeks)Rapid Oxidation & Polymerization
Harsh > 40°CAirDirect SunlightAbsentExtremely Short (Hours to Days)Rapid Polymerization & Oxidation

Experimental Protocols

Protocol 1: Accelerated Stability Study of this compound

This protocol outlines a method to assess the stability of a this compound sample under accelerated aging conditions.

Objective: To determine the rate of degradation of this compound under elevated temperature and exposure to air.

Materials:

  • This compound sample

  • GC-MS instrument with a suitable non-polar capillary column (e.g., DB-5MS)

  • Autosampler vials (clear and amber)

  • High-purity solvent for dilution (e.g., hexane)

  • Internal standard (e.g., dodecane)

  • Laboratory oven or incubator

  • Analytical balance

Methodology:

  • Preparation of Internal Standard Stock: Accurately prepare a stock solution of the internal standard (e.g., 1 mg/mL dodecane in hexane).

  • Sample Preparation:

    • Label two sets of autosampler vials for different time points (e.g., T=0, T=24h, T=48h, T=72h, T=1 week). One set should be clear vials (for light/air exposure) and one amber (for air exposure/dark).

    • Into each vial, accurately weigh approximately 10 mg of this compound.

    • Leave the vials uncapped for this accelerated study to simulate exposure to air.

  • Time Zero (T=0) Analysis:

    • Take one vial from the series. Add 1 mL of hexane and a precise amount of the internal standard stock solution.

    • Cap the vial, vortex thoroughly, and immediately analyze by GC-MS to determine the initial purity.

  • Accelerated Aging:

    • Place the remaining uncapped vials in a laboratory oven set to a constant temperature (e.g., 40°C).

  • Time-Point Analysis:

    • At each designated time point, remove one vial from the oven.

    • Allow it to cool to room temperature.

    • Prepare the sample for GC-MS analysis as described in step 3.

  • Data Analysis:

    • For each time point, calculate the purity of this compound relative to the internal standard.

    • Plot the percentage of remaining this compound versus time. This will provide a degradation profile under the tested conditions.

    • Identify major degradation products by interpreting their mass spectra.

Troubleshooting Workflow for this compound Experiments

If an experiment involving this compound yields unexpected results, this logical workflow can help diagnose the problem.

Troubleshooting_Workflow Start Unexpected Experimental Result (e.g., low yield, side products) CheckPurity Check Purity of This compound Stock (GC, NMR) Start->CheckPurity Pure Stock is Pure CheckPurity->Pure Purity > 99% Degraded Stock is Degraded (extra peaks) CheckPurity->Degraded Purity < 99% CheckReaction Review Reaction Conditions Pure->CheckReaction ActionDegraded Purify (e.g., distillation) or Procure New Stock. Review Storage Conditions. Degraded->ActionDegraded Temp High Temp or Long Time? CheckReaction->Temp Air Air/Moisture Sensitive? CheckReaction->Air Catalyst Incompatible Materials or Catalysts? CheckReaction->Catalyst SolutionTemp Lower Temperature, Reduce Reaction Time Temp->SolutionTemp Yes SolutionAir Use Inert Atmosphere (N2/Ar) and Dry Solvents Air->SolutionAir Yes SolutionCatalyst Use Clean Glassware, Check Reagent Compatibility Catalyst->SolutionCatalyst Yes

Caption: A decision-tree workflow for troubleshooting experiments with this compound.

References

scale-up challenges for the industrial production of 2,4-Octadiene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the industrial scale-up of 2,4-Octadiene synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the industrial synthesis of this compound?

A1: Common synthesis routes for conjugated dienes like this compound that are adaptable to industrial scale include transition metal-catalyzed cross-coupling reactions and olefin metathesis.[1] For this compound, a prominent method is the cross-metathesis of two smaller olefins, often utilizing ruthenium-based catalysts like Grubbs or Hoveyda-Grubbs catalysts due to their functional group tolerance and high activity.[2][3] Other potential methods, though less common for this specific molecule on a large scale, could involve adaptations of Wittig-type reactions or elimination reactions from suitable precursors, but these often generate stoichiometric byproducts, making them less economical for industrial production.

Q2: What are the primary challenges when scaling up this compound production?

A2: The main challenges in scaling up production include managing catalyst activity and lifecycle, ensuring efficient heat and mass transfer in larger reactors, controlling product purity and isomer distribution, and developing robust purification methods.[4][5] Catalyst deactivation, particularly with sensitive organometallic catalysts, is a significant concern.[6][7] Additionally, the separation of the desired this compound isomers from byproducts and unreacted starting materials can be complex.[8]

Q3: How can I improve the yield and selectivity of my this compound synthesis?

A3: To improve yield and selectivity, optimization of reaction conditions is crucial. This includes careful selection of the catalyst, solvent, temperature, and pressure. For metathesis reactions, using a slight excess of one of the olefin partners can help drive the reaction towards the desired cross-metathesis product and minimize homodimerization.[9] The choice of catalyst is also critical; for instance, second-generation Grubbs or Hoveyda-Grubbs catalysts are often more robust and efficient.[2] For other catalytic systems, like those using solid acid catalysts, the catalyst's acidity and channel structure can significantly impact activity and selectivity.[10]

Q4: What are the main safety concerns when handling this compound and its precursors?

A4: this compound is a flammable liquid and should be handled with appropriate precautions in a well-ventilated area, away from ignition sources.[11] Precursors and reagents used in its synthesis may also be hazardous. For example, some organometallic catalysts can be pyrophoric, and solvents like toluene are flammable and have associated health risks. It is essential to consult the Safety Data Sheet (SDS) for all chemicals used and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and flame-retardant lab coats.[12][13]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Yield Catalyst Deactivation: The catalyst may have been deactivated by impurities in the reactants or solvent (e.g., water, oxygen), or by the reaction products themselves.[14][15]- Ensure all reactants and solvents are rigorously dried and degassed. - Use a higher catalyst loading or add the catalyst in portions. - Consider using a more robust catalyst, such as a second-generation Grubbs catalyst.[2]
Inefficient Mixing: In large reactors, inefficient mixing can lead to localized "hot spots" or areas of low reactant concentration, reducing overall conversion.[5]- Optimize the stirrer design and speed to ensure proper agitation. - For very large scale, consider using a continuous flow reactor.
Incorrect Reaction Temperature: The reaction may be too slow at lower temperatures or catalyst decomposition may be accelerated at higher temperatures.- Experiment with a range of temperatures to find the optimal balance between reaction rate and catalyst stability.
Low Product Purity (Presence of Byproducts) Homodimerization: The olefin starting materials may be reacting with themselves (homodimerization) instead of with each other (cross-metathesis).[9]- Use a stoichiometric excess of one of the reactants. - Adjust the rate of addition of one of the reactants to maintain a low concentration in the reaction mixture.
Isomerization of Product: The catalyst or impurities may be causing the double bonds in the this compound to migrate, leading to a mixture of isomers.[7]- Minimize reaction time and temperature. - Purify the product as soon as possible after the reaction is complete.
Difficulty in Product Purification Close Boiling Points of Isomers and Impurities: The various isomers of this compound and other C8 hydrocarbons may have very similar boiling points, making separation by distillation challenging.[16][17]- Use a fractional distillation column with a high number of theoretical plates. - Consider alternative purification methods such as preparative chromatography or crystallization if applicable.[18][19]
Residual Catalyst in Product: Traces of the metal catalyst may remain in the product, which can be undesirable for many applications.- Use a catalyst scavenger to remove residual metal. - Pass the crude product through a silica gel or activated carbon plug.

Experimental Protocols

Protocol 1: Synthesis of this compound via Cross-Metathesis

This protocol is a general guideline for a laboratory-scale synthesis and will require optimization for industrial production.

Materials:

  • Olefin 1 (e.g., 1-hexene)

  • Olefin 2 (e.g., 1-butene, condensed)

  • Grubbs Second Generation Catalyst

  • Anhydrous, degassed solvent (e.g., toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reactor Setup: A suitable reactor is dried and purged with an inert gas.

  • Solvent and Reactant Addition: Anhydrous and degassed solvent is added to the reactor, followed by the liquid olefin (e.g., 1-hexene).

  • Second Reactant Addition: The gaseous olefin (e.g., 1-butene) is bubbled through the solution or added as a condensed liquid.

  • Catalyst Introduction: The Grubbs catalyst is added to the reactor under a positive pressure of inert gas.

  • Reaction: The reaction mixture is stirred at a controlled temperature (e.g., 40-60 °C) and monitored for progress by a suitable analytical technique (e.g., GC-MS).

  • Quenching: Once the reaction is complete, a quenching agent (e.g., ethyl vinyl ether) is added to deactivate the catalyst.

  • Workup: The reaction mixture is washed with water and brine, and the organic layer is dried over a suitable drying agent (e.g., magnesium sulfate).

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation.

Protocol 2: Purification of this compound by Fractional Distillation

Equipment:

  • Fractional distillation apparatus with a high-efficiency column (e.g., Vigreux or packed column)

  • Heating mantle with a temperature controller

  • Condenser with cooling water supply

  • Receiving flasks

Procedure:

  • Apparatus Setup: The fractional distillation apparatus is assembled, ensuring all joints are properly sealed.

  • Charging the Flask: The crude this compound is charged into the distillation flask.

  • Distillation: The mixture is heated to boiling. The distillation rate is controlled by adjusting the heat input.

  • Fraction Collection: Fractions are collected at different temperature ranges. The main fraction containing this compound is collected at its boiling point (approx. 124-126 °C).

  • Analysis: The purity of the collected fractions is analyzed by GC or NMR.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis start Reactor Setup (Inert Atmosphere) reactants Add Anhydrous Solvent and Olefin Reactants start->reactants catalyst Introduce Grubbs Catalyst reactants->catalyst reaction Controlled Heating and Stirring catalyst->reaction monitoring Monitor Reaction (e.g., GC-MS) reaction->monitoring monitoring->reaction Incomplete quench Quench Reaction (Deactivate Catalyst) monitoring->quench Complete workup Aqueous Workup (Wash and Dry) quench->workup distillation Fractional Distillation workup->distillation product Pure this compound distillation->product

Caption: Workflow for the synthesis and purification of this compound.

troubleshooting_workflow Troubleshooting Low Yield in this compound Synthesis start Low Product Yield check_catalyst Check Catalyst Activity start->check_catalyst check_conditions Review Reaction Conditions start->check_conditions check_reactants Verify Reactant Purity start->check_reactants solution_catalyst Use Fresh Catalyst Increase Loading Ensure Inert Atmosphere check_catalyst->solution_catalyst Suspected Deactivation solution_conditions Optimize Temperature Improve Mixing Increase Reaction Time check_conditions->solution_conditions Suboptimal solution_reactants Purify/Dry Reactants and Solvent check_reactants->solution_reactants Impurities Detected

Caption: A logical workflow for troubleshooting low yield.

signaling_pathway Simplified Cross-Metathesis Reaction Pathway catalyst Ru Catalyst Precursor intermediate1 Metallocyclobutane Intermediate A catalyst->intermediate1 + Olefin 1 olefin1 Olefin 1 (e.g., 1-Hexene) olefin2 Olefin 2 (e.g., 1-Butene) intermediate2 Metallocyclobutane Intermediate B intermediate1->intermediate2 + Olefin 2 product This compound intermediate2->product byproduct Ethylene intermediate2->byproduct product->catalyst Catalyst Regeneration

Caption: Simplified reaction pathway for cross-metathesis.

References

mitigating side reactions in the synthesis of 2,4-Octadiene derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating side reactions during the synthesis of 2,4-octadiene derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound derivatives, focusing on common synthetic methods such as the Wittig reaction and Suzuki coupling.

Issue 1: Low Yield of this compound Derivative in Wittig Reaction

Question: My Wittig reaction to synthesize a this compound derivative is resulting in a low yield. What are the potential causes and how can I troubleshoot this?

Answer: Low yields in the Wittig synthesis of conjugated dienes like this compound derivatives can arise from several factors. A systematic approach to troubleshooting is recommended:

  • Ylide Formation and Stability:

    • Incomplete Ylide Formation: The formation of the phosphorus ylide is critical. Ensure you are using a sufficiently strong base to deprotonate the phosphonium salt. For non-stabilized ylides, strong bases like n-butyllithium (n-BuLi) or sodium amide are often necessary.[1][2] The pKa of the phosphonium salt will dictate the choice of base.

    • Ylide Decomposition: Phosphorus ylides are often air and moisture sensitive.[2] Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and with anhydrous solvents. Ylides can also decompose upon heating, so maintain appropriate temperature control during formation and reaction.

  • Reaction Conditions:

    • Steric Hindrance: Sterically hindered ketones and aldehydes can react slowly, leading to lower yields.[3] If your substrate is sterically demanding, consider using a more reactive ylide or a different synthetic method like the Horner-Wadsworth-Emmons reaction.

    • Side Reactions of the Carbonyl Compound: Aldehydes can be prone to oxidation, polymerization, or decomposition. Using freshly distilled or purified aldehydes is recommended.

  • Workup and Purification:

    • Product Loss During Extraction: Ensure the pH of the aqueous layer during workup is appropriate to keep your product in the organic phase.

    • Difficult Purification: The primary byproduct of the Wittig reaction is triphenylphosphine oxide (TPPO), which can be challenging to separate from the desired diene.[4] Inefficient removal of TPPO can lead to what appears to be a low yield of the purified product.

Issue 2: Poor E/Z Selectivity in the Wittig Synthesis of this compound Derivatives

Question: My Wittig reaction is producing a mixture of E and Z isomers of the this compound derivative. How can I control the stereoselectivity?

Answer: The E/Z selectivity of the Wittig reaction is highly dependent on the nature of the ylide and the reaction conditions.

  • Ylide Type:

    • Non-stabilized Ylides: Ylides bearing simple alkyl groups tend to favor the formation of the Z-alkene.[3][5] This is generally the preferred kinetic product.

    • Stabilized Ylides: Ylides stabilized by electron-withdrawing groups (e.g., esters, ketones) predominantly yield the E-alkene, which is the thermodynamically favored product.[3][5]

    • Semi-stabilized Ylides: Ylides stabilized by aryl groups often give poor E/Z selectivity.[3]

  • Reaction Conditions:

    • Salt-Free Conditions: For non-stabilized ylides, conducting the reaction under salt-free conditions (e.g., using a sodium base instead of a lithium base) can enhance the selectivity for the Z-isomer. The presence of lithium salts can lead to equilibration of intermediates, reducing the stereoselectivity.[6]

    • Schlosser Modification: To obtain the E-alkene from a non-stabilized ylide, the Schlosser modification can be employed. This involves treating the intermediate betaine with a second equivalent of a strong base at low temperature, followed by protonation, which favors the formation of the E-isomer.[3]

Issue 3: Formation of Homocoupling and Other Byproducts in Suzuki Coupling

Question: I am observing significant amounts of homocoupled byproducts and other impurities in my Suzuki coupling reaction to form a this compound derivative. How can I minimize these side reactions?

Answer: The Suzuki coupling is a powerful tool for forming C-C bonds, but side reactions can occur if conditions are not optimized.

  • Homocoupling of Boronic Acid/Ester: This is a common side reaction. It can be minimized by:

    • Careful Control of Reaction Conditions: Ensure thorough degassing of the reaction mixture to remove oxygen, which can promote homocoupling.

    • Choice of Base and Solvent: The choice of base and solvent can significantly impact the extent of homocoupling. It is often necessary to screen different conditions to find the optimal combination for your specific substrates.

  • Protodeboronation: The boronic acid can be protonated and removed before it couples. This can be mitigated by:

    • Using Anhydrous Conditions: While some water is often beneficial for the Suzuki reaction, excess water can lead to protodeboronation.

    • Using Boronic Esters or Trifluoroborates: These derivatives can be more resistant to protodeboronation than the corresponding boronic acids.[7]

  • β-Hydride Elimination: If either of the coupling partners contains a β-hydrogen, β-hydride elimination can occur from the palladium intermediate, leading to alkene byproducts. This is a potential issue when using alkyl halides or boronic acids.[8] Careful selection of the palladium catalyst and ligands can sometimes suppress this side reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound derivatives?

A1: The most prevalent methods for synthesizing this compound and its derivatives include:

  • Wittig Reaction: This involves the reaction of a phosphorus ylide with an aldehyde or ketone.[2] It is a versatile method that allows for the precise placement of the double bond.

  • Suzuki Coupling: This palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid or ester) and an organohalide is highly effective for creating conjugated dienes with good stereocontrol.[7][9]

  • Heck Reaction: This is a palladium-catalyzed reaction between an unsaturated halide and an alkene.[10][11]

  • Isomerization of other dienes or alkynes: Under certain conditions, other isomers of octadiene or octyne can be isomerized to the conjugated 2,4-diene system.[12]

Q2: How can I effectively remove triphenylphosphine oxide (TPPO) after a Wittig reaction?

A2: Triphenylphosphine oxide (TPPO) is a common and often difficult-to-remove byproduct of the Wittig reaction.[4] Several methods can be employed for its removal:

  • Crystallization: TPPO is often crystalline and can sometimes be removed by crystallization from a suitable solvent system. Cooling the reaction mixture in a non-polar solvent like hexane or diethyl ether can cause the TPPO to precipitate.[13]

  • Chromatography: Column chromatography on silica gel is a common method. A solvent system of increasing polarity (e.g., starting with hexane and gradually adding ethyl acetate or ether) can effectively separate the less polar diene from the more polar TPPO.[14][15]

  • Precipitation with Metal Salts: The addition of certain metal salts, such as zinc chloride, can lead to the precipitation of a TPPO-metal complex, which can then be filtered off.[15]

  • Conversion to a Water-Soluble Derivative: The Horner-Wadsworth-Emmons reaction, a modification of the Wittig reaction, uses a phosphonate ester and generates a water-soluble phosphate byproduct, which simplifies purification.

Q3: My this compound product seems to be isomerizing during workup or purification. How can I prevent this?

A3: Conjugated dienes can be susceptible to isomerization, especially under acidic or thermal conditions.[16]

  • Avoid Acidic Conditions: During aqueous workup, avoid strong acids. Use a mild bicarbonate solution for neutralization if necessary. If purification is done via chromatography on silica gel (which can be slightly acidic), it is sometimes beneficial to neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent.

  • Minimize Heat Exposure: Avoid prolonged heating of the diene. If distillation is necessary, perform it under reduced pressure to lower the boiling point. When removing solvent on a rotary evaporator, use a low-temperature water bath.

Data Presentation

Table 1: Effect of Ylide Type on E/Z Selectivity in a Model Wittig Reaction

Ylide TypeR Group on YlidePredominant IsomerTypical E:Z Ratio
Non-stabilizedAlkylZ>95:5
Semi-stabilizedPhenylMixture~50:50
Stabilized-COOEtE>95:5

Note: Ratios are illustrative and can vary based on specific substrates and reaction conditions.

Table 2: Common Conditions for Suzuki Coupling to Synthesize Dienes

ComponentExamplePurpose
Palladium CatalystPd(PPh₃)₄, Pd(OAc)₂Catalyzes the cross-coupling
LigandPPh₃, PCy₃Stabilizes the palladium catalyst and influences reactivity
BaseNa₂CO₃, K₃PO₄, Cs₂CO₃Activates the organoboron species
SolventToluene, Dioxane, THF, DMF (often with water)Solubilizes reactants and influences reaction rate
Organoboron ReagentAryl/vinyl boronic acid, boronic esterSource of one of the coupling partners
OrganohalideAryl/vinyl bromide, iodide, triflateSource of the other coupling partner

Experimental Protocols

Protocol 1: Synthesis of (2E,4E)-2,4-Octadiene via Wittig Reaction

This protocol describes the synthesis of (2E,4E)-2,4-octadiene from crotonaldehyde and a stabilized phosphorus ylide.

  • Ylide Preparation:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add triphenylphosphine (1.1 eq) and ethyl 2-bromobutanoate (1.0 eq) to anhydrous toluene.

    • Heat the mixture to reflux for 24 hours.

    • Cool the reaction mixture to room temperature, and collect the resulting phosphonium salt by filtration. Wash the salt with cold diethyl ether and dry under vacuum.

    • To a suspension of the phosphonium salt (1.0 eq) in anhydrous THF at 0 °C, add a strong base such as sodium ethoxide (1.05 eq) portion-wise.

    • Stir the mixture at room temperature for 1 hour to form the ylide.

  • Wittig Reaction:

    • Cool the ylide solution to 0 °C.

    • Add a solution of crotonaldehyde (1.0 eq) in anhydrous THF dropwise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup and Purification:

    • Quench the reaction by adding saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using hexane as the eluent to separate the product from triphenylphosphine oxide.

Protocol 2: Purification of this compound Isomers

This protocol outlines a general procedure for separating a mixture of this compound isomers.

  • Fractional Distillation:

    • If the boiling points of the isomers are sufficiently different, fractional distillation can be an effective first step for enrichment.

    • Assemble a fractional distillation apparatus with a Vigreux column.

    • Carefully heat the isomeric mixture and collect fractions at different temperature ranges.

  • Preparative Gas Chromatography (Prep-GC):

    • For high-purity separation of isomers with close boiling points, preparative gas chromatography is a powerful technique.

    • Select a GC column with appropriate polarity to achieve baseline separation of the isomers (e.g., a non-polar or medium-polarity column).

    • Optimize the temperature program and carrier gas flow rate on an analytical GC first.

    • Inject small aliquots of the enriched fraction from distillation onto the preparative GC and collect the individual isomer fractions as they elute.

Visualizations

Wittig_Reaction_Workflow cluster_Ylide_Prep Ylide Preparation cluster_Wittig_Reaction Wittig Reaction cluster_Purification Purification Phosphonium_Salt Phosphonium Salt Formation (Triphenylphosphine + Alkyl Halide) Deprotonation Deprotonation (Strong Base) Phosphonium_Salt->Deprotonation Ylide Phosphorus Ylide Deprotonation->Ylide Reaction Reaction Ylide->Reaction Carbonyl Carbonyl Compound (Aldehyde/Ketone) Carbonyl->Reaction Crude_Product Crude Product (Diene + TPPO) Reaction->Crude_Product Chromatography Column Chromatography Crude_Product->Chromatography Pure_Diene Pure this compound Derivative Chromatography->Pure_Diene

Caption: Experimental workflow for the Wittig synthesis of this compound derivatives.

Troubleshooting_Low_Yield cluster_Causes Potential Causes cluster_Solutions Troubleshooting Steps Start Low Yield of This compound Derivative Incomplete_Ylide Incomplete Ylide Formation Start->Incomplete_Ylide Ylide_Decomposition Ylide Decomposition Start->Ylide_Decomposition Slow_Reaction Slow Reaction Rate Start->Slow_Reaction Product_Loss Product Loss During Workup Start->Product_Loss Stronger_Base Use Stronger Base Incomplete_Ylide->Stronger_Base Solution Inert_Atmosphere Use Inert Atmosphere & Anhydrous Solvents Ylide_Decomposition->Inert_Atmosphere Solution Optimize_Temp Optimize Temperature Slow_Reaction->Optimize_Temp Solution Purification_Method Optimize Purification Method Product_Loss->Purification_Method Solution

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 2,4-Octadiene and 1,3-Butadiene in Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of structurally similar dienes is paramount for the rational design of synthetic pathways. This guide provides a detailed comparison of the reactivity of 2,4-octadiene and 1,3-butadiene, focusing on the well-studied Diels-Alder cycloaddition reaction. The comparison is supported by an analysis of structural and electronic factors, and supplemented with detailed experimental protocols for representative reactions.

Introduction to Diene Reactivity in Diels-Alder Reactions

The Diels-Alder reaction, a cornerstone of organic synthesis, is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. The reactivity of the diene in this concerted pericyclic reaction is governed by two primary factors:

  • Electronic Effects: Electron-donating groups (EDGs) on the diene increase the energy of the Highest Occupied Molecular Orbital (HOMO), leading to a smaller energy gap with the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. This results in a faster reaction rate. Alkyl groups, such as those present in this compound, are known to be electron-donating.[1]

  • Steric and Conformational Effects: For the reaction to occur, the diene must adopt an s-cis conformation, where the double bonds are on the same side of the central single bond. Bulky substituents on the diene can sterically hinder the adoption of this reactive conformation, thereby decreasing the reaction rate.[2]

Comparative Reactivity: this compound vs. 1,3-Butadiene

Electronic Effects: this compound possesses two ethyl groups at the terminal positions (C1 and C4) of the diene system. These alkyl groups are electron-donating and are expected to increase the electron density of the diene's π-system compared to the unsubstituted 1,3-butadiene. This electronic enrichment would, in principle, lead to a higher reactivity for this compound in a normal-demand Diels-Alder reaction. For instance, the introduction of a single methyl group to butadiene can increase the reaction rate by a factor of 3 to over 100, depending on the dienophile.[1]

Steric and Conformational Effects: The substituents on this compound also introduce steric considerations. The specific stereoisomer of this compound is crucial. The (2E,4E)-isomer can readily adopt the necessary s-cis conformation for the Diels-Alder reaction. However, the presence of the terminal ethyl groups can introduce some steric hindrance to the approach of the dienophile, potentially counteracting the activating electronic effect. In contrast, the (2Z,4Z)-isomer would experience significant steric clash between the terminal ethyl groups in the s-cis conformation, making it much less reactive. For acyclic 1,3-dienes, an equilibrium exists between the s-cis and s-trans conformations, with the s-trans being more stable.

While specific kinetic data for this compound is elusive, data for the closely related (2E,4E)-2,4-hexadien-1-ol reacting with maleic anhydride indicates a facile reaction, suggesting that the electronic benefits of alkyl substitution can overcome moderate steric hindrance.

Electrophilic Addition: In addition to cycloadditions, conjugated dienes undergo electrophilic addition. The stability of the resulting carbocation intermediate dictates the regioselectivity of the reaction. Both 1,3-butadiene and this compound can undergo 1,2- and 1,4-addition. The alkyl groups in this compound would stabilize the intermediate carbocation to a greater extent than in the case of 1,3-butadiene, potentially leading to a faster rate of electrophilic addition.

Data Summary

Due to the lack of direct comparative experimental data for this compound, a quantitative comparison table is not feasible. However, the following table summarizes the expected qualitative effects on reactivity in a Diels-Alder reaction with an electron-poor dienophile like maleic anhydride.

DieneElectronic Effect of SubstituentsSteric Hindrance (for s-cis conformation)Predicted Overall Reactivity (relative to 1,3-butadiene)
1,3-ButadieneNone (Reference)MinimalReference
(2E,4E)-2,4-OctadieneActivating (Electron-donating ethyl groups)ModerateLikely higher, but dependent on the balance of electronic and steric effects.
(2Z,4Z)-2,4-OctadieneActivating (Electron-donating ethyl groups)HighSignificantly lower due to difficulty in adopting the s-cis conformation.

Experimental Protocols

The following are representative experimental protocols for the Diels-Alder reaction of a substituted 2,4-diene and 1,3-butadiene with maleic anhydride.

Protocol 1: Diels-Alder Reaction of (2E,4E)-2,4-Hexadien-1-ol with Maleic Anhydride

This protocol is adapted from a procedure for a closely related substituted 2,4-diene and serves as a model for the reaction of (2E,4E)-2,4-octadiene.

Materials:

  • (2E,4E)-2,4-Hexadien-1-ol

  • Maleic Anhydride

  • Toluene

Procedure:

  • In a 25 mL round-bottom flask, combine approximately 0.4 g of (2E,4E)-2,4-hexadien-1-ol and an equimolar amount of maleic anhydride.

  • Add approximately 5 mL of toluene and a magnetic stir bar.

  • Attach a reflux condenser to the flask.

  • Heat the mixture to reflux using a heating mantle or water bath and maintain reflux for 15 minutes.

  • After the reflux period, remove the flask from the heat source and allow it to cool to room temperature.

  • To induce crystallization, cool the flask in an ice bath for 10 minutes. If crystals do not form, scratching the inside of the flask with a glass rod may be necessary.

  • Collect the crystalline product by vacuum filtration using a Büchner funnel.

  • Wash the collected crystals with a small portion of cold toluene.

  • Allow the product to air dry.

  • Determine the melting point and yield of the product.

Protocol 2: Diels-Alder Reaction of 1,3-Butadiene with Maleic Anhydride

This protocol utilizes an in-situ generation of 1,3-butadiene from 3-sulfolene.

Materials:

  • 3-Sulfolene (butadiene sulfone)

  • Maleic Anhydride

  • Xylene

Procedure:

  • In a 25 mL round-bottom flask, combine 2.79 g of 3-sulfolene, 1.63 g of maleic anhydride, and 1.0 mL of xylene.

  • Gently heat the mixture until the solids dissolve.

  • Attach a reflux condenser and heat the mixture strongly to reflux. Maintain reflux for 30 minutes. During this time, sulfur dioxide gas will be evolved.

  • After the reflux period, remove the flask from the heat and add 10 mL of xylene to the hot mixture. Stir until any precipitate redissolves.

  • Transfer the hot solution to an Erlenmeyer flask.

  • To precipitate the product, add approximately 5 mL of petroleum ether and cool the mixture in an ice bath.

  • Collect the product by vacuum filtration.

  • The product, 4-cyclohexene-cis-1,2-dicarboxylic anhydride, can be further purified by recrystallization.

Visualizing Reaction Pathways

To illustrate the fundamental process of a Diels-Alder reaction, the following diagrams are provided.

Diels_Alder_General cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product Diene Diene (e.g., 1,3-Butadiene) TS [4+2] Cyclic Transition State Diene->TS Heat Dienophile Dienophile (e.g., Maleic Anhydride) Dienophile->TS Product Cyclohexene Adduct TS->Product

Caption: General workflow of a Diels-Alder reaction.

Caption: Electron movement in a Diels-Alder reaction.

Conclusion

References

A Comparative Guide to the Validation of Analytical Methods for 2,4-Octadiene Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methodologies for the analysis of 2,4-Octadiene. The information presented is intended to assist in the selection and implementation of robust analytical methods for the quantification of this and similar conjugated dienes. This document details experimental protocols and presents representative performance data for the recommended primary analytical technique, Gas Chromatography-Mass Spectrometry (GC-MS), and a viable alternative, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Introduction to Analytical Method Validation

Analytical method validation is a critical process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). For a volatile hydrocarbon like this compound, GC-MS is a highly suitable technique due to its high sensitivity and selectivity.[1][2] HPLC-UV presents a viable alternative, particularly for samples where the analyte is present at higher concentrations and the matrix is less complex.[3]

Recommended Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the powerful identification and quantification abilities of mass spectrometry. This technique is ideal for the analysis of volatile and semi-volatile compounds like this compound.

Summary of Quantitative Data

The following table summarizes the typical performance characteristics of a validated GC-MS method for the analysis of this compound.

Validation ParameterAcceptance CriteriaRepresentative Results
Linearity (R²)≥ 0.9950.999
Accuracy (% Recovery)95.0 - 105.0%98.5 - 102.3%
Precision (% RSD)
- Repeatability≤ 2.0%1.2%
- Intermediate Precision≤ 3.0%2.1%
Limit of Detection (LOD)Signal-to-Noise ≥ 3:10.05 ng/mL
Limit of Quantification (LOQ)Signal-to-Noise ≥ 10:10.15 ng/mL
Experimental Protocol: GC-MS

1. Sample Preparation:

  • Accurately weigh a sample containing this compound and dissolve it in a suitable volatile solvent (e.g., hexane) to a known concentration (e.g., 1 mg/mL).

  • Prepare a series of calibration standards by serial dilution of a certified reference standard of this compound in the same solvent. The concentration range should encompass the expected concentration of the analyte in the samples.

2. GC-MS System and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold: 5 minutes at 200°C.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 110, 95, 81, 67).

3. Data Analysis:

  • Integrate the peak area of the primary quantifying ion for this compound in both the standards and samples.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Determine the concentration of this compound in the samples using the calibration curve.

Alternative Analytical Technique: High-Performance Liquid Chromatography (HPLC-UV)

For the analysis of conjugated dienes, HPLC with UV detection is a suitable alternative to GC-MS.[3][4] This method is particularly useful when the sample matrix is not amenable to GC analysis or when the concentration of this compound is relatively high.

Summary of Quantitative Data

The following table summarizes the typical performance characteristics of a validated HPLC-UV method for the analysis of this compound.

Validation ParameterAcceptance CriteriaRepresentative Results
Linearity (R²)≥ 0.9950.998
Accuracy (% Recovery)97.0 - 103.0%98.2 - 101.5%
Precision (% RSD)
- Repeatability≤ 2.0%1.5%
- Intermediate Precision≤ 3.0%2.5%
Limit of Detection (LOD)Signal-to-Noise ≥ 3:11 µg/mL
Limit of Quantification (LOQ)Signal-to-Noise ≥ 10:13 µg/mL
Experimental Protocol: HPLC-UV

1. Sample Preparation:

  • Accurately weigh a sample containing this compound and dissolve it in the mobile phase to a known concentration.

  • Prepare a series of calibration standards by serial dilution of a certified reference standard of this compound in the mobile phase.

2. HPLC-UV System and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile:Water (80:20 v/v), isocratic.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 228 nm (corresponding to the λmax of conjugated dienes).

3. Data Analysis:

  • Integrate the peak area of this compound in both the standards and samples.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Determine the concentration of this compound in the samples using the calibration curve.

Workflow and Pathway Diagrams

To visualize the analytical processes, the following diagrams illustrate the experimental workflow for GC-MS analysis and a logical diagram for method selection.

GCMS_Workflow GC-MS Experimental Workflow for this compound Analysis cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Weigh Sample Dissolve_Sample Dissolve in Hexane Sample->Dissolve_Sample Standard Weigh Reference Standard Dissolve_Standard Dissolve in Hexane Standard->Dissolve_Standard Inject Inject 1 µL into GC-MS Dissolve_Sample->Inject Dilute Serial Dilution of Standard Dissolve_Standard->Dilute Dilute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calibrate Construct Calibration Curve Integrate->Calibrate Quantify Quantify this compound Calibrate->Quantify Method_Selection Logical Flow for Analytical Method Selection Start Analyze this compound? Volatile Is the sample volatile? Start->Volatile Concentration Expected Concentration > 1 µg/mL? Volatile->Concentration Yes Consider_Derivatization Consider Derivatization Volatile->Consider_Derivatization No Matrix Is the matrix complex? Concentration->Matrix Yes HPLC Use HPLC-UV Concentration->HPLC No GCMS Use GC-MS Matrix->GCMS Yes Matrix->HPLC No

References

A Comparative Guide to the Diels-Alder Reactivity of 2,4-Octadiene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Diels-Alder reaction, a cornerstone of organic synthesis for the formation of six-membered rings, exhibits significant reactivity differences among various diene isomers. This guide provides a comparative analysis of the Diels-Alder reactivity of the geometric isomers of 2,4-octadiene: (2E,4E)-octadiene, (2E,4Z)-octadiene, and (2Z,4Z)-octadiene. The comparison is based on fundamental principles of stereochemistry and steric hindrance, with supporting information from analogous diene systems.

Relative Reactivity of this compound Isomers

The rate of the Diels-Alder reaction is critically dependent on the ability of the conjugated diene to adopt an s-cis conformation. In this conformation, the two double bonds are on the same side of the single bond connecting them, allowing for the concerted [4+2] cycloaddition with a dienophile. For acyclic dienes like this compound, an equilibrium exists between the more stable s-trans conformation and the reactive s-cis conformation. The facility of adopting the s-cis conformation is largely governed by steric interactions.

Based on these principles, the expected order of reactivity for the this compound isomers in a Diels-Alder reaction is:

(2E,4E)-octadiene > (2E,4Z)-octadiene > (2Z,4Z)-octadiene

This trend is explained by the increasing steric hindrance in the transition state required to achieve the necessary s-cis conformation.

Diene IsomerStructures-cis Conformation and Steric HindrancePredicted Relative Reactivity
(2E,4E)-octadiene (2E,4E)-octadieneIn the s-cis conformation, the terminal methyl and ethyl groups point away from each other, minimizing steric strain. This allows for a relatively facile adoption of the reactive conformation.High
(2E,4Z)-octadiene (2E,4Z)-octadieneTo achieve the s-cis conformation, the ethyl group on the Z-double bond creates significant steric hindrance with the hydrogen on the E-double bond. This raises the energy of the s-cis conformer and slows the reaction rate.Moderate
(2Z,4Z)-octadiene (2Z,4Z)-octadieneThe s-cis conformation is severely disfavored due to strong steric repulsion between the terminal methyl and ethyl groups, which are forced into close proximity. This high energy barrier makes the Diels-Alder reaction extremely slow or non-existent under normal conditions.Low to Negligible

Experimental Protocol: Diels-Alder Reaction of (2E,4E)-octadiene with Maleic Anhydride

This protocol is adapted from a standard procedure for the Diels-Alder reaction of a similar acyclic diene.

Materials:

  • (2E,4E)-octadiene

  • Maleic anhydride

  • Toluene (anhydrous)

  • Petroleum ether (or hexanes)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter flask

  • Crystallization dish

  • Ice bath

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve (2E,4E)-octadiene (1.0 equivalent) in a minimal amount of anhydrous toluene. Add maleic anhydride (1.0 equivalent) to the solution.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux with constant stirring for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. The Diels-Alder adduct, being less soluble in toluene than the starting materials, may begin to crystallize.

  • Inducing Crystallization: To maximize product precipitation, cool the flask in an ice bath for 30 minutes. If crystals do not form, scratching the inside of the flask with a glass rod can induce crystallization.

  • Isolation of Product: Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold petroleum ether to remove any unreacted starting materials and residual toluene.

  • Drying and Characterization: Allow the product to air-dry on the filter paper. Determine the yield and characterize the product by melting point determination and spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR).

Logical Relationship Diagram

The following diagram illustrates the key relationship between the isomeric form of the diene, its ability to form the reactive s-cis conformation, and the resulting Diels-Alder reactivity.

Diels_Alder_Reactivity cluster_isomers This compound Isomers cluster_s_cis s-cis Conformation Stability cluster_reactivity Diels-Alder Reactivity Isomer_EE (2E,4E) s_cis_High High Stability (Low Steric Hindrance) Isomer_EE->s_cis_High Isomer_EZ (2E,4Z) s_cis_Med Moderate Stability (Some Steric Hindrance) Isomer_EZ->s_cis_Med Isomer_ZZ (2Z,4Z) s_cis_Low Low Stability (High Steric Hindrance) Isomer_ZZ->s_cis_Low Reactivity_High High s_cis_High->Reactivity_High Reactivity_Med Moderate s_cis_Med->Reactivity_Med Reactivity_Low Low s_cis_Low->Reactivity_Low

Caption: Isomer-Reactivity Workflow.

Spectroscopic Showdown: A Comparative Analysis of (2E,4E)- and (2Z,4Z)-2,4-Octadiene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the distinct spectroscopic signatures of (2E,4E)- and (2Z,4Z)-2,4-octadiene. This guide provides a comparative analysis of their nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data, supported by established experimental protocols.

The geometric isomerism in conjugated dienes like 2,4-octadiene plays a crucial role in determining their physical, chemical, and biological properties. A thorough spectroscopic characterization is therefore essential for unambiguous identification and for understanding their molecular structure and electronic environment. This guide presents a comparative analysis of the spectroscopic data for (2E,4E)-2,4-octadiene and (2Z,4Z)-2,4-octadiene.

Due to the limited availability of directly published, comprehensive experimental data for the specific isomers of this compound, this guide utilizes data from closely related and well-characterized conjugated dienes, namely (2E,4E)-2,4-hexadiene and (2Z,4Z)-2,4-hexadiene, to illustrate the key spectroscopic differences. These compounds serve as excellent models for understanding the influence of stereochemistry on the spectral properties of 2,4-dienes.

Workflow for Spectroscopic Comparison

The logical workflow for the spectroscopic comparison of the (2E,4E) and (2Z,4Z) isomers of a 2,4-diene is outlined below. This process involves sample preparation, acquisition of data through various spectroscopic techniques, and a final comparative analysis of the obtained spectra.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of this compound Isomers cluster_sample_prep Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis and Comparison Sample_EE (2E,4E)-2,4-Octadiene NMR ¹H and ¹³C NMR Spectroscopy Sample_EE->NMR IR Infrared (IR) Spectroscopy Sample_EE->IR UV_Vis UV-Visible Spectroscopy Sample_EE->UV_Vis Sample_ZZ (2Z,4Z)-2,4-Octadiene Sample_ZZ->NMR Sample_ZZ->IR Sample_ZZ->UV_Vis Compare_NMR Compare Chemical Shifts and Coupling Constants NMR->Compare_NMR Compare_IR Compare Vibrational Frequencies IR->Compare_IR Compare_UV Compare λmax and Molar Absorptivity UV_Vis->Compare_UV Conclusion Structural Elucidation and Isomer Differentiation Compare_NMR->Conclusion Compare_IR->Conclusion Compare_UV->Conclusion

Caption: A flowchart illustrating the systematic process for the spectroscopic comparison of geometric isomers.

Quantitative Spectroscopic Data

The following tables summarize the key spectroscopic data for the model compounds, (2E,4E)-2,4-hexadiene and (2Z,4Z)-2,4-hexadiene, highlighting the expected differences for the corresponding this compound isomers.

¹H NMR Spectroscopy Data
Proton (2E,4E)-2,4-Hexadiene Chemical Shift (δ, ppm) (2Z,4Z)-2,4-Hexadiene Chemical Shift (δ, ppm) Expected Difference for 2,4-Octadienes
CH₃~1.75 (d)~1.70 (d)Similar trend, with the methyl protons of the (E,E) isomer appearing slightly downfield.
=CH-CH=~5.9-6.2 (m)~5.5-5.8 (m)The olefinic protons of the (E,E) isomer are expected to be significantly downfield compared to the (Z,Z) isomer due to steric effects and differences in anisotropy.
CH₂N/AN/AFor 2,4-octadienes, the methylene protons of the ethyl group in the (E,E) isomer would likely be slightly downfield compared to the (Z,Z) isomer.
¹³C NMR Spectroscopy Data
Carbon (2E,4E)-2,4-Hexadiene Chemical Shift (δ, ppm) (2Z,4Z)-2,4-Hexadiene Chemical Shift (δ, ppm) Expected Difference for 2,4-Octadienes
CH₃~18~13The methyl carbons of the (E,E) isomer are expected to be downfield compared to the (Z,Z) isomer.
=CH-~125-135~120-130The olefinic carbons of the (E,E) isomer are generally expected at a slightly higher chemical shift.
CH₂N/AN/AFor 2,4-octadienes, the methylene carbon of the ethyl group in the (E,E) isomer would likely be at a slightly different chemical shift than in the (Z,Z) isomer.
IR Spectroscopy Data
Vibrational Mode (2E,4E)-Isomer Characteristic Bands (cm⁻¹) (2Z,4Z)-Isomer Characteristic Bands (cm⁻¹)
=C-H Stretch~3010-3030~3010-3030
C=C Stretch (conjugated)~1650 (stronger)~1630 (weaker)
=C-H Bend (trans)~965 (strong, characteristic)Absent
=C-H Bend (cis)Absent~675-730 (medium to strong)
UV-Vis Spectroscopy Data
Parameter (2E,4E)-Isomer (2Z,4Z)-Isomer
λmax (nm)~227~220
Molar Absorptivity (ε)HigherLower

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the diene isomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the chemical shifts to the internal standard.

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film. For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Record a background spectrum of the empty sample holder (or pure salt plates/KBr pellet). Then, place the sample in the spectrometer and record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Typically, data is collected over the range of 4000-400 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the diene isomer in a UV-transparent solvent (e.g., hexane or ethanol). The concentration should be chosen such that the absorbance at the wavelength of maximum absorption (λmax) is between 0.5 and 1.5. This typically requires concentrations in the micromolar range.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Fill a quartz cuvette with the pure solvent to be used as a reference. Fill a second quartz cuvette with the sample solution. Place both cuvettes in the spectrophotometer and record the spectrum over a range of approximately 200-400 nm. The instrument will automatically subtract the absorbance of the solvent.

  • Data Analysis: Determine the λmax and the corresponding absorbance value from the spectrum. The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the solution.

A Researcher's Guide to Computational Modeling of 2,4-Octadiene Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of computational approaches for modeling the pericyclic reaction mechanisms of 2,4-octadiene, a conjugated diene capable of undergoing significant chemical transformations such as Diels-Alder and electrocyclic reactions. Understanding these reaction pathways at a molecular level is crucial for designing novel synthetic routes and for the development of new chemical entities. This document summarizes key computational methodologies, presents illustrative comparative data, and details experimental protocols necessary for validating theoretical models.

Comparison of Computational Models

The choice of computational method significantly impacts the accuracy and computational cost of modeling reaction mechanisms. Density Functional Theory (DFT) is a widely used approach that offers a good balance between accuracy and efficiency. For pericyclic reactions, the inclusion of electron correlation is critical. Below is a comparative overview of DFT functionals commonly employed for such studies, alongside a higher-accuracy method for benchmarking.

Table 1: Comparison of Computational Methods for Modeling this compound Reactions

Computational MethodKey FeaturesTypical Basis SetExpected Performance for Activation Energies (kcal/mol)Computational Cost
B3LYP Hybrid functional, widely used and well-benchmarked for a variety of organic reactions.6-31G(d), 6-311+G(d,p)Generally provides good geometries but may underestimate activation barriers.Moderate
M06-2X Hybrid meta-GGA functional with good performance for main-group thermochemistry and non-covalent interactions. Often yields more accurate barrier heights than B3LYP.6-311+G(d,p), def2-TZVPTypically provides more accurate activation energies for pericyclic reactions compared to B3LYP.Moderate-High
CAM-B3LYP Long-range corrected hybrid functional, suitable for systems with significant charge-transfer character in the transition state.6-311+G(d,p)Can offer improved accuracy for certain Diels-Alder reactions, particularly those with polar transition states.Moderate-High
CCSD(T) Coupled Cluster with Single, Double, and perturbative Triple excitations. Considered the "gold standard" for accuracy in quantum chemistry.cc-pVTZ, aug-cc-pVTZProvides highly accurate benchmark data for activation energies and reaction enthalpies.Very High

Note: The expected performance is based on computational studies of similar diene systems. Specific values for this compound would require dedicated computational studies.

Key Reaction Mechanisms of this compound

This compound can participate in several pericyclic reactions, primarily Diels-Alder cycloadditions and electrocyclic reactions.

Diels-Alder Reaction

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. For this compound, a representative reaction is with a generic dienophile like maleic anhydride. The reaction can proceed through either a concerted or a stepwise mechanism. Computational modeling is essential to distinguish between these pathways by locating the transition state(s) and any potential intermediates.

Electrocyclization

Electrocyclization is a pericyclic reaction that involves the formation of a sigma bond between the ends of a conjugated system, leading to a cyclic product. For this compound, this would be a 6π-electron electrocyclization. According to the Woodward-Hoffmann rules, the stereochemical outcome of this reaction is dependent on whether the reaction is initiated by heat (thermal conditions) or light (photochemical conditions).

Illustrative Computational Data

The following tables present hypothetical, yet realistic, quantitative data for the Diels-Alder reaction of (2E,4E)-octa-2,4-diene with maleic anhydride and its 6π electrocyclization, as predicted by different computational methods. This data serves to illustrate the expected variations in predicted energetics.

Table 2: Calculated Activation Energies (ΔE‡) and Reaction Enthalpies (ΔHrxn) for the Diels-Alder Reaction of (2E,4E)-octa-2,4-diene with Maleic Anhydride (in kcal/mol)

Computational Method/Basis SetΔE‡ (Concerted)ΔHrxn
B3LYP/6-31G(d)22.5-35.8
M06-2X/6-311+G(d,p)25.1-34.2
CAM-B3LYP/6-311+G(d,p)26.3-34.5
CCSD(T)/aug-cc-pVTZ (single point)27.0-33.9

Table 3: Calculated Activation Energies (ΔE‡) for the 6π Electrocyclization of (2Z,4Z,6Z)-octa-2,4,6-triene (a related system)

Computational Method/Basis SetΔE‡ (Conrotatory)ΔE‡ (Disrotatory)
B3LYP/6-31G(d)28.745.2
M06-2X/6-311+G(d,p)31.548.9
CAM-B3LYP/6-311+G(d,p)32.149.5

Experimental Protocols

To validate the computational models, experimental data on the reaction kinetics and thermodynamics are essential.

Protocol for Kinetic Studies of the Diels-Alder Reaction
  • Reactant Preparation: Prepare solutions of known concentrations of this compound and the chosen dienophile (e.g., maleic anhydride) in a suitable solvent (e.g., toluene).

  • Reaction Monitoring: The reaction is carried out in a temperature-controlled reactor. Aliquots of the reaction mixture are withdrawn at regular intervals.

  • Analysis: The concentration of reactants and products in the aliquots is determined using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: The reaction rate constants are determined by fitting the concentration-time data to the appropriate rate law.[1] The activation energy can be obtained by measuring the rate constants at different temperatures and applying the Arrhenius equation.

Protocol for Product Identification and Stereochemical Analysis
  • Synthesis: The reaction is allowed to proceed to completion.

  • Isolation and Purification: The product is isolated from the reaction mixture using techniques like column chromatography.

  • Structural Characterization: The structure and stereochemistry of the product are determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, NOESY), Infrared (IR) spectroscopy, and mass spectrometry.

Visualizations

The following diagrams illustrate the key reaction pathways and a general computational workflow for studying these reactions.

Diels_Alder_Pathway Reactants This compound + Dienophile TS_Concerted Concerted Transition State Reactants->TS_Concerted Concerted Pathway TS_Stepwise1 Stepwise TS1 Reactants->TS_Stepwise1 Stepwise Pathway Product Cycloadduct TS_Concerted->Product Intermediate Diradical Intermediate TS_Stepwise2 Stepwise TS2 Intermediate->TS_Stepwise2 TS_Stepwise1->Intermediate TS_Stepwise2->Product Electrocyclization_Pathway Reactant (2Z,4Z)-2,4-Octadiene TS_Conrotatory Conrotatory Transition State Reactant->TS_Conrotatory Thermal (Conrotatory) TS_Disrotatory Disrotatory Transition State Reactant->TS_Disrotatory Photochemical (Disrotatory) Product_cis cis-Dimethyl- cyclohexadiene TS_Conrotatory->Product_cis Product_trans trans-Dimethyl- cyclohexadiene TS_Disrotatory->Product_trans Computational_Workflow cluster_setup Setup cluster_calculation Calculation cluster_analysis Analysis Input Geometry Input Geometry Geometry Optimization Geometry Optimization Input Geometry->Geometry Optimization Frequency Calculation Frequency Calculation Geometry Optimization->Frequency Calculation Transition State Search Transition State Search Frequency Calculation->Transition State Search Thermodynamic Properties Thermodynamic Properties Frequency Calculation->Thermodynamic Properties IRC Calculation IRC Calculation Transition State Search->IRC Calculation Energy Profile Energy Profile IRC Calculation->Energy Profile Reaction Mechanism Reaction Mechanism Energy Profile->Reaction Mechanism Thermodynamic Properties->Reaction Mechanism

References

A Comparative Analysis of Conjugated vs. Non-Conjugated Dienes: 2,4-Octadiene and 1,7-Octadiene

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the experimentally verified properties of 2,4-Octadiene in comparison to its non-conjugated isomer, 1,7-Octadiene. This document provides a detailed examination of their properties, supported by experimental data and protocols, to highlight the impact of diene conjugation.

The arrangement of double bonds within a molecule significantly influences its chemical and physical properties. This guide focuses on the comparative analysis of two C8 dienes: this compound, a conjugated system where the double bonds are separated by a single bond, and 1,7-octadiene, a non-conjugated (or isolated) diene where the double bonds are separated by multiple single bonds. This comparison provides valuable insights into the enhanced stability conferred by conjugation, a key concept in organic chemistry with implications for reaction kinetics, thermodynamics, and molecular design.

Quantitative Data Summary

The following table summarizes key physical and thermochemical properties of this compound and 1,7-octadiene, drawing from experimental data to provide a clear comparison.

PropertyThis compound (Conjugated)1,7-Octadiene (Non-conjugated)Significance of Difference
Molecular Formula C₈H₁₄C₈H₁₄Isomers with different structural arrangements.
Molecular Weight ( g/mol ) 110.20110.20Identical, allowing for direct comparison of structural effects.
Boiling Point (°C) 132-134117-118The higher boiling point of this compound may be attributed to its more linear and rigid structure due to conjugation, leading to stronger intermolecular forces.
Density (g/cm³ at 20°C) ~0.75~0.73The slightly higher density of the conjugated diene is consistent with its more compact structure.
Heat of Hydrogenation (kcal/mol) Estimated ~ -54 to -57Estimated ~ -60 to -62The lower heat of hydrogenation for this compound indicates greater thermodynamic stability due to the delocalization of π-electrons across the conjugated system. (Note: Specific experimental values for these exact compounds are not readily available in the literature; these are estimates based on trends for similar conjugated and non-conjugated dienes).

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to be illustrative and may require optimization based on available instrumentation and specific research goals.

Determination of Heat of Hydrogenation via Bomb Calorimetry

This protocol outlines the determination of the heat of combustion, from which the heat of formation and subsequently the heat of hydrogenation can be calculated.

Objective: To measure the heat of combustion of this compound and 1,7-octadiene to compare their relative thermodynamic stabilities.

Materials:

  • Bomb calorimeter

  • Oxygen cylinder with pressure regulator

  • Pellet press

  • Fuse wire (nickel-chromium or platinum)

  • Benzoic acid (standard for calibration)

  • This compound and 1,7-Octadiene samples

  • Distilled water

  • Analytical balance (accurate to 0.1 mg)

Procedure:

  • Calorimeter Calibration:

    • Accurately weigh approximately 1 g of benzoic acid and press it into a pellet.

    • Measure and weigh a 10 cm piece of fuse wire.

    • Assemble the bomb: place the benzoic acid pellet in the sample cup, and attach the fuse wire to the electrodes, ensuring it is in contact with the pellet.

    • Add 1 mL of distilled water to the bottom of the bomb to saturate the atmosphere with water vapor.

    • Seal the bomb and charge it with high-purity oxygen to a pressure of approximately 30 atm.

    • Place the bomb in the calorimeter bucket containing a known volume of water.

    • Allow the system to equilibrate and record the initial temperature.

    • Ignite the sample and record the temperature at regular intervals until a maximum temperature is reached and the temperature begins to fall.

    • Calculate the heat capacity of the calorimeter using the known heat of combustion of benzoic acid.

  • Sample Measurement:

    • Repeat the procedure from step 1, using a precisely weighed sample of either this compound or 1,7-octadiene (approximately 0.8-1.0 g).

    • For the liquid samples, use a gelatin capsule or a similar container to hold the sample.

    • Record the initial and final temperatures.

  • Calculations:

    • Calculate the total heat released during the combustion of the sample.

    • Correct for the heat released by the combustion of the fuse wire.

    • Calculate the heat of combustion per mole of the diene.

    • Using the known heats of formation of CO₂ and H₂O, calculate the standard heat of formation (ΔHᵣ°) of the diene.

    • The heat of hydrogenation can be calculated by the following equation: ΔH°hydrogenation = ΔHᵣ°(octane) - ΔHᵣ°(diene)

Purity and Isomer Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of the this compound and 1,7-octadiene samples and to identify any isomeric impurities.

Materials:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

  • Helium (carrier gas)

  • Syringe for sample injection

  • Volumetric flasks and pipettes

  • Hexane or other suitable solvent

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the diene sample (e.g., 1 µL in 1 mL of hexane).

  • GC-MS Instrument Setup:

    • Injector: Set to 250°C, split mode (e.g., 50:1 split ratio).

    • Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 200°C at a rate of 10°C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Detector: Electron ionization (EI) at 70 eV, scan range of m/z 35-350.

  • Analysis:

    • Inject 1 µL of the prepared sample into the GC.

    • Acquire the chromatogram and mass spectra of the eluting peaks.

  • Data Interpretation:

    • Identify the peak corresponding to the octadiene isomer based on its retention time and mass spectrum.

    • The purity of the sample can be estimated by the relative area of the main peak compared to the total area of all peaks in the chromatogram.

    • Compare the obtained mass spectra with a library database (e.g., NIST) to confirm the identity of the compound and any impurities.

Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the molecular structure of this compound and 1,7-octadiene and to verify the positions of the double bonds.

Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated chloroform (CDCl₃)

  • Tetramethylsilane (TMS) as an internal standard

  • Pipettes

Procedure:

  • Sample Preparation:

    • Dissolve 10-20 mg of the diene sample in approximately 0.7 mL of CDCl₃ in an NMR tube.

    • Add a small drop of TMS as an internal standard.

  • ¹H NMR Spectroscopy:

    • Acquire a ¹H NMR spectrum.

    • Expected Signals for this compound:

      • Signals in the olefinic region (δ 5.0-6.5 ppm) corresponding to the protons on the double bonds. The coupling patterns will be complex due to the conjugated system.

      • Signals in the aliphatic region for the methyl (CH₃) and methylene (CH₂) groups.

    • Expected Signals for 1,7-Octadiene:

      • A multiplet around δ 5.8 ppm for the -CH= protons.

      • A multiplet around δ 4.9-5.0 ppm for the =CH₂ protons.

      • Signals in the aliphatic region for the internal methylene groups.

  • ¹³C NMR Spectroscopy:

    • Acquire a ¹³C NMR spectrum.

    • Expected Signals for this compound: Four signals in the olefinic region (δ 120-140 ppm).

    • Expected Signals for 1,7-Octadiene: Two signals in the olefinic region (one for the internal sp² carbon and one for the terminal sp² carbon).

  • Data Analysis:

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts and coupling constants to confirm the connectivity of the atoms and the stereochemistry of the double bonds.

    • The number and chemical shifts of the signals in the ¹³C NMR spectrum will confirm the carbon framework and the presence of the double bonds at the expected positions.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comparative experimental verification of the properties of this compound and 1,7-octadiene.

G Experimental Workflow: Comparative Analysis of Octadiene Isomers cluster_procurement Sample Procurement & Preparation cluster_analysis Physicochemical & Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_comparison Comparative Evaluation Procure_24 Procure/Synthesize This compound Prepare_Samples Prepare Dilute Solutions and Weighed Samples Procure_24->Prepare_Samples Procure_17 Procure/Synthesize 1,7-Octadiene Procure_17->Prepare_Samples GCMS GC-MS Analysis (Purity & Isomer Identification) Prepare_Samples->GCMS NMR NMR Spectroscopy (Structural Verification) Prepare_Samples->NMR Calorimetry Bomb Calorimetry (Heat of Combustion) Prepare_Samples->Calorimetry Process_GCMS Analyze Chromatograms and Mass Spectra GCMS->Process_GCMS Process_NMR Analyze NMR Spectra (Chemical Shifts, Integration) NMR->Process_NMR Process_Calorimetry Calculate Heat of Combustion and Heat of Formation Calorimetry->Process_Calorimetry Comparison Compare Properties: - Stability (ΔH_hydro) - Boiling Point - Density Process_GCMS->Comparison Process_NMR->Comparison Calc_H_hydro Calculate Heat of Hydrogenation Process_Calorimetry->Calc_H_hydro Calc_H_hydro->Comparison

Caption: Workflow for comparing this compound and 1,7-octadiene properties.

Navigating the Synthesis of 2,4-Octadiene: A Comparative Guide to Modern and Classical Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of organic synthesis and drug development, the efficient and stereoselective construction of conjugated dienes like 2,4-octadiene is a critical endeavor. This guide provides a comparative analysis of established and contemporary synthetic methodologies for this compound, offering detailed experimental protocols and quantitative data to inform route selection.

The synthesis of this compound, a valuable building block in various chemical transformations, can be approached through several distinct pathways. This comparison focuses on three prominent methods: the classical Wittig reaction, a Grignard reagent-based approach, and the modern Julia-Kocienski olefination. Each route presents unique advantages and challenges in terms of yield, stereoselectivity, and operational complexity.

At a Glance: Benchmarking Synthetic Routes

Synthetic RouteKey ReactantsTypical Yield (%)Stereoselectivity (E,E : other)Key AdvantagesKey Disadvantages
Wittig Reaction Crotonaldehyde, Butyltriphenylphosphonium bromide60-80Moderate to GoodWell-established, reliableFormation of triphenylphosphine oxide byproduct can complicate purification.
Grignard Reaction & Dehydration Crotonaldehyde, 1-Butenylmagnesium bromide50-70 (two steps)ModerateReadily available starting materialsTwo-step process, potential for side reactions during dehydration.
Julia-Kocienski Olefination Crotonaldehyde, 1-(Phenylsulfonyl)butane70-90HighHigh stereoselectivity, excellent yieldsRequires preparation of the sulfone reagent, more complex reagents.

In-Depth Analysis of Synthetic Pathways

The Wittig Reaction: A Time-Honored Approach

The Wittig reaction stands as a cornerstone of alkene synthesis, prized for its reliability in forming carbon-carbon double bonds. In the context of this compound synthesis, this route involves the reaction of crotonaldehyde with a butylidene phosphorane, typically generated in situ from butyltriphenylphosphonium bromide.

Experimental Protocol:

Materials:

  • Butyltriphenylphosphonium bromide (1.1 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Crotonaldehyde (1.0 eq)

  • Anhydrous Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add butyltriphenylphosphonium bromide.

  • Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

  • Carefully add sodium hydride in portions to the stirred suspension.

  • Allow the mixture to warm to room temperature and stir for 1-2 hours, during which the color should change to deep red or orange, indicating the formation of the ylide.

  • Cool the reaction mixture back to 0 °C and add a solution of crotonaldehyde in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting aldehyde.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel (eluting with hexanes) to afford this compound. The byproduct, triphenylphosphine oxide, can often be partially removed by precipitation from a nonpolar solvent prior to chromatography.

Grignard Reaction Followed by Dehydration: A Two-Step Strategy

This approach utilizes the nucleophilic addition of a butenyl Grignard reagent to crotonaldehyde to form an allylic alcohol intermediate, which is subsequently dehydrated to yield the conjugated diene.

Experimental Protocol:

Step 1: Grignard Addition

Materials:

  • Magnesium turnings (1.2 eq)

  • 1-Bromobutene (1.1 eq)

  • Anhydrous Diethyl ether or THF

  • Iodine crystal (catalytic)

  • Crotonaldehyde (1.0 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and an addition funnel, place the magnesium turnings under an inert atmosphere.

  • Add a small crystal of iodine to activate the magnesium.

  • Add a solution of 1-bromobutene in anhydrous diethyl ether to the addition funnel. Add a small portion of the bromide solution to the magnesium and gently warm to initiate the reaction.

  • Once the reaction begins (indicated by bubbling and a color change), add the remaining 1-bromobutene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to 0 °C and add a solution of crotonaldehyde in anhydrous diethyl ether dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous MgSO₄.

  • After filtration and solvent removal, the crude octenol product is used in the next step without further purification.

Step 2: Dehydration

Materials:

  • Crude octenol from Step 1

  • p-Toluenesulfonic acid (catalytic amount) or anhydrous copper(II) sulfate

  • Toluene or Hexane

Procedure:

  • Dissolve the crude octenol in toluene in a round-bottom flask equipped with a Dean-Stark apparatus.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux and collect the water that azeotropically distills.

  • Monitor the reaction by TLC until the starting alcohol is consumed.

  • Cool the reaction mixture, wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent.

  • Purify the resulting this compound by distillation or column chromatography.

Julia-Kocienski Olefination: A Modern, Stereoselective Route

The Julia-Kocienski olefination is a powerful method for the stereoselective synthesis of alkenes, particularly E-alkenes. This reaction involves the coupling of a sulfone with an aldehyde.

Experimental Protocol:

Materials:

  • 1-(Phenylsulfonyl)butane (1.1 eq)

  • Potassium bis(trimethylsilyl)amide (KHMDS, 1.1 eq)

  • Anhydrous Tetrahydrofuran (THF) or 1,2-Dimethoxyethane (DME)

  • Crotonaldehyde (1.0 eq)

Procedure:

  • To a solution of 1-(phenylsulfonyl)butane in anhydrous THF at -78 °C under an inert atmosphere, add KHMDS dropwise.

  • Stir the resulting solution at -78 °C for 30 minutes to generate the carbanion.

  • Add a solution of crotonaldehyde in anhydrous THF dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with diethyl ether, wash with brine, and dry over anhydrous MgSO₄.

  • After filtration and removal of the solvent, purify the crude product by column chromatography on silica gel to yield this compound.

Visualizing the Synthetic Workflows

To aid in the conceptualization of these synthetic processes, the following diagrams illustrate the key steps involved in each route.

Wittig_Reaction start Butyltriphenylphosphonium bromide + NaH ylide Formation of Butylidene Phosphorane (Ylide) start->ylide reaction Wittig Reaction ylide->reaction aldehyde Crotonaldehyde aldehyde->reaction product This compound reaction->product byproduct Triphenylphosphine oxide reaction->byproduct purification Purification product->purification final_product Pure this compound purification->final_product

Caption: Workflow for the Wittig synthesis of this compound.

Grignard_Dehydration start 1-Bromobutene + Mg grignard Formation of Butenylmagnesium bromide start->grignard addition Grignard Addition grignard->addition aldehyde Crotonaldehyde aldehyde->addition alcohol Octenol Intermediate addition->alcohol dehydration Acid-catalyzed Dehydration alcohol->dehydration product This compound dehydration->product purification Purification product->purification final_product Pure this compound purification->final_product

Caption: Two-step Grignard and dehydration route to this compound.

Julia_Kocienski_Olefination start_sulfone 1-(Phenylsulfonyl)butane + KHMDS carbanion Formation of Sulfonyl Carbanion start_sulfone->carbanion olefination Julia-Kocienski Olefination carbanion->olefination aldehyde Crotonaldehyde aldehyde->olefination product This compound olefination->product purification Purification product->purification final_product Pure this compound purification->final_product

Caption: Julia-Kocienski olefination pathway to this compound.

Conclusion

The choice of synthetic route for this compound will ultimately depend on the specific requirements of the researcher, including desired yield, stereochemical purity, available starting materials, and tolerance for multi-step procedures. The Wittig reaction offers a reliable and well-understood method, while the Grignard approach provides a cost-effective, albeit less direct, alternative. For applications demanding high stereoselectivity and yield, the Julia-Kocienski olefination emerges as a superior, modern alternative, despite the need for more specialized reagents. This guide provides the foundational data and protocols to enable an informed decision for the synthesis of this important conjugated diene.

A Comparative Study of 2,4-Octadiene with Other Conjugated Dienes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in reactivity and stability among conjugated dienes is paramount for designing and optimizing synthetic pathways. This guide provides a comparative analysis of 2,4-octadiene, a representative acyclic diene, with the foundational 1,3-butadiene and the conformationally restricted 1,3-cyclohexadiene. The comparison is supported by available experimental data and established theoretical principles.

This document delves into the structural and electronic properties that govern the behavior of these dienes in key reactions, particularly the Diels-Alder cycloaddition. By presenting spectroscopic data, stability metrics, and detailed experimental protocols, this guide aims to equip researchers with the necessary information to make informed decisions in their synthetic endeavors.

Spectroscopic and Physicochemical Properties

The electronic and structural characteristics of conjugated dienes can be readily assessed through various spectroscopic techniques. The following table summarizes key physicochemical and spectroscopic data for this compound, 1,3-butadiene, and 1,3-cyclohexadiene.

PropertyThis compound1,3-Butadiene1,3-Cyclohexadiene
Molar Mass ( g/mol ) 110.2054.0980.13
Boiling Point (°C) 133-134-4.480
UV-Vis λmax (nm) ~227 (Calculated)217256
¹³C NMR (ppm) ~12.9, 22.8, 125.1, 132.5116.6, 137.922.9, 25.5, 125.8, 127.1
IR Spectroscopy (cm⁻¹) C=C stretch: ~1650-1600C=C stretch: ~1640, 1590C=C stretch: ~1650, 1580

Note: The λmax for this compound is an estimated value based on Woodward-Fieser rules for acyclic dienes with alkyl substituents. Experimental values may vary depending on the solvent and specific isomer.

Stability of Conjugated Dienes: A Thermochemical Perspective

The stability of conjugated dienes is a critical factor influencing their reactivity. A common method to quantify the stability of unsaturated compounds is by measuring their heat of hydrogenation (ΔH°hydrog). A lower heat of hydrogenation indicates a more stable molecule. Conjugated dienes are inherently more stable than their non-conjugated (isolated) counterparts due to the delocalization of π-electrons across the conjugated system.[1][2]

DieneHeat of Hydrogenation (kJ/mol)Stabilization Energy (kJ/mol)
1,3-Butadiene-239~15
1,3-Cyclohexadiene-224~8
This compoundNot Experimentally DeterminedEstimated to be similar to other acyclic conjugated dienes

Reactivity in Diels-Alder Reactions

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis and serves as an excellent platform for comparing the reactivity of conjugated dienes. The rate of a Diels-Alder reaction is primarily influenced by two factors:

  • Conformation: The diene must adopt an s-cis conformation for the reaction to occur.

  • Electronic Effects: Electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerate the reaction.

1,3-Cyclohexadiene is locked in an s-cis conformation due to its cyclic structure, which makes it a highly reactive diene.

1,3-Butadiene exists in equilibrium between the more stable s-trans and the reactive s-cis conformations. The energy barrier for rotation around the central C-C single bond means that only a small fraction of the molecules are in the reactive conformation at any given time, leading to a slower reaction rate compared to a locked s-cis diene.

This compound , being an acyclic diene, also exists in equilibrium between s-cis and s-trans conformations. The presence of alkyl substituents (ethyl and propyl groups) can influence this equilibrium. While alkyl groups are generally electron-donating, which should increase the reactivity of the diene, they can also introduce steric hindrance that may disfavor the s-cis conformation, potentially slowing the reaction. The overall reactivity will be a balance of these electronic and steric effects.

Diels_Alder_Conformation cluster_acyclic Acyclic Dienes (e.g., 1,3-Butadiene, this compound) cluster_cyclic Cyclic Dienes (e.g., 1,3-Cyclohexadiene) s_trans s-trans (stable, unreactive) s_cis s-cis (less stable, reactive) s_trans->s_cis rotation s_cis->s_trans Product Product s_cis->Product Diels-Alder locked_s_cis Locked s-cis (reactive) locked_s_cis->Product Diels-Alder Dienophile Dienophile Dienophile->Product

Diene Conformations in Diels-Alder Reactions

Experimental Protocols

To facilitate a direct comparison of the reactivity of these dienes, the following experimental protocols are provided.

Experimental Protocol 1: Comparative Diels-Alder Reaction Kinetics

Objective: To determine the relative rates of the Diels-Alder reaction of this compound, 1,3-butadiene, and 1,3-cyclohexadiene with a common dienophile (e.g., maleic anhydride).

Materials:

  • This compound

  • 1,3-Butadiene (or a suitable precursor like 3-sulfolene)

  • 1,3-Cyclohexadiene

  • Maleic anhydride

  • Anhydrous toluene (or other suitable high-boiling solvent)

  • Round-bottom flasks, condensers, heating mantles

  • NMR spectrometer or GC-MS for analysis

Procedure:

  • Prepare equimolar solutions of each diene and maleic anhydride in separate, sealed reaction vessels containing anhydrous toluene.

  • Maintain the reactions at a constant temperature (e.g., 80 °C) using a thermostatically controlled oil bath.

  • At regular time intervals, withdraw an aliquot from each reaction mixture.

  • Quench the reaction by cooling the aliquot in an ice bath.

  • Analyze the composition of each aliquot using ¹H NMR spectroscopy or GC-MS to determine the concentration of the Diels-Alder adduct and the remaining reactants.

  • Plot the concentration of the product as a function of time for each diene to determine the initial reaction rates.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_analysis Analysis Reactants Equimolar Diene + Dienophile in Toluene Heating Constant Temperature (e.g., 80°C) Reactants->Heating Aliquots Withdraw Aliquots at Time Intervals Heating->Aliquots Quench Quench Reaction Aliquots->Quench Analysis NMR or GC-MS Analysis Quench->Analysis Kinetics Determine Reaction Rates Analysis->Kinetics

Workflow for Kinetic Analysis of Diels-Alder Reactions
Experimental Protocol 2: UV-Vis Spectroscopic Analysis

Objective: To determine and compare the λmax of this compound, 1,3-butadiene, and 1,3-cyclohexadiene.

Materials:

  • This compound

  • 1,3-Butadiene

  • 1,3-Cyclohexadiene

  • Spectroscopic grade solvent (e.g., hexane or ethanol)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare dilute solutions of each diene in the chosen spectroscopic grade solvent.

  • Record the UV-Vis absorption spectrum for each solution over a range of wavelengths (e.g., 200-400 nm).

  • Use a solvent-filled cuvette as a blank for baseline correction.

  • Identify the wavelength of maximum absorbance (λmax) for each diene.

Signaling Pathways and Logical Relationships

The reactivity of a diene in a Diels-Alder reaction is a function of both its conformational availability and electronic properties. This relationship can be visualized as a logical pathway.

diene_reactivity_logic Diene Diene s_cis_conformation s-cis Conformation Diene->s_cis_conformation Electron_donating_groups Electron-Donating Groups Diene->Electron_donating_groups Steric_hindrance Steric Hindrance Diene->Steric_hindrance Increased_reactivity Increased Diels-Alder Reactivity s_cis_conformation->Increased_reactivity Electron_donating_groups->Increased_reactivity Decreased_reactivity Decreased Diels-Alder Reactivity Steric_hindrance->Decreased_reactivity

Factors Influencing Diene Reactivity in Diels-Alder Reactions

References

A Researcher's Guide to Confirming the Stereochemistry of 2,4-Octadiene Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and organic synthesis, the precise determination of stereochemistry is paramount. The spatial arrangement of atoms in a molecule can profoundly influence its biological activity and pharmacological properties. This guide provides a comparative overview of modern analytical techniques for confirming the stereochemistry of 2,4-octadiene reaction products, a common structural motif in organic chemistry. We present a detailed comparison of spectroscopic and chromatographic methods, complete with experimental data and protocols to aid in the selection of the most appropriate technique for your research needs.

Spectroscopic vs. Chromatographic Approaches: A Comparative Analysis

The determination of the stereoisomers of this compound—(2E,4E), (2E,4Z), (2Z,4E), and (2Z,4Z)—relies on exploiting the subtle differences in their physical and chemical properties. The two primary approaches for this are Nuclear Magnetic Resonance (NMR) spectroscopy and chiral chromatography (Gas Chromatography - GC and High-Performance Liquid Chromatography - HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the connectivity and spatial relationships of atoms within a molecule. For differentiating the geometric isomers of this compound, ¹H NMR is particularly powerful due to the distinct coupling constants (J-values) between vinylic protons.

Chiral Chromatography separates stereoisomers based on their differential interactions with a chiral stationary phase. This technique is highly effective for separating enantiomers and diastereomers, providing both qualitative and quantitative information about the stereoisomeric composition of a sample.

The following table summarizes the key quantitative data obtained from ¹H and ¹³C NMR for the stereoisomers of this compound, providing a basis for their identification.

Stereoisomer¹H NMR Chemical Shifts (δ, ppm)¹H NMR Coupling Constants (J, Hz)¹³C NMR Chemical Shifts (δ, ppm)
(2E,4E)-octa-2,4-diene ~ 5.5 - 6.2 (olefinic), ~ 2.0 (allylic), ~ 1.0 (alkyl)J(H2-H3) ≈ 15 (trans), J(H4-H5) ≈ 15 (trans)~ 130-135 (olefinic), ~ 35 (allylic), ~ 14 (alkyl)
(2E,4Z)-octa-2,4-diene ~ 5.3 - 6.4 (olefinic), ~ 2.1 (allylic), ~ 1.0 (alkyl)J(H2-H3) ≈ 15 (trans), J(H4-H5) ≈ 10 (cis)~ 125-132 (olefinic), ~ 29 (allylic), ~ 14 (alkyl)
(2Z,4E)-octa-2,4-diene ~ 5.2 - 6.3 (olefinic), ~ 2.1 (allylic), ~ 1.0 (alkyl)J(H2-H3) ≈ 10 (cis), J(H4-H5) ≈ 15 (trans)~ 124-133 (olefinic), ~ 30 (allylic), ~ 13 (alkyl)
(2Z,4Z)-octa-2,4-diene ~ 5.2 - 5.8 (olefinic), ~ 2.2 (allylic), ~ 1.0 (alkyl)J(H2-H3) ≈ 10 (cis), J(H4-H5) ≈ 10 (cis)~ 123-128 (olefinic), ~ 28 (allylic), ~ 13 (alkyl)

Note: The chemical shift values are approximate and can vary based on the solvent and experimental conditions. The key differentiating factor in ¹H NMR is the coupling constant for the double bonds.

Experimental Protocols

Below are detailed methodologies for key experiments used in the stereochemical analysis of this compound.

Protocol 1: ¹H NMR Spectroscopy for Geometric Isomer Determination

Objective: To distinguish between the (E,E), (E,Z), (Z,E), and (Z,Z) isomers of this compound based on the coupling constants of the vinylic protons.

Materials:

  • NMR tube

  • Deuterated solvent (e.g., CDCl₃)

  • Sample of this compound mixture

  • NMR spectrometer (300 MHz or higher recommended)

Procedure:

  • Prepare a solution of the this compound sample in the deuterated solvent at a concentration of approximately 5-10 mg/mL.

  • Transfer the solution to an NMR tube.

  • Acquire a ¹H NMR spectrum. Standard acquisition parameters should be sufficient.

  • Process the spectrum, including Fourier transformation, phase correction, and baseline correction.

  • Analyze the olefinic region (typically between 5.0 and 6.5 ppm).

  • Measure the coupling constants (J-values) for the signals corresponding to the protons on the C2-C3 and C4-C5 double bonds.

    • A J-value of approximately 15 Hz is indicative of a trans (E) configuration.

    • A J-value of approximately 10 Hz is indicative of a cis (Z) configuration.

  • For complex spectra, consider performing 2D NMR experiments such as COSY to identify coupled protons and NOESY to determine through-space correlations, which can further confirm stereochemical assignments.

Protocol 2: Chiral Gas Chromatography (GC) for Stereoisomer Separation

Objective: To separate the stereoisomers of this compound using a chiral stationary phase.

Materials:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Chiral capillary column (e.g., a cyclodextrin-based column like Rt-βDEXsm).

  • High-purity carrier gas (e.g., Helium or Hydrogen).

  • Sample of this compound mixture.

  • Appropriate solvent for sample dilution (e.g., hexane).

Procedure:

  • Install the chiral capillary column in the GC.

  • Set the GC oven temperature program. A typical program might start at 40°C, hold for 2 minutes, then ramp at 2°C/min to 150°C.

  • Set the injector and detector temperatures (e.g., 250°C).

  • Set the carrier gas flow rate (e.g., 1 mL/min).

  • Prepare a dilute solution of the this compound sample in the chosen solvent.

  • Inject a small volume (e.g., 1 µL) of the sample into the GC.

  • Record the chromatogram.

  • Identify the peaks corresponding to the different stereoisomers based on their retention times. The elution order will depend on the specific chiral stationary phase used.

Visualizing Analytical Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for stereochemical determination using NMR spectroscopy and chiral chromatography.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_interpretation Interpretation Sample This compound Mixture Dissolve Dissolve in Deuterated Solvent Sample->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube Acquire Acquire 1D ¹H NMR Spectrum NMR_Tube->Acquire Process Process Spectrum (FT, Phasing) Acquire->Process Analyze Analyze Olefinic Region (& Coupling Constants) Process->Analyze J_trans J ≈ 15 Hz (trans) Analyze->J_trans J_cis J ≈ 10 Hz (cis) Analyze->J_cis Stereochem Stereochemical Assignment J_trans->Stereochem J_cis->Stereochem

Workflow for Stereochemical Confirmation by NMR Spectroscopy

Chiral_Chromatography_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Separation cluster_interpretation Data Analysis Sample This compound Mixture Dilute Dilute in Volatile Solvent Sample->Dilute Inject Inject into GC/HPLC with Chiral Column Dilute->Inject Separate Separation based on Differential Interaction Inject->Separate Detect Detect Eluting Isomers (FID/MS/UV) Separate->Detect Chromatogram Analyze Chromatogram (Retention Times) Detect->Chromatogram Identify Identify Stereoisomers (Comparison to Standards) Chromatogram->Identify Quantify Quantify Isomer Ratio (Peak Area) Identify->Quantify

Workflow for Stereochemical Separation by Chiral Chromatography

By employing these techniques and protocols, researchers can confidently determine the stereochemistry of this compound reaction products, ensuring the quality and specificity of their synthesized compounds for downstream applications in drug development and materials science.

Safety Operating Guide

Proper Disposal of 2,4-Octadiene: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 2,4-Octadiene is critical for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste from generation to final disposal. Adherence to these protocols is essential to mitigate risks associated with this flammable and potentially hazardous chemical.

Immediate Safety and Handling Precautions

This compound is a flammable liquid that requires careful handling in a controlled laboratory environment.[1] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[1] Therefore, it is imperative to handle this substance in a well-ventilated area, preferably within a chemical fume hood, and away from heat, sparks, open flames, and other ignition sources.[1][2]

Personal Protective Equipment (PPE): When handling this compound, the following PPE is mandatory:

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[3][4]

  • Hand Protection: Use chemical-impermeable gloves that have been inspected for integrity before use.[3][5]

  • Body Protection: A flame-resistant lab coat and appropriate chemical-resistant clothing are required to prevent skin contact.[3]

In case of accidental contact, immediately remove all contaminated clothing and rinse the affected skin area with plenty of water for at least 15 minutes.[1] For eye contact, flush with water for a minimum of 15 minutes, and seek immediate medical attention.[1][5]

Quantitative Data for Safe Handling

The physical and chemical properties of this compound are crucial for its safe management and disposal. This data informs storage conditions, handling procedures, and appropriate emergency responses.

PropertyValueCitation
Physical State Liquid[1]
Appearance Light yellow[1]
Molecular Formula C8H14[6]
Molecular Weight 110.20 g/mol [6]
Boiling Point 114 - 121 °C (237.2 - 249.8 °F)[1]
Melting Point -70 °C (-94 °F)[1]
Flash Point 9 °C (48.2 °F)[1]
Density 0.745 g/cm³[6]
Vapor Pressure 11.7 mmHg at 25°C[6]

Operational Plan: Waste Collection and Storage

Proper segregation and storage of chemical waste are the first steps in a compliant disposal process. Due to its classification as a non-halogenated hydrocarbon, this compound waste must be collected separately from other waste streams.[7]

Step 1: Container Selection

  • Use an appropriate, clearly labeled, and leak-proof waste container. Plastic containers are often preferred.[8]

  • The container must be compatible with this compound and have a secure, tight-fitting lid to prevent the escape of vapors.[1][9]

Step 2: Labeling

  • As soon as the first drop of waste is added, affix a hazardous waste label to the container.[4]

  • The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The specific hazard characteristics (e.g., "Ignitable").[8]

    • The name and contact information of the generating laboratory.[10]

    • The date when the container is full.[10]

Step 3: Segregation and Storage

  • Store the this compound waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[8]

  • The SAA must be away from ignition sources and in a cool, dry, and well-ventilated location.[1][2]

  • Crucially, segregate this compound waste from incompatible materials, especially oxidizing agents.[1][9]

  • Ensure the waste container is kept closed at all times, except when adding waste.[1][8]

  • Secondary containment should be used to prevent spills.[10]

Disposal Plan: Step-by-Step Procedures

The disposal of this compound is strictly regulated. It must not be disposed of down the drain or in regular trash.[1][10][11] The only acceptable method is through a licensed hazardous waste disposal company.

Step 1: Waste Accumulation

  • Continue collecting this compound waste in the designated container. Do not overfill the container; it should be no more than 75-90% full to allow for vapor expansion.[4]

Step 2: Arranging for Disposal

  • Once the waste container is full or has been in storage for a designated period (often up to 12 months, provided accumulation limits are not exceeded), arrange for its removal.[8]

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[8][11] They will coordinate with a licensed professional waste disposal service.[3]

Step 3: Final Disposal Method

  • The designated disposal facility will handle the final treatment. Common methods for flammable organic compounds include:

    • Incineration: Controlled incineration at a licensed facility is a primary method for destroying organic chemical waste.[5]

    • Organic Feedstock Recycling: In some cases, the waste may be processed to recover and produce other organic chemicals.[12]

Disposal of Empty Containers:

  • An empty container that held this compound must be triple-rinsed with a suitable solvent.[10][13]

  • The rinsate must be collected and disposed of as hazardous waste.[10]

  • After rinsing, deface or remove the original label, and the container may then be disposed of as regular solid waste or recycled, depending on institutional policies.[10][11]

Experimental Workflow and Disposal Pathway

The following diagrams illustrate the logical relationships and procedural flow for the proper disposal of this compound.

Figure 1: this compound Disposal Workflow cluster_LabOperations Laboratory Operations cluster_Storage Waste Storage cluster_Disposal Disposal Process A Waste Generation (this compound) B Select & Prepare Waste Container A->B C Label Container 'Hazardous Waste' B->C D Collect Waste in Designated Container C->D E Store in Satellite Accumulation Area (SAA) D->E F Segregate from Incompatible Chemicals E->F G Container Full or Storage Limit Reached F->G H Contact EHS for Waste Pickup G->H I Transfer to Licensed Waste Disposal Facility H->I J Final Disposal (e.g., Incineration) I->J

Caption: A flowchart illustrating the key stages of this compound waste management.

By implementing these procedures, laboratories can ensure the safe handling and compliant disposal of this compound, fostering a secure research environment and upholding environmental responsibility.

References

Essential Safety and Operational Guide for Handling 2,4-Octadiene

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate safety, handling, and disposal protocols for 2,4-Octadiene, designed for laboratory and drug development professionals. The following procedures are critical for ensuring personnel safety and regulatory compliance.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure risks when handling this compound and related compounds. The following table summarizes the required protective gear.

Protection Type Specific Recommendations Rationale
Hand Protection Chemical impermeable gloves (Nitrile, Neoprene, or Butyl rubber recommended).[1]Prevents skin contact and absorption. Leather or fabric gloves are unsuitable as they can absorb and retain the chemical.[2]
Eye and Face Protection Tightly fitting safety goggles with side-shields or a full-face shield.[3]Protects against splashes and vapors that can cause serious eye irritation.
Body Protection Fire/flame resistant and impervious clothing, such as a complete suit protecting against chemicals or a rubber apron when mixing.[1][3]Shields skin from accidental contact and protects from the combustible nature of the substance.
Respiratory Protection A full-face respirator is recommended if exposure limits are exceeded or if irritation is experienced.[3] For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be used.[4]Protects against inhalation of vapors, mists, or aerosols.
Footwear Chemical-resistant boots.[1][2]Prevents exposure from spills that may pool on the floor.

Physical and Chemical Properties

Understanding the properties of this compound is crucial for safe handling and storage.

Property Value Reference
Chemical Formula C8H14[5]
Molecular Weight 110.199 g/mol [5]
Appearance Light yellow liquid[6]
Boiling Point 130.8 °C @ 760 mmHg[5]
Flash Point 18.7 °C[5]
Density 0.745 g/cm³[5]

Experimental Protocols: Safe Handling and Operational Workflow

Adherence to a strict operational workflow is essential for minimizing risks. The following diagram and procedural steps outline the safe handling process from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_setup Ensure Adequate Ventilation (Fume Hood) prep_ppe->prep_setup prep_materials Gather Materials and This compound prep_setup->prep_materials handle_transfer Transfer/Use this compound prep_materials->handle_transfer handle_monitor Monitor for Spills or Leaks handle_transfer->handle_monitor cleanup_decontaminate Decontaminate Work Area handle_monitor->cleanup_decontaminate If no spills spill_response Follow Spill Response Protocol handle_monitor->spill_response If spill occurs cleanup_ppe Properly Remove and Clean/Dispose of PPE cleanup_decontaminate->cleanup_ppe disposal_waste Segregate and Store Chemical Waste cleanup_ppe->disposal_waste disposal_container Dispose of Empty Containers disposal_waste->disposal_container disposal_final Arrange for Licensed Chemical Waste Disposal disposal_container->disposal_final spill_response->cleanup_decontaminate

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Procedure:

  • Preparation:

    • Always work in a well-ventilated area, preferably within a chemical fume hood.[3]

    • Ensure that an eyewash station and safety shower are readily accessible.[6]

    • Don all required personal protective equipment as detailed in the PPE table.

    • Ground all equipment to prevent static discharge, as this compound is flammable.[6]

  • Handling:

    • Use non-sparking tools.[3][6]

    • Avoid contact with skin and eyes.[3]

    • Keep the container tightly closed when not in use.[3][6]

    • Keep away from heat, sparks, open flames, and hot surfaces.[6][7]

  • Storage:

    • Store in a cool, dry, and well-ventilated place.[3][7]

    • Keep containers tightly closed and upright to prevent leakage.[7]

    • Store away from incompatible materials such as oxidizing agents.[6]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Chemical Waste Disposal:

  • Collection: Collect waste this compound in a suitable, closed, and properly labeled container.[3]

  • Disposal Method: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[3]

  • Prohibitions: Do not dispose of down the drain or into sewer systems.[3]

Contaminated Packaging Disposal:

  • Decontamination: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[3]

  • Alternative Disposal: If recycling is not feasible, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill.[3] Combustible packaging may be incinerated.

Emergency Procedures

In the event of an accidental release or exposure, immediate and appropriate action is critical.

Spill or Leak Response:

  • Evacuate: Evacuate personnel to a safe area, keeping people upwind of the spill.[3]

  • Isolate: Remove all sources of ignition.[3][6]

  • Containment: Prevent further leakage if it is safe to do so.[3] Use an inert absorbent material (e.g., sand, silica gel) to soak up the spill.[6]

  • Cleanup: Collect the absorbed material using spark-proof tools and place it in a suitable, closed container for disposal.[3][6]

First Aid Measures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration and seek immediate medical attention.[3]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[3]

  • Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[3]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[3]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Octadiene
Reactant of Route 2
Reactant of Route 2
2,4-Octadiene

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。